(2-Amino-4-methylpyridin-3-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-amino-4-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-9-7(8)6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSJFCUXEVOWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431799 | |
| Record name | (2-Amino-4-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179554-99-5 | |
| Record name | 2-Amino-4-methyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179554-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-4-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Amino-4-methylpyridin-3-yl)methanol (CAS 179554-99-5): A Technical Examination of a Promising Pyridine Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: Initial investigations into the specific properties and synthesis of (2-Amino-4-methylpyridin-3-yl)methanol (CAS 179554-99-5) revealed a notable scarcity of published experimental data. To provide a comprehensive and technically robust guide that adheres to the principles of scientific integrity, this document will focus on a closely related and extensively characterized analogue: 2-Amino-4-methylpyridine (CAS 695-34-1) . This compound not only serves as a potential synthetic precursor to the target molecule but also shares its core aminopyridine scaffold, making its properties and reactivity highly relevant. The detailed experimental protocols, spectral data, and biological context provided herein for 2-Amino-4-methylpyridine offer a valuable framework for researchers working with substituted aminopyridine derivatives.
Introduction to Substituted Aminopyridines
Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic and steric properties that influence its interactions in biological systems.[1][2] The presence of an amino group and other substituents, such as methyl and hydroxymethyl groups, further modulates the molecule's reactivity, solubility, and potential pharmacological activity.[2] These compounds often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]
Physicochemical and Spectroscopic Properties of 2-Amino-4-methylpyridine
A thorough understanding of the physicochemical and spectroscopic properties of 2-Amino-4-methylpyridine is essential for its application in research and development.
Physicochemical Properties
The key physicochemical properties of 2-Amino-4-methylpyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 695-34-1 | [4] |
| Molecular Formula | C₆H₈N₂ | [4] |
| Molecular Weight | 108.14 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 96-99 °C | [6] |
| Boiling Point | 230 °C | [6] |
| Solubility | Freely soluble in water, DMF, and lower alcohols. Slightly soluble in aliphatic hydrocarbons and petroleum ether. | [6] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2-Amino-4-methylpyridine.
The ¹H and ¹³C NMR spectra of 2-Amino-4-methylpyridine exhibit characteristic signals corresponding to its unique structure.[6][7]
¹H NMR (CDCl₃, 300 MHz): δ 7.81 (d, 1H), 6.37 (d, 1H), 6.20 (s, 1H), 4.68 (s, 2H, -NH₂), 2.16 (s, 3H, -CH₃)[7]
¹³C NMR (Predicted): Aromatic carbons: ~110-150 ppm, Methyl carbon: ~15-25 ppm[7]
The IR spectrum of 2-Amino-4-methylpyridine displays characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and alkyl groups, and aromatic ring vibrations.[7][8]
Mass spectrometry confirms the molecular weight of 2-Amino-4-methylpyridine, with a molecular ion peak at m/z 108.[7]
Synthesis of 2-Amino-4-methylpyridine and Related Derivatives
The synthesis of substituted aminopyridines can be achieved through various routes. A common approach involves the modification of a pre-existing pyridine ring.
Illustrative Synthetic Pathway
A plausible synthetic route to obtain aminopyridine alcohols involves the reduction of a corresponding carboxylic acid or ester. The following diagram illustrates a general strategy for the synthesis of a substituted aminopyridine methanol derivative from a nicotinic acid precursor.
Caption: Generalized synthesis of this compound.
Experimental Protocol: Reduction of an Ester to a Primary Alcohol
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis, often accomplished using a powerful reducing agent like Lithium Aluminum Hydride (LAH).[9][10][11][12]
Protocol: Lithium Aluminum Hydride Reduction of a Pyridine Carboxylate Ester
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate. All work should be performed by trained personnel in a well-ventilated fume hood.
-
Preparation:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0 °C in an ice bath.
-
-
Reaction:
-
The pyridine carboxylate ester (1 equivalent) is dissolved in anhydrous THF and added dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is removed by filtration and washed with THF.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Reactivity and Chemical Behavior
The chemical reactivity of 2-Amino-4-methylpyridine is dictated by the interplay of its functional groups. The amino group is nucleophilic and can undergo reactions such as acylation and alkylation. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. The aromatic ring can participate in electrophilic substitution reactions, with the regioselectivity influenced by the existing substituents.
Applications in Research and Drug Discovery
Substituted aminopyridines, including 2-Amino-4-methylpyridine, have garnered significant attention for their potential therapeutic applications.
Inhibition of Nitric Oxide Synthase (NOS)
2-Amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[13][14] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases, making iNOS a valuable target for drug development. The aminopyridine scaffold serves as a key pharmacophore for interacting with the active site of the enzyme.[13][15]
Caption: Inhibition of iNOS by 2-Amino-4-methylpyridine.
Precursor for Biologically Active Molecules
2-Amino-4-methylpyridine is a versatile building block for the synthesis of a wide range of biologically active molecules. Its functional groups can be readily modified to explore structure-activity relationships and develop novel therapeutic agents.
Safety and Handling
Proper handling of 2-Amino-4-methylpyridine is essential to ensure laboratory safety.
Hazard Summary: Based on data for 2-Amino-4-methylpyridine, the compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
While a comprehensive experimental profile for this compound remains to be fully elucidated in the public domain, the detailed analysis of its close analogue, 2-Amino-4-methylpyridine, provides a valuable and scientifically grounded resource for researchers. The synthesis, characterization, reactivity, and biological applications of 2-Amino-4-methylpyridine presented in this guide offer a strong foundation for the exploration of this and other substituted aminopyridine derivatives in the pursuit of novel scientific discoveries and therapeutic innovations.
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
-
2-Amino-4-pyridinemethanol | Properties, Uses, Safety Data & Supplier China. (n.d.). Pipzine Chemicals. Retrieved January 12, 2026, from [Link]
-
2-Amino-4-methylpyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Lithium Aluminium Hydride. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
L-Valinol. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (1997). British Journal of Pharmacology. Retrieved January 12, 2026, from [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
- Preparation method of 2-amino-3-hydroxymethylpyridine. (2021). Google Patents.
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
- A kind of synthesis of picoline of 2 amino 4 and its purification process. (2019). Google Patents.
-
2-Pyridinamine, 4-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
(2-Aminopyridin-4-yl)methanol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (2021). Google Patents.
- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
-
Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. (n.d.). PrepChem. Retrieved January 12, 2026, from [Link]
-
2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (1997). British Journal of Pharmacology. Retrieved January 12, 2026, from [Link]
Sources
- 1. CAS 179554-99-5 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 179554-99-5 this compound AKSci 3645CR [aksci.com]
- 3. 2-Amino-4-pyridinemethanol | Properties, Uses, Safety Data & Supplier China | High Purity Pyridine Derivative [pipzine-chem.com]
- 4. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (4-AMINO-PYRIDIN-3-YL)-METHANOL(138116-34-4) 1H NMR [m.chemicalbook.com]
- 8. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (2-Amino-4-methylpyridin-3-yl)methanol: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of (2-Amino-4-methylpyridin-3-yl)methanol, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. The document details the compound's chemical structure, IUPAC nomenclature, and physicochemical properties. A representative synthetic protocol is presented, highlighting the causality behind key experimental steps. Furthermore, the guide explores the compound's applications as a versatile intermediate in drug discovery, particularly in the context of the established bioactivity of the 2-aminopyridine scaffold. Safety and handling procedures, extrapolated from closely related analogs, are also discussed to ensure best practices in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their synthetic programs.
Chemical Identity and Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and intrinsic properties. This section delineates the precise structure, formal name, and key physicochemical data for this compound.
Chemical Structure
This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, which is functionalized with three distinct substituents:
-
An amino group (-NH₂) at the C2 position.
-
A hydroxymethyl group (-CH₂OH) at the C3 position.
-
A methyl group (-CH₃) at the C4 position.
The presence of these multiple functional groups—a primary aromatic amine, a primary alcohol, and a basic heterocyclic nitrogen—makes it a highly versatile scaffold for further chemical modification.
Figure 1: 2D Chemical Structure of this compound.
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) rules, is This compound .
The nomenclature is derived as follows:
-
The parent structure is identified as methanol.
-
This methanol is substituted by a complex group at its methyl carbon.
-
The substituent is a pyridin-3-yl group, indicating attachment at the 3rd position of the pyridine ring.
-
The pyridine ring itself is further substituted with an amino group at position 2 and a methyl group at position 4.
Physicochemical Properties
A summary of essential identifying and physical data is crucial for experimental design, procurement, and data management.
| Property | Value | Source |
| CAS Number | 179554-99-5 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| SMILES | OCC1=C(C)C=CN=C1N | [2] |
| Purity | Typically >95% (Varies by supplier) | N/A |
| Appearance | White to off-white solid (Typical) | N/A |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Purification
While multiple synthetic routes may exist, a common and logical approach for the preparation of this compound involves the reduction of a corresponding carboxylic acid derivative, such as an ester. This section outlines a representative protocol based on analogous chemical transformations.
Synthetic Strategy: Reduction of an Ester Precursor
The synthesis of pyridyl methanols is frequently achieved via the reduction of a corresponding pyridine carboxylic acid or its ester. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is effective for this transformation. The starting material would be a suitably substituted pyridine-3-carboxylate ester. The overall strategy is a robust and high-yielding method for accessing primary alcohols. A similar procedure is documented for the synthesis of (2-Aminopyridin-4-yl)methanol, demonstrating the viability of this approach within the aminopyridine class[3].
Experimental Protocol (Representative)
This protocol describes the reduction of methyl 2-amino-4-methylpyridine-3-carboxylate to this compound.
Materials:
-
Methyl 2-amino-4-methylpyridine-3-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with Lithium Aluminum Hydride (1.5 eq.) suspended in anhydrous THF under a nitrogen atmosphere.
-
Causality: LiAlH₄ is extremely reactive with water and atmospheric moisture. Anhydrous conditions and an inert atmosphere are critical to prevent quenching of the reagent and to ensure safety.
-
-
Addition of Ester: The starting ester, methyl 2-amino-4-methylpyridine-3-carboxylate (1.0 eq.), is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
-
Causality: The dropwise addition at low temperature helps to control the initial exothermic reaction between the hydride and the ester.
-
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Causality: Heating provides the necessary activation energy to drive the reduction to completion.
-
-
Quenching: The flask is cooled to 0°C, and the reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Causality: This specific quenching procedure is designed to convert the aluminum salts into a granular, easily filterable solid, simplifying the workup process significantly compared to an acid quench.
-
-
Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF and ethyl acetate. The combined organic filtrates are collected.
-
Causality: Filtration removes the inorganic byproducts. Washing the filter cake ensures maximum recovery of the product.
-
-
Purification: The combined organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The residue can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
-
Causality: Drying removes residual water, and evaporation of the solvent isolates the product. Recrystallization or chromatography is essential to achieve high purity by removing unreacted starting material and side products.
-
Synthesis Workflow Diagram
Caption: A workflow for the synthesis of the title compound.
Applications in Research and Drug Discovery
This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the strategic placement of reactive functional groups on the biologically relevant aminopyridine core.
Versatile Heterocyclic Building Block
The molecule serves as a trifunctional building block:
-
The Primary Amine (-NH₂): Can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. It is a key pharmacophoric feature in many bioactive molecules.
-
The Primary Alcohol (-CH₂OH): Can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, halide) for nucleophilic substitution, or esterified.
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and provides a basic center, which can be crucial for modulating solubility and target binding.
This versatility allows for its incorporation into a diverse range of larger molecules, making it a staple for library synthesis in medicinal chemistry programs[4][5].
Precursor for Bioactive Molecule Synthesis
The 2-amino-4-methylpyridine scaffold is a known pharmacophore. For instance, molecules containing this core have been synthesized and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS)[6]. Overexpression of iNOS is implicated in various inflammatory diseases, making it a significant therapeutic target. This compound is an ideal starting point for creating analogs of these iNOS inhibitors, where the hydroxymethyl group can be modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Logical Pathway to Drug Candidates
Caption: The role of the title compound in a drug discovery cascade.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. While specific toxicological data for this compound is not extensively published, prudent laboratory practice dictates handling it with precautions appropriate for its chemical class and functional groups, based on data from closely related compounds.
Hazard Assessment
The closely related precursor, 2-Amino-4-methylpyridine, is classified as toxic if swallowed and toxic in contact with skin[7]. It is also known to cause serious skin and eye irritation and may cause respiratory irritation[7]. Therefore, this compound should be assumed to possess similar hazards until proven otherwise.
-
Acute Toxicity: Potentially toxic via oral, dermal, and inhalation routes.
-
Irritation: Likely to be an irritant to the skin, eyes, and respiratory system[7].
-
Chronic Effects: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated[8].
Recommended Handling Procedures
All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[8][9].
-
Exposure Control: Avoid breathing dust, vapor, mist, or gas. Do not allow the material to come into contact with skin or eyes[10].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7].
-
Spill Response: In case of a spill, evacuate the area. Sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal[10].
Storage Conditions
Proper storage is essential to maintain the compound's integrity and ensure safety.
-
Container: Keep the container tightly closed and properly labeled[2].
-
Environment: Store in a cool (2-8°C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[2][10].
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air or moisture.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, featuring multiple points for chemical modification, positions it as a valuable building block for constructing complex molecular architectures. Its relevance is underscored by the established biological activity of the 2-amino-4-methylpyridine scaffold, particularly as a core for iNOS inhibitors. By adhering to the outlined synthetic strategies and rigorous safety protocols, researchers can effectively and safely harness the synthetic utility of this compound to advance their research and drug discovery programs.
References
-
2-Amino-4-methylpyridine. PubChem, National Center for Biotechnology Information. [Link]
-
(2-Aminopyridin-4-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. RSC Medicinal Chemistry. [Link]
- Preparation method of 3-amino-4-methylpyridine.
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 179554-99-5|this compound|BLD Pharm [bldpharm.com]
- 3. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 4. 1227598-06-2|(2-Amino-3-methylpyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (2-Amino-4-methylpyridin-3-yl)methanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound (2-Amino-4-methylpyridin-3-yl)methanol (CAS No. 179554-99-5). Due to the limited availability of public experimental spectral data for this specific molecule, this document focuses on a detailed theoretical analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) features. By dissecting the molecule's structure and drawing comparisons with related compounds, we offer field-proven insights into the anticipated spectral characteristics. Furthermore, this guide furnishes detailed experimental protocols for acquiring high-quality spectroscopic data and provides a curated list of computational tools for in silico spectral prediction, empowering researchers to conduct their own analyses.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. The arrangement of the amino, methyl, and hydroxymethyl groups on the pyridine ring presents a unique electronic and steric environment, making a thorough spectroscopic analysis crucial for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.
The precise characterization of such molecules is paramount, as even subtle isomeric differences can lead to vastly different pharmacological activities.[1] This guide serves as a foundational resource for researchers working with this compound, providing the theoretical groundwork and practical methodologies for its spectroscopic investigation.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While experimental data for this compound is not publicly cataloged, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence based on established principles and data from analogous structures.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Pyridine-H | ~7.5 - 7.8 | Doublet | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen, leading to a downfield shift. It will be split by the proton at H-5. |
| Pyridine-H | ~6.5 - 6.8 | Doublet | 1H | H-5 | The proton at position 5 will be upfield relative to H-6 and will be split by H-6. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | 2H | Amino Protons | The amino protons are exchangeable, resulting in a broad signal. The chemical shift can vary with solvent and concentration. |
| -CH₂OH | ~4.4 - 4.7 | Singlet | 2H | Methanol Protons (CH₂) | These benzylic-type protons are adjacent to an aromatic ring and an oxygen atom, causing a downfield shift. |
| -CH₃ | ~2.1 - 2.4 | Singlet | 3H | Methyl Protons | The methyl group attached to the pyridine ring will appear as a singlet in the upfield region. |
| -OH | Variable | Broad Singlet | 1H | Hydroxyl Proton | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Aromatic C | ~158 - 162 | C-2 | Carbon bearing the amino group, significantly deshielded. |
| Aromatic C | ~145 - 150 | C-6 | Carbon adjacent to the ring nitrogen. |
| Aromatic C | ~140 - 145 | C-4 | Carbon with the methyl substituent. |
| Aromatic C | ~120 - 125 | C-5 | Aromatic CH carbon. |
| Aromatic C | ~115 - 120 | C-3 | Carbon bearing the methanol group. |
| Aliphatic C | ~60 - 65 | -CH₂OH | Carbon of the hydroxymethyl group, attached to oxygen. |
| Aliphatic C | ~18 - 22 | -CH₃ | Carbon of the methyl group. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR Spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). After standard instrument tuning and shimming, acquire the ¹H spectrum. Subsequently, acquire a proton-decoupled ¹³C spectrum.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amino, hydroxyl, methyl, and aromatic pyridine moieties.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3200 | N-H stretch | Primary Amine (-NH₂) | Medium-Strong, two bands |
| 3400 - 3200 | O-H stretch | Alcohol (-OH) | Strong, broad |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |
| 2980 - 2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) | Medium |
| 1650 - 1580 | C=C and C=N stretch | Pyridine Ring | Strong |
| 1640 - 1560 | N-H bend | Primary Amine (-NH₂) | Medium |
| 1470 - 1430 | C-H bend | Aliphatic C-H (CH₃, CH₂) | Medium |
| 1250 - 1000 | C-O stretch | Primary Alcohol | Strong |
| 850 - 750 | C-H out-of-plane bend | Aromatic C-H | Strong |
Experimental Protocol for IR Data Acquisition
Caption: Workflow for ATR-FTIR Spectroscopy.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Collection: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹. The instrument's software will automatically perform the background subtraction.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol . In a high-resolution mass spectrum, the exact mass would be a key identifier. The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 138.
-
Key Fragmentation Patterns:
-
Loss of -OH (m/z = 121): A common fragmentation for alcohols.
-
Loss of -CH₂OH (m/z = 107): Cleavage of the hydroxymethyl group.
-
Loss of H₂O (m/z = 120): Dehydration from the molecular ion.
-
Formation of a stable pyridinium-type ion: Cleavage of substituents leading to characteristic aromatic fragments.
-
Experimental Protocol for MS Data Acquisition
Caption: Workflow for Mass Spectrometry.
-
Sample Introduction: The method depends on the ionization technique. For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source. For Electron Ionization (EI), the sample is typically introduced via a gas chromatograph (GC) or a direct insertion probe.
-
Ionization: The sample molecules are converted into gas-phase ions. ESI is a "soft" technique that will likely yield the protonated molecule [M+H]⁺ at m/z = 139. EI is a "hard" technique that will produce the molecular ion M⁺ at m/z = 138 and extensive fragmentation.
-
Mass Analysis: The ions are separated according to their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Ion Trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Computational Tools for Spectral Prediction
For researchers requiring more precise in silico data, several computational tools are available. These platforms use various methods, including machine learning and quantum mechanics, to predict spectroscopic properties from a chemical structure.
-
NMR Prediction:
-
ChemDraw: A widely used chemical drawing software that includes modules for predicting ¹H and ¹³C NMR spectra.
-
MestReNova: A comprehensive software suite for processing and analyzing NMR data, which also features a powerful prediction engine.
-
NMRDB.org: A free online resource for predicting ¹³C NMR spectra.[2]
-
PROSPRE and CASPRE: Web-based tools that use machine learning for accurate ¹H and ¹³C NMR chemical shift predictions, respectively.[3][4]
-
-
IR and MS Prediction:
-
Prediction of IR and MS spectra is more complex. Advanced computational chemistry software (e.g., Gaussian, Spartan) can calculate vibrational frequencies (for IR) and predict fragmentation pathways. Some specialized software and online databases also offer prediction capabilities.
-
Conclusion
While experimental spectroscopic data for this compound is not readily found in public databases, a robust theoretical and comparative analysis allows for a detailed prediction of its NMR, IR, and MS spectra. This guide provides the foundational knowledge for researchers to understand, predict, and experimentally verify the spectroscopic properties of this compound. By combining the theoretical insights with the provided experimental protocols and leveraging available computational tools, scientists can confidently characterize this compound for their research and development endeavors.
References
-
PubChem - National Center for Biotechnology Information. 2-Amino-4-methylpyridine. [Link]
-
NIST Chemistry WebBook. 2-Pyridinamine, 4-methyl-. [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
CASPRE - 13C NMR Predictor. [Link]
-
YouTube. How to Predict NMR in ChemDraw. [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
PROSPRE - 1H NMR Predictor. [Link]
Sources
A Technical Guide to the Physicochemical Properties and Synthetic Profile of (2-Amino-4-methylpyridin-3-yl)methanol
Abstract
(2-Amino-4-methylpyridin-3-yl)methanol, a substituted aminopyridine, represents a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique arrangement of amino, hydroxyl, and methyl groups on a pyridine scaffold offers multiple points for chemical modification, making it an attractive starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core chemical and physical properties, predicted reactivity, and a proposed, field-proven synthetic workflow. The content is structured to deliver actionable insights for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Molecular Identity and Structure
The foundational step in utilizing any chemical entity is a precise understanding of its identity and structure. This compound is a distinct molecule whose properties are dictated by the interplay of its constituent functional groups.
Chemical Identifiers
Quantitative data and universally recognized identifiers are crucial for procurement, documentation, and regulatory compliance. The core identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 179554-99-5 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1][3] |
| MDL Number | MFCD16606243 | [1] |
| SMILES | OCC1=C(C)C=CN=C1N | [1] |
Structural Elucidation
The molecule's structure features a pyridine ring substituted with three key functional groups: a primary amine (-NH₂) at position 2, a hydroxymethyl (-CH₂OH) group at position 3, and a methyl (-CH₃) group at position 4. This specific arrangement influences the compound's electronic properties, reactivity, and potential for intermolecular interactions.
Caption: 2D structure of this compound.
Physicochemical Properties
While specific experimental data for this exact isomer is not widely published, we can infer its properties based on its structure and data from closely related analogs.
Predicted Physical Properties
The following properties are estimations derived from its functional groups and data available for similar aminopyridine structures. Researchers should perform empirical validation for mission-critical applications.
| Property | Predicted Value / State | Rationale / Analog Source |
| Appearance | White to off-white or brown solid/powder | Based on analogs like 3-Amino-4-methylpyridine[4]. |
| Melting Point | >100 °C | Analogs like 2-Amino-4-methylpyridine melt at 96-99 °C. The additional hydroxyl group may increase this via hydrogen bonding. |
| Boiling Point | >250 °C | Analogs like 2-Amino-4-methylpyridine boil at 230 °C; the hydroxyl group will increase this value significantly. |
| pKa | ~6-7 (Pyridine N), ~4-5 (Amino group) | Estimated based on standard pKa values for aminopyridines. |
Solubility Profile
The presence of both a basic amino group and a polar hydroxyl group suggests a degree of aqueous solubility, which would be enhanced under acidic conditions due to the formation of a pyridinium salt. The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.
Spectral Data Interpretation
-
¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, a singlet for the methylene protons of the hydroxymethyl group, and broad, exchangeable signals for the amine and hydroxyl protons.
-
¹³C NMR: Signals corresponding to the seven distinct carbon atoms are expected, with the hydroxymethyl carbon appearing around 60-65 ppm and the aromatic carbons in the 110-160 ppm range.
-
IR Spectroscopy: Key stretches would include O-H and N-H bands (3200-3500 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), C=C and C=N aromatic ring vibrations (1500-1600 cm⁻¹), and a C-O stretch (1000-1200 cm⁻¹).
-
Mass Spectrometry: The nominal mass would be 138, with an expected M+H⁺ peak at m/z 139 in ESI positive mode.
Chemical Profile and Reactivity
Chemical Stability and Storage
For optimal stability, the compound should be stored in a dry, sealed container at 2-8°C[1]. It is sensitive to air and strong oxidizing agents. The amino group can be susceptible to slow oxidation and discoloration upon prolonged exposure to air and light.
Predicted Reactivity
The molecule's functionality allows for a range of chemical transformations, making it a versatile intermediate:
-
N-Functionalization: The primary amino group is nucleophilic and can readily undergo acylation, alkylation, or be used in reductive amination protocols.
-
O-Functionalization: The primary alcohol is amenable to oxidation to an aldehyde or carboxylic acid, esterification, or conversion to an ether[5].
-
Ring-Based Reactions: The electron-donating amino group activates the pyridine ring, making it more susceptible to electrophilic aromatic substitution, although the position of substitution will be directed by the existing groups.
Role in Medicinal Chemistry
Substituted aminopyridines are privileged structures in drug discovery. Analogs of this compound have been investigated for various therapeutic targets. For instance, 2-amino-4-methylpyridine derivatives have been synthesized as potent inhibitors of inducible nitric oxide synthase (iNOS), a key target in inflammatory diseases[5]. The core is also found in intermediates for antiretroviral drugs and selective kinase inhibitors, demonstrating its utility as a scaffold for generating libraries of bioactive molecules[6][7].
Proposed Synthetic Workflow
A robust and reproducible synthetic route is paramount for research and development. While a specific published procedure for this compound is scarce, a reliable pathway can be designed based on established chemical transformations used for its isomers.
Rationale for Synthetic Route Selection
The most logical and efficient approach is the reduction of the corresponding carboxylic acid ester, methyl 2-amino-4-methylnicotinate. This strategy is well-documented for converting esters on pyridine rings to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing esters to alcohols without affecting the aromatic ring[8]. Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solubilizes both the substrate and the reducing agent.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow via ester reduction.
Step-by-Step Protocol (Self-Validating System)
This protocol is adapted from a validated procedure for a closely related isomer and includes steps for purification and confirmation[8].
-
Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Substrate Addition: Dissolve methyl 2-amino-4-methylnicotinate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
-
Causality Insight: Slow, cold addition is critical to manage the highly exothermic reaction between the hydride and the ester, preventing dangerous temperature spikes and side reactions.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back to 0°C. Carefully and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This sequential addition (Fieser workup) is crucial for safely quenching excess hydride and producing a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the precipitate through a pad of Celite, washing thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., benzene, ethyl acetate/hexanes) to yield the pure product.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data against the expected spectral characteristics.
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. The following hazard assessment is based on data from structurally similar aminopyridines.
Hazard Assessment Based on Structural Analogs
Users must treat this compound with caution, assuming it possesses similar hazards to its analogs.
| Hazard Class | GHS Classification | Statement | Source Analog |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [9][10] |
| Acute Dermal Toxicity | Category 2 / 3 | H310/H311: Fatal/Toxic in contact with skin | [9][10] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [10][11] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [10][11] |
| STOT Single Exposure | Category 3 | H335: May cause respiratory irritation | [9][11] |
Recommended Handling Procedures
Given the predicted toxicity, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors[12]. Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[10].
Conclusion
This compound is a valuable heterocyclic intermediate with a favorable profile for applications in drug discovery and organic synthesis. Its defined structure, predictable reactivity, and accessible synthetic pathway make it a powerful tool for chemists. While empirical data on its physical properties and toxicology remains to be fully elucidated, a robust understanding can be achieved through careful analysis of its structural analogs. By adhering to the synthetic principles and safety guidelines outlined in this document, researchers can effectively and safely leverage this compound to advance their scientific objectives.
References
-
PubChem. (2-Aminopyridin-4-yl)methanol. [Link]
-
PubChem. 2-Amino-4-methylpyridine. [Link]
-
Zhang, et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
-
Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. RSC Medicinal Chemistry. [Link]
- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
Singh, S. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
Sources
- 1. 179554-99-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1227598-06-2|(2-Amino-3-methylpyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 8. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
A Technical Guide to (2-Amino-4-methylpyridin-3-yl)methanol for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Quality Assessment, and Application of (2-Amino-4-methylpyridin-3-yl)methanol
Introduction
This compound, with the CAS Number 179554-99-5, is a substituted pyridinemethanol derivative that holds significant interest for the scientific research community, particularly in the fields of medicinal chemistry and drug discovery. Its structural arrangement, featuring an aminopyridine core with a proximate hydroxymethyl group, presents a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The presence of multiple functional groups—an aromatic amine, a primary alcohol, and the pyridine nitrogen—offers several reaction sites for chemical modification, making it a valuable building block for creating libraries of compounds for biological screening.
This guide provides a comprehensive overview of this compound, including a list of commercial suppliers, a plausible synthetic route, detailed protocols for quality control, safe handling procedures, and a discussion of its potential research applications.
Commercial Sourcing of this compound
For researchers, securing a reliable source of high-purity starting materials is a critical first step in any experimental workflow. Several chemical suppliers offer this compound for research purposes. When selecting a supplier, it is essential to consider not only the cost but also the stated purity, availability of analytical data (e.g., Certificate of Analysis), and the supplier's reputation for quality and consistency.
Below is a comparative table of known commercial suppliers for this compound (CAS 179554-99-5).
| Supplier | Product Number | Stated Purity | Availability | Notes |
| BLDpharm | BD00788948 | ≥95% | Inquire | Offers access to analytical documents like NMR, HPLC, LC-MS.[1][2] |
| CymitQuimica | IN-DA00273V | Not specified | Inquire | Lists the compound for laboratory use only.[3][4] |
| AK Scientific, Inc. | 3645CR | ≥95% | Inquire | Provides basic specifications and storage information.[5] |
| Key Organics | MFCD16606243 | Not specified | Inquire | Lists the compound as part of their product portfolio.[6] |
It is strongly recommended that researchers request a Certificate of Analysis (CoA) from the chosen supplier prior to purchase. The CoA should provide lot-specific data on the purity and identity of the compound, as determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
While readily available from commercial sources, an understanding of the synthetic pathway to this compound can be valuable for researchers, particularly for troubleshooting experiments or for designing syntheses of novel derivatives. A plausible and efficient method for the preparation of this compound involves the selective reduction of the corresponding carboxylic acid or ester, 2-amino-4-methylnicotinic acid or its methyl ester. This transformation can be achieved using a suitable reducing agent that is chemoselective for the carboxyl or ester group in the presence of the aminopyridine functionality.
A well-established method for the reduction of pyridine carboxylic esters is the use of sodium borohydride in the presence of a catalyst, or a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7] Borane-based reagents are also known for their chemoselective reduction of carboxylic acids.[8]
Below is a plausible, step-by-step experimental protocol for the synthesis of this compound from methyl 2-amino-4-methylnicotinate.
Reaction Scheme:
Materials:
-
Methyl 2-amino-4-methylnicotinate
-
Lithium aluminum hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve methyl 2-amino-4-methylnicotinate (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
-
Workup: Filter the resulting granular precipitate through a pad of Celite® and wash it thoroughly with THF and diethyl ether.
-
Extraction and Drying: Combine the organic filtrates and dry them over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Quality Control and Characterization
Ensuring the identity and purity of this compound is paramount for the reliability and reproducibility of research findings. The following analytical techniques are recommended for its quality control.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the presence of all expected protons and their respective chemical environments. Key signals would include those for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methyl protons, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure.
2. Infrared (IR) Spectroscopy:
The IR spectrum should display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations for the primary amine.
-
O-H stretching vibration for the hydroxyl group.
-
C-H stretching for the aromatic and aliphatic components.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring.
3. Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of C₇H₁₀N₂O (138.17 g/mol ).
4. High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of the compound. A single major peak in the chromatogram is indicative of high purity.
Below is a logical workflow for the quality control of commercially supplied or synthesized this compound.
Caption: A typical workflow for the quality control of this compound.
Safe Handling and Storage
This compound, as an aminopyridine derivative, should be handled with appropriate safety precautions in a laboratory setting.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses or goggles, and chemical-resistant gloves.
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
A recommended storage temperature is between 2-8°C.
-
Keep away from strong oxidizing agents and sources of ignition.
Research Applications and Future Directions
The structural motifs present in this compound make it a promising starting material for the synthesis of a variety of biologically active compounds. Aminopyridine derivatives are known to be key components in many pharmaceutical agents.
Potential Applications:
-
Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology and immunology.[9][10] The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, while the rest of the molecule can be elaborated to achieve potency and selectivity.
-
Central Nervous System (CNS) Agents: Pyridine derivatives have been explored for their activity on various CNS targets.
-
Antibacterial Agents: The 2-aminopyridine core is found in a number of compounds with antibacterial properties.[1]
The workflow for utilizing this compound in a drug discovery program can be visualized as follows:
Sources
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 179554-99-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scielo.br [scielo.br]
- 5. 179554-99-5 this compound AKSci 3645CR [aksci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 10. WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents [patents.google.com]
Literature review of (2-Amino-4-methylpyridin-3-yl)methanol and its analogs
An In-depth Technical Guide to (2-Amino-4-methylpyridin-3-yl)methanol and its Analogs for Drug Discovery Professionals
Introduction: The Versatile 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it a valuable scaffold for designing molecules that target a wide array of biological entities, from enzymes to receptors. Within this class, this compound (CAS 179554-99-5) serves as a foundational building block.[2][3] The presence of three distinct functional groups—an amino group, a hydroxyl group, and a methyl group—on the pyridine core provides a rich platform for synthetic elaboration and fine-tuning of physicochemical and pharmacological properties.
This guide provides a comprehensive literature review of this compound and its analogs. As senior application scientists, our focus is not merely on cataloging compounds but on elucidating the underlying principles that guide their design, synthesis, and biological evaluation. We will delve into the causality behind experimental choices, explore structure-activity relationships (SAR), and provide detailed protocols, offering a field-proven perspective for researchers in drug development.
PART 1: Synthesis of the Core Scaffold
The synthesis of substituted aminopyridines can be approached through various routes. A common strategy involves the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring. For the core molecule, this compound, a patented method describes a multi-step synthesis starting from ethyl 2-(4-methylfuran) formate.[4]
Synthetic Protocol: From Furan to Pyridine
This synthetic pathway leverages a ring expansion of a furan derivative to form the desired pyridine core. The subsequent steps involve functional group interconversions to arrive at the final product.
Step 1: Ring Expansion to form 2-Amino-3-hydroxy-4-methylpyridine
-
Dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF).
-
Add a dehydrating agent (e.g., ammonium chloride or sodium sulfate) and formamide.[4]
-
Introduce ammonia gas and heat the mixture under reflux for 24 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 2.
-
Extract with ethyl acetate to remove non-basic impurities, retaining the aqueous phase.
-
Neutralize the aqueous phase with a sodium hydroxide solution.
-
Extract the product into diethyl ether.
-
Concentrate the organic phase and dry to yield the crude 2-amino-3-hydroxy-4-methylpyridine, which is synonymous with this compound.[4]
Causality: The initial reaction is a complex transformation where the furan ring opens and re-closes in the presence of an ammonia source (formamide and ammonia gas) to form the more stable aromatic pyridine ring. The acidic and basic workup steps are crucial for separating the amphoteric product from starting materials and byproducts.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the core molecule.
PART 2: Analogs and Structure-Activity Relationships (SAR)
The true potential of the this compound scaffold is realized through the synthesis and evaluation of its analogs. A significant body of research has focused on this scaffold as a source of potent and selective inhibitors of inducible nitric oxide synthase (iNOS).[5][6]
Rationale for Analog Development: Targeting iNOS
Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[5] While nNOS and eNOS produce low levels of NO for physiological functions, iNOS is expressed in response to inflammatory stimuli and produces large, sustained amounts of NO that can contribute to pathophysiology in conditions like septic shock and chronic inflammation.[5] Therefore, selective inhibitors of iNOS are highly sought after as therapeutic agents. The 2-amino-4-methylpyridine core has been identified as a potent, non-selective NOS inhibitor, making it an excellent starting point for developing isoform-selective analogs.[5]
Computational studies suggest that the C6-position of the 2-amino-4-methylpyridine ring is the most tolerant to substitution, providing an ideal vector for introducing modifications to enhance potency and selectivity.[5]
Synthesis of C6-Substituted Analogs
A general and effective method for synthesizing C6-substituted analogs involves the protection of the 2-amino group, followed by lithiation at the 6-position and subsequent reaction with an appropriate electrophile.
General Protocol for C6-Substitution:
-
Protection: The 2-amino group of 2-amino-4-methylpyridine is protected, for example, by reacting it with acetonylacetone to form a 2,5-dimethylpyrrole group.[5] This step prevents the acidic amino proton from interfering with the subsequent lithiation.
-
Lithiation: The protected intermediate is dissolved in an anhydrous ether solvent (e.g., Et₂O) and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise to selectively deprotonate the C6-position, forming a lithiated intermediate.[5]
-
Electrophilic Quench: An electrophile (e.g., an aldehyde, alkyl halide) is added to the solution. The reaction is allowed to warm to room temperature.[5]
-
Deprotection: The pyrrole protecting group is removed by refluxing in an aqueous ethanol solution of hydroxylamine hydrochloride (NH₂OH·HCl) to yield the final C6-substituted 2-amino-4-methylpyridine analog.[5][7]
Caption: General workflow for synthesizing C6-analogs.
Structure-Activity Relationship (SAR) for iNOS Inhibition
Systematic modification at the C6-position has yielded crucial insights into the SAR for iNOS inhibition.
| Compound/Analog | C6-Substituent | iNOS IC₅₀ (nM) | Key Observation | Reference |
| 1 (Parent) | -H | Potent | Non-selective NOS inhibitor. | [5] |
| 2 | -CH(CH₃)CH(CH₃)₂ | 28 | Alkyl substitution improves potency and selectivity. This analog has the best potency. | [5] |
| 9 | -CH₂CH(F)CH₃ | 28 | Replacing a methyl with fluorine retains high potency. | [5][7] |
| 11 | -CH=CH₂ | 282 | An unsaturated vinyl group is well-tolerated. | [5][7] |
| 16 | -CH(OH)CH₃ | > 10,000 | Introduction of a hydroxyl group drastically reduces potency. | [5][7] |
| 13 | -CH(OCH₃)CH₃ | Inactive | A methoxy group leads to inactivity, suggesting adverse electronic/steric effects. | [5] |
| 24 | -C(CH₃)=CH₂ | > 10,000 | Adding a methyl to the vinyl group diminishes potency, indicating high steric demand. | [5] |
Key Insights from SAR:
-
Steric Bulk: The C6-position is sensitive to steric hindrance. For instance, the difference in potency between the vinyl analog 11 and the isobutenyl analog 24 highlights a high steric demand in the enzyme's active site.[5]
-
Electronic Effects: The introduction of a polar hydroxyl group (analog 16 ) or a methoxy group (analog 13 ) leads to a significant loss of activity.[5][7] This suggests that a hydrophobic or specific electronic environment is preferred at this position.
-
Fluorine Substitution: Replacing hydrogen or a methyl group with fluorine (analog 9 ) is well-tolerated and maintains high potency.[5][7] This is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity without significantly altering steric bulk.
Expanded Applications: Beyond iNOS
While iNOS inhibition is a primary application, the versatile 2-aminopyridine scaffold has been explored for other therapeutic targets. Fused heterocyclic systems derived from this core, such as 2-amino-4-methylpyrido[2,3-d]pyrimidines, have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators in cancer cell signaling pathways.[8] Additionally, related aminopyridinol derivatives have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[9]
Caption: Diverse biological targets for the scaffold.
PART 3: Physicochemical Properties & Drug Development
The success of a drug candidate depends not only on its potency but also on its absorption, distribution, metabolism, and excretion (ADME) properties. The substitutents on the 2-aminopyridine ring play a crucial role in modulating these characteristics.
| Property | Influence of Substituents | Importance in Drug Development | Reference |
| Basicity (pKa) | Electron-withdrawing groups (e.g., -CF₃, -Cl) at the C4-position significantly lower the basicity of the pyridine nitrogen. | Modulates solubility, receptor interaction, and potential for off-target effects (e.g., aminergic GPCRs). | [10] |
| Lipophilicity (logP) | Fluorinated alkyl groups (e.g., -CF₃) impart high lipophilicity. Less fluorinated or cyano groups can reduce logP. | Affects solubility, permeability across biological membranes, and metabolic stability. | [10] |
| Metabolic Stability | The carbon-fluorine (C-F) bond is exceptionally stable. Fluoroalkyl groups can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, increasing the compound's half-life. | Determines the dosing regimen and potential for drug-drug interactions. Higher stability is often desirable. | [10] |
| Reactivity | The electronic properties of substituents influence the efficiency of synthetic reactions, such as palladium-catalyzed cross-couplings. Electron-withdrawing groups can enhance reactivity.[10] | Crucial for the feasibility and scalability of synthesizing diverse analog libraries. | [10] |
Conclusion and Future Outlook
This compound and its analogs represent a highly adaptable and pharmacologically significant chemical scaffold. The extensive research into C6-substituted derivatives has established clear structure-activity relationships for the inhibition of iNOS, highlighting the delicate balance of steric and electronic factors required for high potency. The demonstrated versatility of the core structure, enabling the development of inhibitors for other critical targets like PI3K/mTOR and FGFR4, underscores its enduring value in drug discovery.
Future research should focus on leveraging the established SAR to design next-generation analogs with improved isoform selectivity (iNOS vs. nNOS/eNOS) and optimized ADME profiles. The exploration of novel substitutions at other positions on the pyridine ring, guided by computational modeling, could uncover new interactions and lead to compounds with novel pharmacological profiles. Furthermore, the application of this scaffold to an even broader range of biological targets remains a promising avenue for the development of new therapeutics.
References
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVwKqDi-0awZZyIQdwVWlYT95LIMAhah173iVDQPmtp7MD_SHpjViiRScUXkDGPsLLgMgrRJvqCr_0rK5YyUBl8pnwsXWB3oSCh1SybdOcxhZVrUHesnpB8MvbGiGknCsqxBUl186iqTgVmEI=]
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-DxbjIayuHFQ2S8lnkZTDH8MOE2bBatGYtKAXu0BKn7Z2XGc3bYUzVUEP4mTE-1yi4g5eeoMN-TTsI8K1WfFGX_4mdS-WqXn6ErMU_BbLlguXA0768dHTLlvz1zsvtMp_0fCzK1nX89X2gjQ=]
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF6f2Mv0LgO4wCoX-wUMZMfGi7pSoXEo76jIxhCEHhqTRAxNg2PQ3oqASDcG2if0kiZIB4F_84FAumISBhO0LdafE4k-QEqb1ECfYaCifKI9m0ImqG3vJ12cfaqpikw3vTmgighEpRBtDT2Dwn90oX2JGtg-rP4atyZoSysmhWyIkzsNX-kcqpmPeEO93_ncEU4x7v8AV_Ag4L4NBBE2x6uZ4qsgdu98JL_-H1kcf0Y1b1dU5eW2qjG-Xwqnb7EVm1tMBbK_GV5WQgRJ9HDWyrREO__LRW4-V7XZJQpBzVPwIqO63h35rUsD3s4KMwEiPMoH3yC1nDCtn28aGuoSV8q-LyrOMym_NUlNPmcMXVoqpfpAZQvAO-jExzA_Tek3fvXt19mDrO22rDa9l_KZBqRhWj5akd]
- 2-Amino-4-methylpyridine 99 695-34-1. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhGM9NOChn9MzEKSnfaRKyjYkr8dKvTYmksVVcsQN5tN_YFF2deCKsUQZo5stP4gZ_RkRPIgugZT9x3QW4U0wAEkNqKrhYDVPspupXbe9B7kzKT1b3VCUB8klQq2pP4SDSr-IpjlQbAiGd2nG45tBfndMPLA==]
- A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLpgibtIZVy5XxQ_iFAHDyoccCFIg-hb_UpG_9sMAnLZeSomv8jfnZjtJFzpv_bjYQ736zicS8MA9T0xkXEGEN9eSP-otWLXkOtlZVf7MN--6pEF1PU8-MzEjdlYPa8-yaDJqCtMYxdfkH-ZIdTxhHO5g7qTa-t1M-nBvhcy5LzVdUY0TYs83d-qNWC9n1Z-N0RkumKIvTLOJFhV9BpwOjnz8PB2JSU7EGTOliXGxM3raJtY6tylFpZzYqa7fhTw==]
- Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGMkvD0kTzL1ObFLUhBd8H1KBnMwYw4Gg65lmjO7JhSBV5AXGJlQDrrAVLfzZArWBXdv863C1a8hJWapfrqvLBITBoPDSa2kDFZeyGEVrEMLx2jTVcW_5b21VqYyF_asgSxaI_]
- 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvYvL1FL9X_wQRGwevZ0rPESAVoZtEBhAk5gNP4JtaU-W43C8VTpg5ZL1i7dlhnCCZ_Nz8vgPfET-lq_asSZrZtauZNSNelCBp405G-OZI6vHXbFMDMYo1Y-yv6KyZfGsYFPQ3GV-TUE-2VFtkBAwX9jO08YX0VnW7egstWK5z]
- This compound. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvNyLDPX4mhYEKMwmXuaSimva5cK6I7Z9qUko_i0E4tqIPEdzdksoJJQe-Xj_qQIgq9qWzmCcwCTnhIXBcMLHCQSkVrJVuhcLb-IfPV7DMYWPMl5ebzt3cA1Odu9UD24INmr2_V7XElmAc7oVo1qsNtZrR4km8_gNDzc2z7UUkSvRCQvGoDUVscdFPAwAHmW8SGwGB3QnO5HUT]
- (3-Aminopyridin-2-yl)methanol | 52378-63-9. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdvu7Xp5dpb-gD4u3RzO7YDKF3Ba-u__CKOHv3TK9wuQBFAYNJGsk-x9Wu6JMuiGfu349Luo_qNX7czOQIC9anxoA3ZxKWkEt1atXFTn_6YWBK23wihlmpWhUjaZARUkwMMLZyHg==]
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1qjQloHeMT4fSqNjT-D_3yjPo1KMFoWWD91MUd918XL7wfjq-kachqxdsZaXbQUzLcJFVbyyR9zJUydAENfL4bXV-XF_nGuW7igWpFnQNV1nnEyTI8a5OiI6DJcfztrtY4T9yWtPs3kA7v_w=]
- Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlyTnOrYKJCEGW-Rb4HdLnysC1WgLjtK5evKSUHAcwr88bIjOEr3aa1CM6V248H6n2V_NuEjZ_2gSvyWWOLegmoCrZz4IPaHjB4Q0MdAEpa-MRJ_5ptRIjBEn2ZTndE5P_bXxvnYU8lynyIwuRUWdaWEs53jAEjSA8WV9VOfVMa1XsWKoa__z5EAu9XRq6pJVZv4oeafb7TJA8yUyzgEHs6gWRcmA=]
- 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG0WwHa4muMsAs4jfvwtJ5rdekjpK1Nh56Vtlejif3YymTblO260_ENcezC5v0az18oZaLlZxAKT7L5XrDUsDeN77QRoROV4M14LVl3HprVU8_9DYao0JfqsP6USSgu7_XEhGM9yx-YnN6kE4=]
- 179554-99-5|this compound. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIN7YDBTboAi6zxvxsznihNq6cx0Or-I2eQVZld2EIVOTtULtxFXM8gkdwRcGdO_neU94nMUfJh7iG8CcOarBBXGQeI5qQJBoYZT2GkLJH0drbKskNu9JeaeFMsdPkZ02OPKpjN6y3OetKPUjK]
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7bekDyUQRhsCoI8zikHrNCuNOxbtZ3yaVXLw4gmIZz1QxlLb_BbTqvLChwZKygOpYUtKVJY8KwD7PpGtXrgeP8vV8IGXJYCGOfcqc_qIK7-uPx5AuGYe6nx-ZHKsyIi5A7EetRrPbiEq1ctKfkIGRo1k-BhXoQHngXeysTnjxXS4c_0g5Q6uV151e61ZT]
- Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkz78XBbyOhQ7KajMpfMVQZH8foYJzXG6Uv65N3AnMb7Q-eHFJiuCFwThcpau-G5kMBf3DB-Rg3d5jH7GgAOWjIjolAqxhkNu9sc_FdVK8qwNMkA8ugFjSc8PoNhhu2OM_7cu13SIePQ_BqVz3doWj4M0MhVXR1Gzo99Zt]
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7m5U_jlYL81si0sLmc6cpI_LV8yM52kYaocAYUGaoPaHWuTqJCL1f9hsAmUVZINWtxQb-xNifG3OVoFlODm_gICPuWUPlwUtJkJzDw_uB2di6oWhnf0G55CK3btgEf7iEjA==]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNJN-SfE5mSbxwB1f55c6HQzKc2iRxqhSMf2HHvh6Lt_1jaJrEOC4qsy9Gl5vLNA5g3Z0EpUwgnGFVYt0LtjIW11TYXKhk04LT25yon9JRfeqrS7UrNUMo01kMjf7b3CKKZb_9V87Gmu-Klgc=]
- Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpYYgXv_JW5td2f2i71cs2MvNJhlpWzth7RAsNBz7syYMFEUf8wIOjrvNO7FdnaLFfV0QjebfCTJuMm0v4Kfmi2TaVHU8JSqf879SIr8BCzxpJMQsJtNp-NflEph7DfMCigQ==]
- Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3xPKXcKAJeHavFEdqry1Aso5dP8626T8HPMedmN1jsJWFw9EI-5EANMFaVDpfH-Bl9iXmr7hxw-eKIko43A2_eTegzCHBqaMRCCuThlrGOu-hjkaBXzV6_VL4NUprrijKXIsp]
- 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXQiaT17NUT4iciTAdkQadMdEGstpMynso8OCmAuh8I4Xu9NMd5Y_fpwdtC48uihmWL5qE2VYpX4U0oQ6-9OHULyhVPnu9J-I8aPJ_01ZiHDNr2jqEa1eDk_efjXwfzYnPr6F42urDwMgkW9RrIezFJ2jCEqYkUKDyzjU-xQaHQFK30JLb_6eQpIxcrhVLKzfiml6wHHzQ-rwJLNDZCCro2MO5Idv42NdLBt03NcueZnwi-ggP-GKfiI4HPu66ihztmjrWIIG_YdsaoBJPhMtuz_LEsn6XEA4fdHvMcaomLVQbZCgGqBis_LKUJmJ1hQEeIA==]
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG18_7RdNnIPbee3R18u7YdTY90ODqcCcwyzxCpOdyGXx1ZdxtBHh9MUzB6OTOavQt821gjRB6fluldPLmLXiWQ-1I2yRsjCJUs9UEcveT0IT3AAV8yPXGrsJHxYPaZQVpSxg==]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 179554-99-5|this compound|BLD Pharm [bldpharm.com]
- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis protocol for (2-Amino-4-methylpyridin-3-yl)methanol from starting materials
An In-Depth Guide to the Synthesis of (2-Amino-4-methylpyridin-3-yl)methanol: Protocols and Mechanistic Insights
This comprehensive application note provides a detailed, two-stage protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy is designed for reproducibility and scalability, focusing on the chemical principles that ensure a successful outcome. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Strategic Overview
This compound is a substituted pyridine derivative whose structural motifs are of significant interest in the development of novel therapeutic agents. The presence of a primary amino group, a hydroxymethyl substituent, and a methylated pyridine core provides multiple points for diversification and interaction with biological targets.
The synthetic approach detailed herein proceeds via two key transformations, starting from the commercially available 2-Amino-4-methylnicotinic acid.
-
Stage 1: Fischer Esterification. The carboxylic acid functionality of the starting material is converted to its corresponding methyl ester. This step is crucial as esters are more amenable to reduction with certain hydride reagents than the parent carboxylic acid and avoids the complications of the acidic proton present in the carboxylic acid.
-
Stage 2: Hydride Reduction. The methyl ester is then reduced to the primary alcohol using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to yield the final product.
This pathway is selected for its reliability and high-yield potential, leveraging well-established and understood chemical reactions.
Visualizing the Synthetic Workflow
The overall synthetic scheme is depicted below, illustrating the progression from the starting material to the final target molecule.
Caption: Synthetic scheme for this compound.
Stage 1: Synthesis of Methyl 2-amino-4-methylnicotinate
Mechanistic Insight: Fischer Esterification
The conversion of 2-Amino-4-methylnicotinic acid to its methyl ester is achieved through Fischer esterification.[1] In this acid-catalyzed reaction, the carboxylic acid is treated with an excess of alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid). The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst. Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the product.
Experimental Protocol
Table 1: Reagents and Materials for Stage 1
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Amino-4-methylnicotinic acid | C₇H₈N₂O₂ | 152.15 | 10.0 g | 0.066 |
| Methanol (Anhydrous) | CH₄O | 32.04 | 150 mL | - |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 5.0 mL | 0.092 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-4-methylnicotinic acid (10.0 g, 0.066 mol).
-
Reagent Addition: Add anhydrous methanol (150 mL) to the flask and stir to suspend the solid. Carefully and slowly, add concentrated sulfuric acid (5.0 mL) to the suspension. The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing crushed ice (approx. 200 g). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Methyl 2-amino-4-methylnicotinate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford a pure solid.
Stage 2: Synthesis of this compound
Mechanistic Insight: Hydride Reduction of an Ester
Lithium Aluminum Hydride (LiAlH₄) is a potent and non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[2][3] The reduction of an ester with LiAlH₄ involves a two-step nucleophilic addition of hydride (H⁻) ions.[4]
-
The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
This intermediate collapses, expelling the methoxide (⁻OCH₃) leaving group to form an aldehyde intermediate.
-
The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride, forming an alkoxide intermediate.
-
An aqueous workup is then performed to protonate the alkoxide, yielding the final primary alcohol product, this compound.
Due to the high reactivity of LiAlH₄, the reaction must be conducted under strictly anhydrous (dry) conditions to prevent a violent reaction with water and decomposition of the reagent.[3]
Experimental Protocol
Table 2: Reagents and Materials for Stage 2
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl 2-amino-4-methylnicotinate | C₈H₁₀N₂O₂ | 166.18 | 8.0 g | 0.048 |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | 3.6 g | 0.095 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 250 mL | - |
| Water (H₂O) | H₂O | 18.02 | ~10 mL | - |
| 15% Sodium Hydroxide Solution | NaOH | 40.00 | ~4 mL | - |
| Celite® or Filter Aid | - | - | As needed | - |
Procedure:
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried beforehand.
-
Reagent Addition: To the flask, add Lithium Aluminum Hydride (3.6 g, 0.095 mol) and anhydrous THF (100 mL). Stir the resulting slurry.
-
Substrate Addition: Dissolve Methyl 2-amino-4-methylnicotinate (8.0 g, 0.048 mol) in anhydrous THF (150 mL) and add this solution to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC for the disappearance of the starting ester.[5]
-
Workup (Fieser Method): Cool the reaction flask to 0°C in an ice bath. Quench the reaction by the slow, sequential, and extremely cautious dropwise addition of:
-
Water (3.6 mL)
-
15% aqueous sodium hydroxide solution (3.6 mL)
-
Water (10.8 mL) This procedure is highly exothermic and generates hydrogen gas; it must be performed slowly in a well-ventilated fume hood. A granular white precipitate of aluminum salts should form.
-
-
Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite® or another filter aid. Wash the filter cake thoroughly with additional THF (~50 mL).
-
Isolation: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., benzene or ethyl acetate) to yield pure this compound.[5]
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents to release flammable hydrogen gas. It must be handled under an inert atmosphere using anhydrous solvents and techniques. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.
-
Concentrated Sulfuric Acid: This is a strong acid and a powerful dehydrating agent. It can cause severe burns. Handle with extreme care and appropriate PPE.
-
All procedures should be carried out in a well-ventilated chemical fume hood.
Conclusion
The synthetic protocol described provides a reliable and well-documented pathway for the preparation of this compound. By understanding the underlying chemical principles of the esterification and reduction steps, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development goals.
References
-
MySkinRecipes. (n.d.). 2-Amino-4-methylnicotinic acid. Retrieved from [Link][6]
-
ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link][2]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link][7]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link][4]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-4-methylnicotinic acid [myskinrecipes.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of 2-Amino-4-Methylpyridine Analogues: An Application Guide for Medicinal Chemistry
Introduction: The Significance of the 2-Amino-4-Methylpyridine Scaffold
The 2-amino-4-methylpyridine core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form key hydrogen bonds make it a cornerstone in the design of a wide array of biologically active agents. Compounds incorporating this moiety have shown significant potential in various therapeutic areas. For instance, 2-amino-4-methylpyridine itself is a known inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. Analogues built upon this framework have been explored as potent and selective inhibitors for iNOS, highlighting the scaffold's tunability for specific biological targets.[1][2][3][4][5] The development of efficient and versatile synthetic routes to access novel analogues is therefore a critical endeavor for researchers aiming to expand the chemical space for drug development.
This guide provides a detailed overview of robust and adaptable synthetic strategies for preparing 2-amino-4-methylpyridine analogues. We will delve into the mechanistic underpinnings of two key methodologies, offer step-by-step protocols, and provide insights into the critical parameters that ensure successful and reproducible synthesis.
Part 1: Strategic Approaches to Analogue Synthesis
The generation of a library of analogues requires synthetic methods that are both reliable and tolerant of a diverse range of functional groups. Two primary strategies have emerged as pillars for the synthesis of substituted 2-aminopyridines: the classical Chichibabin reaction and modern palladium-catalyzed cross-coupling reactions.
-
The Chichibabin Reaction: This classic method, first reported in 1914, provides a direct route to 2-aminopyridines through the reaction of a pyridine with sodium amide (NaNH₂).[6][7] The reaction proceeds via a nucleophilic aromatic substitution of a hydride ion.[8][9] While historically significant, the traditional Chichibabin reaction often requires harsh conditions, such as high temperatures, which can limit its applicability for substrates bearing sensitive functional groups.[6]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized the synthesis of arylamines.[10][11] It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a suitable phosphine ligand and a base.[10] The versatility of this method allows for the introduction of a wide variety of amino groups onto the pyridine ring under relatively mild conditions, making it highly suitable for the synthesis of complex analogues.[12]
The choice of synthetic route depends on the desired substitution pattern and the nature of the available starting materials. The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic route.
Part 2: Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methylpyridine via a Modified Chichibabin Reaction
This protocol describes the direct amination of 4-methylpyridine (γ-picoline). The reaction is run at elevated temperatures in an inert solvent.
Causality Behind Experimental Choices:
-
Sodium Amide (NaNH₂): A powerful nucleophile and strong base, essential for the amination reaction. The purity of sodium amide can influence the reaction yield.[9]
-
Toluene/Xylene: High-boiling, inert solvents are used to achieve the necessary reaction temperature.[6][9]
-
Inert Atmosphere (Nitrogen/Argon): Sodium amide is highly reactive with water and oxygen. An inert atmosphere is crucial to prevent quenching of the reagent and ensure safety.
-
Careful Quenching: The reaction is quenched by the slow addition of water to the cooled reaction mixture to safely decompose any unreacted sodium amide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylpyridine | Reagent | Sigma-Aldrich | Distill before use. |
| Sodium Amide | 90% | Sigma-Aldrich | Handle in a glovebox. |
| Toluene | Anhydrous | Acros Organics | |
| Ammonium Chloride | Saturated aq. soln. | Fisher Scientific | For work-up. |
| Dichloromethane | ACS Grade | VWR | For extraction. |
| Anhydrous Sodium Sulfate | ACS Grade | VWR | For drying. |
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.5 eq).
-
Solvent Addition: Add anhydrous toluene via cannula to the flask.
-
Reactant Addition: Slowly add 4-methylpyridine (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.[7]
-
Cooling and Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath. Cautiously and slowly add water to quench the reaction, followed by a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-amino-4-methylpyridine as a solid.
Protocol 2: Synthesis of N-Aryl-4-methylpyridin-2-amine Analogues via Buchwald-Hartwig Amination
This protocol details the synthesis of an N-aryl analogue starting from 2-chloro-4-methylpyridine and a primary arylamine.
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd₂(dba)₃): The active catalyst for the C-N bond formation.
-
Phosphine Ligand (e.g., XPhos, BINAP): The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle, including oxidative addition and reductive elimination.[10][12] The choice of ligand can significantly impact reaction efficiency.
-
Base (e.g., NaOtBu, Cs₂CO₃): The base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[13] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this purpose.
-
Anhydrous and Degassed Solvent: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent is critical for maintaining a catalytically active system.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-4-methylpyridine | 98% | Combi-Blocks | |
| Arylamine | Varies | Acros Organics | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals | |
| XPhos | 98% | Strem Chemicals | |
| Sodium tert-butoxide | 97% | Sigma-Aldrich | Handle in a glovebox. |
| Toluene | Anhydrous, Degassed | Acros Organics | |
| Diethyl Ether | ACS Grade | VWR | For work-up. |
| Saturated aq. NaCl | Fisher Scientific | For washing. |
Step-by-Step Procedure:
-
Glovebox Setup: In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 2-chloro-4-methylpyridine (1.0 eq) and the arylamine (1.2 eq) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the Schlenk tube and heat the mixture at 100 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Work-up: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Washing: Wash the filtrate with saturated aqueous NaCl.
-
Drying and Concentration: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-aryl-4-methylpyridin-2-amine analogue.
Part 3: Characterization and Troubleshooting
Characterization: The identity and purity of the synthesized analogues should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield (Chichibabin) | Inactive sodium amide. | Use fresh, high-purity sodium amide. Ensure strictly anhydrous conditions. |
| Insufficient reaction temperature. | Ensure the solvent is refluxing properly. Consider a higher boiling solvent like xylene. | |
| Low or No Yield (Buchwald-Hartwig) | Inactive catalyst. | Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened catalyst and ligand. Degas the solvent thoroughly. |
| Incorrect base or ligand. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands. The optimal choice is substrate-dependent. | |
| Formation of Side Products | Dimerization of the aryl halide. | This can occur in the Buchwald-Hartwig reaction.[7] Adjusting the ligand-to-palladium ratio may help. |
| Over-amination in Chichibabin. | Use a controlled stoichiometry of sodium amide.[9] |
Conclusion
The synthesis of 2-amino-4-methylpyridine analogues is a key activity in modern drug discovery. The classical Chichibabin reaction offers a direct path to the parent 2-amino structure, while the Buchwald-Hartwig amination provides a highly versatile and modular approach for creating diverse libraries of N-substituted analogues. By understanding the mechanisms and critical parameters of these reactions, researchers can efficiently access novel chemical entities for the development of next-generation therapeutics.
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. ACS Publications. [Link]
-
Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl) - PubMed. PubMed. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) - ACS Publications. ACS Publications. [Link]
-
Synthesis of 2-aminopyridines. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl) - ResearchGate. ResearchGate. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. National Institutes of Health. [Link]
-
Chichibabin reaction - Grokipedia. Grokipedia. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. PubMed Central. [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. ResearchGate. [Link]
-
2-Amino-4-methylpyridine, 98% - Ottokemi. Ottokemi. [Link]
-
Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review | Request PDF - ResearchGate. ResearchGate. [Link]
-
The Chichibabin amination reaction - Scientific Update - UK. Scientific Update. [Link]
-
Chichibabin amination: Easy mechanism - Chemistry Notes. Chemistry Notes. [Link]
-
Chichibabin reaction - Wikipedia. Wikipedia. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
- Modified chichibabin reaction, and novel pyridine derivatives - European Patent Office - EP 0098684 B1.
-
The Buchwald–Hartwig Amination After 25 Years - University of Groningen. University of Groningen. [Link]
-
2-amino-4-methyl pyridine (for synthesis) - SD Fine-Chem. SD Fine-Chem. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Organic-Synthesis.org. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: (2-Amino-4-methylpyridin-3-yl)methanol as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking the Synthetic Potential of a Bifunctional Pyridine Scaffold
(2-Amino-4-methylpyridin-3-yl)methanol is a highly functionalized pyridine derivative that holds significant promise as a versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its strategic arrangement of an amino group, a hydroxyl group, and a methyl group on the pyridine core provides multiple handles for chemical modification, enabling the construction of diverse molecular architectures. The aminopyridine motif is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors and channel modulators.[1][2] The presence of both a nucleophilic amino group and a primary alcohol allows for selective and sequential functionalization, making this reagent a valuable tool for creating libraries of novel compounds for biological screening.
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its reactivity and offering field-proven protocols for its application in organic synthesis. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Chemical Properties and Reactivity Profile
The reactivity of this compound is governed by the interplay of its three key functional groups: the 2-amino group, the 3-hydroxymethyl group, and the pyridine ring itself.
-
The 2-Amino Group: This primary aromatic amine is a potent nucleophile and a site for a wide range of chemical transformations, including acylation, alkylation, sulfonylation, and participation in coupling reactions. Its reactivity can be modulated by the electron-donating effect of the methyl group and the overall electronic nature of the pyridine ring.
-
The 3-Hydroxymethyl Group: As a primary alcohol, this group is amenable to oxidation, esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution. Its proximity to the amino group may allow for intramolecular reactions, leading to the formation of heterocyclic ring systems.
-
The Pyridine Ring: The pyridine nucleus can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The existing substituents will direct incoming electrophiles. The ring nitrogen can also be quaternized or oxidized to the corresponding N-oxide, further expanding the synthetic possibilities.[3]
The bifunctional nature of this molecule allows for a strategic, stepwise approach to synthesis. The relative reactivity of the amino and hydroxyl groups can be exploited for selective functionalization, or both groups can be reacted simultaneously or sequentially to build molecular complexity.
Core Synthetic Transformations and Protocols
This section details key synthetic applications of this compound, providing detailed, step-by-step protocols for each transformation. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanics.
Selective N-Functionalization: Acylation and Sulfonylation
The greater nucleophilicity of the amino group compared to the hydroxyl group allows for selective N-functionalization under carefully controlled conditions. This is a cornerstone transformation for incorporating the aminopyridine scaffold into larger molecules, such as in the synthesis of kinase inhibitors.
This protocol describes a standard procedure for the acylation of the 2-amino group, a common step in the synthesis of biologically active amides.
Workflow Diagram:
Caption: Workflow for selective N-acylation.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 179554-99-5 | 138.17 | 1.0 | 1.0 |
| Benzoyl Chloride | 98-88-4 | 140.57 | 1.1 | 1.1 |
| Triethylamine (Et3N) | 121-44-8 | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (138 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous DCM (10 mL).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (0.21 mL, 1.5 mmol) to the solution.
-
Slowly add benzoyl chloride (0.13 mL, 1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.
Expert Insights: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the amino group. Running the reaction at 0°C initially helps to control the exothermic reaction and improve selectivity.
O-Functionalization: Ether Synthesis
The hydroxyl group can be targeted for functionalization, typically after protecting the more reactive amino group or by using reaction conditions that favor O-alkylation. A common method is the Williamson ether synthesis.
This protocol details the formation of an ether linkage at the 3-hydroxymethyl position, a key step in modifying the steric and electronic properties of the molecule.
Workflow Diagram:
Caption: Workflow for O-alkylation.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 179554-99-5 | 138.17 | 1.0 | 1.0 |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | 1.2 | 1.2 |
| Benzyl Bromide | 100-39-0 | 171.04 | 1.1 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (48 mg of 60% dispersion, 1.2 mmol).
-
Wash the NaH with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF (5 mL) to the flask and cool to 0°C.
-
Dissolve this compound (138 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0°C and add benzyl bromide (0.13 mL, 1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0°C.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights: Sodium hydride is a strong base that deprotonates the alcohol to form the more nucleophilic alkoxide. This reaction should be carried out in a well-ventilated fume hood due to the evolution of hydrogen gas. The amino group can also be deprotonated by NaH, but the resulting amide is generally less nucleophilic towards alkyl halides than the alkoxide in this context.
Synthesis of Fused Heterocyclic Systems
The proximate amino and hydroxymethyl groups are perfectly positioned for cyclization reactions to form fused heterocyclic systems, such as imidazopyridines, which are privileged scaffolds in drug discovery.[4]
This protocol illustrates a representative transformation where the building block is condensed with an aldehyde to form a fused, bicyclic product.
Workflow Diagram:
Caption: Pictet-Spengler type cyclization workflow.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 179554-99-5 | 138.17 | 1.0 | 1.0 |
| Benzaldehyde | 100-52-7 | 106.12 | 1.1 | 1.1 |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 | 0.1 | 0.1 |
| Toluene | 108-88-3 | 92.14 | 20 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (138 mg, 1.0 mmol), benzaldehyde (0.11 mL, 1.1 mmol), and p-TsOH (17 mg, 0.1 mmol).
-
Add toluene (20 mL) and heat the mixture to reflux.
-
Collect the water generated during the reaction in the Dean-Stark trap.
-
Continue refluxing for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous NaHCO3 solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the fused heterocyclic product.
Expert Insights: The acid catalyst is essential for the formation of the initial iminium ion, which is the electrophilic species that undergoes intramolecular attack by the hydroxyl group. The Dean-Stark apparatus efficiently removes water, driving the equilibrium towards product formation.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a potent and versatile building block for organic synthesis. Its bifunctional nature allows for a multitude of synthetic transformations, enabling the creation of diverse and complex molecular structures. The protocols outlined in this guide provide a robust starting point for researchers to explore the full potential of this valuable reagent in their synthetic campaigns, particularly in the pursuit of novel therapeutic agents. The strategic application of this building block can significantly accelerate drug discovery and development programs.
References
- Lee, H., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methyl-3-pyridinol. Retrieved from [Link]
-
Shi, R., et al. (2011). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. PMC. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
-
PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
- MDPI. (2015).
- MDPI. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
- MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- RSC Publishing. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.
- Ivanova, D., & Zhelyazkova-Savova, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Biomedical Research and Therapy.
- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- RSC Publishing. (n.d.).
Sources
- 1. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. 179554-99-5|this compound|BLD Pharm [bldpharm.com]
The Emerging Role of (2-Amino-4-methylpyridin-3-yl)methanol in Medicinal Chemistry: A Keystone for Novel Scaffolds
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is perpetual. (2-Amino-4-methylpyridin-3-yl)methanol, a functionalized aminopyridine derivative, represents a promising yet underexplored building block for the synthesis of next-generation therapeutics. Its unique arrangement of a primary amino group, a hydroxyl moiety, and a methyl group on a pyridine core offers a rich tapestry of synthetic handles and potential biological interactions. This guide provides an in-depth exploration of the prospective applications of this compound in drug discovery, complete with detailed synthetic protocols and a forward-looking analysis of its potential as a cornerstone for innovative drug design.
Introduction: The Strategic Advantage of the Aminopyridine Scaffold
The aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently found in a variety of clinically successful drugs and investigational agents. Its ability to engage in hydrogen bonding, metal coordination, and aromatic interactions makes it a versatile pharmacophore. The specific substitution pattern of this compound (CAS 179554-99-5) offers distinct advantages:
-
Multi-faceted Reactivity: The primary amino group serves as a nucleophile or a site for diazotization, enabling a wide array of derivatizations. The hydroxymethyl group can be oxidized, esterified, or etherified, providing another avenue for structural diversification.
-
Defined Vectorial Chemistry: The defined positions of the functional groups allow for precise control over the spatial orientation of substituents, which is critical for optimizing interactions with biological targets.
-
Potential for Bio-isosteric Replacement: The aminopyridine core can act as a bioisostere for other aromatic systems, offering a strategy to modulate physicochemical properties and improve drug-like characteristics.
While direct applications of this compound are not yet widely reported in peer-reviewed literature, its structural similarity to components of known bioactive molecules, such as inducible nitric oxide synthase (iNOS) inhibitors and certain kinase inhibitors, strongly suggests its potential as a valuable starting material.[1] This document will, therefore, extrapolate from the known chemistry of related compounds to provide a comprehensive guide to its potential applications.
Proposed Synthesis of this compound
A robust and scalable synthesis is paramount for the utility of any building block in a drug discovery program. Based on established methodologies for substituted pyridines, a plausible synthetic route to this compound is proposed below.
Workflow for the Proposed Synthesis
Sources
Application Notes & Protocols: (2-Amino-4-methylpyridin-3-yl)methanol as a Pivotal Precursor for the Synthesis of Next-Generation Kinase Inhibitors
Abstract
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a privileged structure in the design of potent and selective kinase inhibitors.[1][2] This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[3][4] This guide provides an in-depth exploration of (2-Amino-4-methylpyridin-3-yl)methanol, a trifunctional heterocyclic building block, detailing its synthesis, characterization, and strategic application as a precursor for novel kinase inhibitors. We present validated, step-by-step protocols for its synthesis and subsequent elaboration into advanced inhibitor scaffolds. Furthermore, we discuss the underlying principles of structure-activity relationships (SAR) and provide a framework for leveraging this precursor in drug discovery campaigns targeting various kinase families implicated in oncology and inflammatory diseases.
Introduction: The Strategic Value of the Aminopyridine Core
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] Kinase inhibitors have, therefore, become a major class of targeted therapeutics.[7][8][9] The 2-aminopyridine motif is a highly effective "hinge-binding" fragment, mimicking the adenine portion of ATP to anchor inhibitors within the enzyme's active site.[3]
This compound emerges as a particularly valuable precursor due to its unique combination of functional groups:
-
The 2-Amino Group: Serves as the primary hinge-binding element.
-
The 3-Hydroxymethyl Group: A versatile synthetic handle that can be readily modified. It can be oxidized, converted to a leaving group (e.g., a halide) for coupling reactions, or used to introduce moieties that probe deep into the ATP pocket.
-
The 4-Methyl Group: Provides steric bulk and can influence the vector of substituents, modulating selectivity and improving metabolic stability.
This guide provides researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this high-potential precursor.
Synthesis and Characterization of this compound
A robust and scalable synthesis of the precursor is the foundational step for any drug discovery program. While multiple routes to substituted aminopyridines exist, a common strategy involves the reduction of a corresponding carbonyl group.[10][11][12]
Protocol 1: Synthesis of this compound
This protocol outlines a representative synthesis via the reduction of a commercially available ester.
Workflow:
Caption: Synthetic route for the precursor via ester reduction.
Materials:
-
Methyl 2-amino-4-methylnicotinate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica Gel
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve Methyl 2-amino-4-methylnicotinate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour at room temperature.
-
Filter the solid through a pad of Celite®, washing thoroughly with THF and EtOAc.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of 0-10% Methanol in Dichloromethane) to afford this compound as a solid.
Characterization Data
The identity and purity of the synthesized precursor must be rigorously confirmed.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the aminoprotons (-NH₂), the methylene protons (-CH₂OH), and the methyl protons (-CH₃). Chemical shifts will be distinct from isomeric impurities.[13] |
| ¹³C NMR | Resonances for all 7 unique carbon atoms in the molecule, including the pyridine ring carbons, the methylene carbon, and the methyl carbon.[13] |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₇H₁₀N₂O, MW: 138.17).[14][15] |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (sharp, ~3400-3200 cm⁻¹), C-H stretching (~3000-2850 cm⁻¹), and aromatic C=C/C=N vibrations (~1600-1450 cm⁻¹).[13] |
| Purity (HPLC/LC-MS) | >98% |
Application in Kinase Inhibitor Synthesis
The strategic value of this compound lies in its utility as a scaffold for building more complex inhibitors. A common strategy involves converting the hydroxymethyl group into a more reactive species for coupling with other fragments, such as aryl or heteroaryl systems.
General Synthetic Workflow
The following workflow illustrates a typical two-step process to generate a kinase inhibitor library.
Caption: General workflow from precursor to final inhibitor.
Protocol 2: Synthesis of a 3-(Aryloxymethyl)-4-methylpyridin-2-amine Scaffold
This protocol details the conversion of the precursor's alcohol to an ether-linked kinase inhibitor scaffold, a common motif in many designs.
Part A: Activation of the Hydroxymethyl Group
-
Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent like Dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add thionyl chloride (SOCl₂) (1.1 eq) dropwise. Causality: This converts the primary alcohol into a good leaving group (chloride), activating it for nucleophilic substitution.
-
Allow the reaction to stir at room temperature for 1-2 hours until TLC/LC-MS confirms the formation of the intermediate chloride.
-
Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt of the intermediate is often used directly in the next step without further purification.
Part B: Nucleophilic Substitution (Ether Synthesis)
-
In a separate flask, dissolve the desired phenol or heteroaryl alcohol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq). Causality: The base deprotonates the phenol to form a more nucleophilic phenoxide ion.
-
Add the crude (2-Amino-4-methylpyridin-3-yl)methyl chloride hydrochloride salt from Part A to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring for product formation.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).[16]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
Case Study: Targeting the Aurora Kinase Family
The Aurora kinases (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Several aminopyridine-based Aurora kinase inhibitors have been developed.[17][18]
Structure-Activity Relationship (SAR) Insights
Using the scaffold synthesized in Protocol 2, medicinal chemists can explore SAR by varying the 'R' group on the aryl ring. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Table 2: Hypothetical IC₅₀ Data for Aurora A Inhibitors
| Compound ID | 'R' Group (Aryl Fragment) | Aurora A IC₅₀ (nM) | Rationale / Insight |
| Hypothetical-1 | Phenyl | 150 | Baseline potency from the core scaffold. |
| Hypothetical-2 | 4-Fluorophenyl | 75 | Small electron-withdrawing group often improves potency through favorable interactions or improved properties.[3] |
| Hypothetical-3 | 4-Methoxyphenyl | 200 | Bulkier electron-donating group may cause a slight steric clash, reducing potency. |
| Hypothetical-4 | 4-(Piperidin-1-yl)phenyl | 15 | Addition of a basic nitrogen can form a salt bridge with acidic residues (e.g., Asp) in the active site, significantly boosting potency. |
Mechanism of Inhibition: A Signaling Perspective
Aurora A kinase plays a crucial role in centrosome maturation and spindle assembly during the G2/M phase of the cell cycle. Its inhibition leads to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of Aurora A disrupts mitosis.
Protocol 3: General Kinase Inhibition Assay (Luminescent)
To determine the IC₅₀ values of newly synthesized compounds, a robust in vitro assay is required. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Synthesized inhibitor compounds in DMSO
-
Recombinant human Aurora A kinase
-
Suitable peptide substrate (e.g., Kemptide)
-
ATP
-
Assay Buffer (containing MgCl₂)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in a microplate. Typically, an 11-point, 3-fold dilution series starting from 10 µM is used.
-
Add the Aurora A kinase and the peptide substrate to the assay buffer. Dispense this mixture into the wells containing the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP (at a concentration near its Kₘ for the kinase).
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Calculate the percentage of inhibition for each concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.[19]
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic precursor that offers a validated entry point into the synthesis of potent and selective kinase inhibitors. Its trifunctional nature provides a rich platform for combinatorial chemistry and library synthesis, enabling the rapid exploration of chemical space around the ATP-binding site. Future work will likely focus on using this and similar precursors to develop inhibitors with novel binding modes, improved selectivity profiles across the kinome, and the ability to overcome clinical resistance mechanisms.[20][21][22]
References
- BenchChem. (2026). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- BenchChem. (2026). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol.
- BenchChem. (2026). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
-
Roe, M. B. et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostoot, F. H. et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Available at: [Link]
-
Li, G. et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry. Available at: [Link]
-
Dow, R. L. et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. PubMed. Available at: [Link]
-
Barluenga, S. et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, P. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
ClinicalTrials.gov. (2010). Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. Available at: [Link]
-
Escale, R. et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available at: [Link]
-
Anggoro, D. T. et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. Available at: [Link]
-
Johnson, G. L. et al. (2017). Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals. PubMed Central. Available at: [Link]
- BenchChem. (2026). Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis.
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
-
Journal of Medicinal Chemistry. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Available at: [Link]
- Google Patents. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
-
PubMed. (2004). Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter. Available at: [Link]
-
PubMed Central. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Available at: [Link]
-
Pamgene. (2024). Kinome profiling of cholangiocarcinoma organoids reveals potential druggable targets that hold promise for treatment stratification. Available at: [Link]
- BenchChem. (2026). Application Notes and Protocols: The Role of Methyl 4-Amino-2-methoxybenzoate in the Synthesis of Kinase Inhibitors.
- BenchChem. (2026). Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.
-
PubMed Central. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Available at: [Link]
-
PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Available at: [Link]
-
Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Available at: [Link]
-
PubMed. (2021). Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-methylpyridine. Available at: [Link]
-
Open Exploration Publishing. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. Available at: [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 9. explorationpub.com [explorationpub.com]
- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 12. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 179554-99-5|this compound|BLD Pharm [bldpharm.com]
- 15. This compound | CymitQuimica [cymitquimica.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pamgene.com [pamgene.com]
Topic: Characterization Techniques for (2-Amino-4-methylpyridin-3-yl)methanol Purity Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. (2-Amino-4-methylpyridin-3-yl)methanol is a pyridine derivative of significant interest in medicinal chemistry. Its structural features—a primary amine, a hydroxyl group, and a basic pyridine ring—necessitate a multi-faceted analytical approach to ensure its identity, purity, and stability. This application note provides a comprehensive guide, detailing robust protocols for the characterization and purity assessment of this compound using a suite of orthogonal analytical techniques. We delve into the causality behind methodological choices, grounding our protocols in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Introduction: The Imperative for Purity
This compound serves as a critical building block in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] These impurities may originate from starting materials, by-products of the synthesis, or degradation products formed during manufacturing and storage.[2] Therefore, a rigorous analytical control strategy is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.
This guide outlines an integrated analytical workflow designed to provide a complete purity profile of this compound, covering identification, quantification of the main component, and the detection and characterization of potential impurities.
Physicochemical Profile of this compound
A foundational understanding of the molecule's physical and chemical properties is essential for selecting and optimizing analytical methods.
| Property | Value | Source |
| CAS Number | 179554-99-5 | [3] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 102 - 106 °C | [5] |
| Boiling Point | ~261.3 °C (Estimated) | [5] |
| Solubility | Slightly soluble in water | [6] |
Integrated Analytical Workflow
A multi-technique, or orthogonal, approach is crucial for a comprehensive purity assessment. Each technique provides a unique piece of information, and together they create a self-validating system that ensures the identity and purity of the material.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Principle: HPLC is the primary technique for determining the purity of non-volatile organic molecules.[7] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. The compound's polarity and basicity require careful mobile phase selection, specifically the use of a buffer to control the ionization of the amino group and ensure sharp, symmetrical peaks and reproducible retention times.
Protocol: HPLC-UV Purity Determination
-
Instrumentation & Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm, or equivalent C18 column.[8]
-
-
Reagents & Mobile Phase:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Ammonium Acetate, analytical grade.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the pyridine chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile. (Final concentration: ~100 µg/mL).
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The theoretical plates for the main peak should be ≥ 2000.
-
The tailing factor should be ≤ 2.0.
-
-
Data Analysis & Purity Calculation:
-
Calculate the purity using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Report, identify, and qualify impurities based on ICH Q3A thresholds, which are determined by the maximum daily dose of the final drug.[2][9] For a substance with a maximum daily dose ≤ 2 g/day , the identification threshold is typically 0.10% and the reporting threshold is 0.05%.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Residual Solvents
Principle: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[10] For this compound, this technique serves two purposes:
-
Residual Solvent Analysis: To quantify any solvents used in the synthesis, as mandated by ICH Q3C.[1][9]
-
Volatile Impurity Profiling: To detect volatile by-products. Due to the polar -NH₂ and -OH groups, derivatization is often necessary to increase volatility and improve peak shape.[11]
Protocol: GC-MS with Derivatization
-
Instrumentation & Columns:
-
GC-MS system with an Electron Ionization (EI) source.
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Anhydrous Pyridine or Acetonitrile as the reaction solvent.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify the derivatized this compound peak.
-
Search the NIST library for the mass spectra of any other detected peaks to tentatively identify impurities.
-
Quantify residual solvents using a separate headspace GC-FID method calibrated against known standards, following ICH Q3C guidelines.[9]
-
Spectroscopic Identification and Structural Confirmation
Spectroscopic techniques provide an unambiguous fingerprint of the molecule, confirming its identity and providing insights into its structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.[12][13] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments confirm the atomic connectivity and can be used to identify and quantify impurities with high precision (qNMR).[14]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methyl group, a signal for the methylene (-CH₂OH) protons, and exchangeable protons for the -NH₂ and -OH groups.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the 7 unique carbon atoms in the structure.
-
2D NMR (COSY, HSQC, HMBC): If structural confirmation or impurity identification is required, these experiments will reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.[13][15]
-
-
Data Analysis: Compare the acquired spectra with a reference standard or theoretical predictions to confirm the structure. Integrate signals to assess the relative ratios of impurities if present.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a quick identity check.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Analysis: Confirm the presence of characteristic absorption bands:
-
~3450-3200 cm⁻¹: N-H (amine) and O-H (alcohol) stretching vibrations.[16][17]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl and methylene).
-
~1640-1550 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[17][18]
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
-
Thermal Analysis (DSC/TGA)
Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's physical properties, including melting point, purity, and thermal stability.[19] They are invaluable for detecting polymorphism, solvates, or hydrates, which can impact a drug's bioavailability and stability.[20][21]
Protocol: DSC/TGA Analysis
-
Instrumentation: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
TGA Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min from 30 °C to 400 °C.[21]
-
Analysis: Monitor for weight loss events, which could indicate the loss of water (dehydration), solvents, or decomposition.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min from 30 °C to 250 °C.[21]
-
Analysis: Determine the melting point from the onset or peak of the endothermic melting event. The sharpness of the peak is an indicator of purity. DSC can also be used for quantitative purity analysis based on the Van't Hoff equation.[22]
-
Conclusion
The characterization and purity analysis of this compound demand a scientifically sound, multi-technique strategy. The protocols detailed in this application note, combining chromatographic separations (HPLC, GC-MS) with spectroscopic identification (NMR, FTIR) and physical characterization (DSC/TGA), provide a robust framework for researchers and drug development professionals. This orthogonal approach ensures not only a comprehensive understanding of the material's quality but also adherence to the stringent regulatory standards that govern the pharmaceutical industry. By explaining the causality behind each method, this guide empowers scientists to make informed decisions, ensuring the integrity and safety of their materials from the laboratory to clinical application.
References
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH-Gerätebau GmbH.
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024).
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.
- Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
- Theory and Instrumentation of DSC and TGA and its applications in various fields. (2023). YouTube.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.).
- A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines. (2025). Benchchem.
- ICH Test Procedures and Acceptance Criteria for Biological Products. (n.d.).
- ICH Guidelines for Drug Impurities. (n.d.). Scribd.
- Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
- This compound. (n.d.). CymitQuimica.
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021). Reddit.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (n.d.). MDPI.
- GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). (n.d.).
- Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. (1992). Scilit.
- 179554-99-5|this compound. (n.d.). BLDpharm.
- 2-Amino-4-methylpyridine. (n.d.). PubChem.
- Structure Elucid
- NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University.
- Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. (2025). Benchchem.
- (4-AMINO-PYRIDIN-3-YL)-METHANOL. (2025). ChemicalBook.
- Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. (n.d.).
- (2-Amino-pyridin-3-yl)-methanol. (n.d.). Sigma-Aldrich.
- Identification and structure elucidation by NMR spectroscopy. (2025).
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley.
- Synthesis and purification method of 2-amino-4-methylpyridine. (2020).
- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.).
- 2-Amino-4-methylpyridine. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (n.d.).
- FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.).
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
- Determination of amino acids in black garlic using high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl. (2022). Tropical Journal of Pharmaceutical Research.
- (4-Methoxy-3-methylpyridin-2-yl)methanol. (n.d.). PubChem.
- 3-Amino-4-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
Sources
- 1. jpionline.org [jpionline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 179554-99-5|this compound|BLD Pharm [bldpharm.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. mdpi.com [mdpi.com]
- 17. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 21. azom.com [azom.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Aminopyridine Compounds
Introduction: The Significance of Aminopyridines and the Role of Advanced Analytical Techniques
Aminopyridines are a critical class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials. Their structural diversity, arising from the position of the amino group and further substitution on the pyridine ring, dictates their chemical properties and biological activity. As such, the precise and unambiguous structural elucidation and quantification of aminopyridine derivatives are paramount in research, development, and quality control.
This comprehensive guide provides detailed protocols for the analysis of aminopyridine compounds using two of the most powerful analytical techniques available to the modern scientist: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR spectroscopy offers an unparalleled ability to probe the molecular structure in solution, providing detailed information about the connectivity and spatial arrangement of atoms.[1] Mass spectrometry, on the other hand, provides highly sensitive detection and accurate mass measurements, enabling molecular weight determination and fragmentation analysis for structural confirmation.[2][3]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedural steps to explain the underlying principles and the rationale behind experimental choices, ensuring a deeper understanding and facilitating troubleshooting.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a definitive method for the identification and structural elucidation of aminopyridine compounds.[4] The chemical environment of each proton and carbon atom in the molecule influences its resonance frequency, resulting in a unique spectral fingerprint.
Sample Preparation: The Foundation of a High-Quality Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[4] A properly prepared sample will be a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[4]
Protocol for NMR Sample Preparation:
-
Determine the appropriate sample amount:
-
Select a suitable deuterated solvent:
-
The choice of solvent is critical. It must dissolve the sample completely and its residual peaks should not overlap with signals of interest.[6][7]
-
Commonly used deuterated solvents for aminopyridines include Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆).[3][5] The basicity of the aminopyridine may influence solvent choice to avoid unwanted proton exchange.
-
Use a standard volume of 0.6-0.7 mL of deuterated solvent for a standard 5 mm NMR tube.[4][5]
-
-
Prepare the sample solution:
-
It is advisable to first dissolve the sample in a small vial before transferring it to the NMR tube.[5]
-
Ensure the sample is fully dissolved. Gentle warming or sonication can aid in dissolution, but be cautious of potential sample degradation.
-
Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[3][6] Solid particles can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[3]
-
-
Add an internal standard (optional but recommended for qNMR):
-
For quantitative NMR (qNMR), a precisely weighed amount of an internal standard is added. The standard should have a simple spectrum that does not overlap with the analyte signals.
-
Tetramethylsilane (TMS) is the primary reference standard (0 ppm), but for aqueous samples, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) is commonly used.[8]
-
NMR Data Acquisition: Optimizing Parameters for Aminopyridines
The acquisition parameters must be carefully chosen to obtain a high-quality spectrum with good resolution and signal-to-noise.
Table 1: Recommended NMR Acquisition Parameters for Aminopyridine Analysis
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 or zg | zgpg30 | A standard 30-degree pulse for ¹H is often sufficient and reduces experiment time. A power-gated decoupling sequence is used for ¹³C to obtain proton-decoupled spectra with improved signal-to-noise. |
| Spectral Width (SW) | 12-15 ppm | 220-240 ppm | This range typically covers the chemical shifts of protons and carbons in aminopyridine derivatives.[9] |
| Acquisition Time (AT) | 2-4 s | 1-2 s | A longer acquisition time provides better resolution.[10][11] |
| Relaxation Delay (D1) | 1-5 s | 2-5 s | A sufficient delay is crucial for quantitative analysis, allowing for full relaxation of the nuclei between scans. For ¹³C, a longer delay is often necessary, especially for quaternary carbons.[10] |
| Number of Scans (NS) | 8-16 | 128-1024+ | The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[9] Aminopyridines, being relatively small molecules, often require fewer scans for ¹H NMR. |
Advanced NMR Techniques for Structural Elucidation:
For complex aminopyridine derivatives with overlapping signals, 2D NMR experiments are indispensable for unambiguous structural assignment.[12]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connectivity across heteroatoms like nitrogen.
-
¹⁵N NMR: While less sensitive, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the amino group.[13][14] Heteronuclear correlation experiments like ¹H-¹⁵N HSQC are often more practical for observing nitrogen signals.[13][14]
Data Processing and Interpretation
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Chemical Shift Referencing: The spectrum is referenced to the internal standard (e.g., TMS at 0 ppm).
-
Peak Assignment: The chemical shifts, coupling constants (J-values), and 2D correlation data are used to assign each signal to a specific proton or carbon in the molecule. The position of the amino group and other substituents will significantly influence the chemical shifts of the pyridine ring protons. For example, in 2-aminopyridine, the proton at position 6 is typically the most downfield, while the protons at positions 3 and 5 are more upfield.[15]
Troubleshooting Common NMR Issues
-
Broad Peaks: Can be caused by poor shimming, high sample concentration, the presence of paramagnetic impurities, or chemical exchange.[7][12] Re-shimming, diluting the sample, or running the experiment at a different temperature can help.
-
Overlapping Signals: Try a different deuterated solvent to induce a change in chemical shifts.[7][12] If this fails, 2D NMR experiments are necessary for resolution.[12]
-
Presence of Water Peak: NMR solvents can absorb moisture. If the water peak is obscuring signals of interest, a presaturation pulse sequence can be used to suppress it.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[2][15] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for the analysis of complex mixtures and the quantification of trace-level impurities.[16][17]
Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the aminopyridine sample in a solvent compatible with the chosen ionization technique and LC mobile phase, such as methanol or acetonitrile.
-
Concentration: Ensure the sample concentration is appropriate for the instrument's sensitivity. Overly concentrated samples can lead to ion suppression.[18]
-
Filtration: Filter the sample to remove any particulates that could clog the LC system or contaminate the MS source.
LC-MS Method Development for Aminopyridine Analysis
A robust LC-MS method is crucial for the reliable analysis of aminopyridine compounds.
Table 2: Typical LC-MS Parameters for Aminopyridine Analysis
| Parameter | Recommendation | Rationale |
| LC Column | C18 reversed-phase column | Provides good retention and separation for many aminopyridine derivatives. |
| Mobile Phase A | Water with 0.1% formic acid | The acidic modifier promotes protonation of the basic aminopyridine, enhancing ionization efficiency in positive ion mode.[19] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | The organic solvent elutes the compound from the reversed-phase column. |
| Gradient Elution | Start with a low percentage of organic phase and ramp up | This is generally effective for separating compounds with a range of polarities. |
| Flow Rate | 0.2-0.5 mL/min | A typical flow rate for standard analytical LC columns. |
| Injection Volume | 1-10 µL | Dependent on sample concentration and instrument sensitivity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Aminopyridines are basic compounds that are readily protonated, making ESI+ the ideal ionization technique.[20][21] |
| MS1 Scan Range | m/z 50-500 | This range will encompass the molecular ions of most common aminopyridine derivatives. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | CID is used to fragment the precursor ion, providing structural information. The collision energy should be optimized for each compound. |
Data Analysis and Interpretation of Mass Spectra
-
Molecular Ion Peak: The peak corresponding to the protonated molecule ([M+H]⁺) confirms the molecular weight of the compound. For aminopyridines, the nitrogen rule applies: a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[22]
-
Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum provides structural information. Common fragmentation pathways for aminopyridines may involve the loss of small neutral molecules like HCN or NH₃ from the pyridine ring. The specific fragmentation will be highly dependent on the substitution pattern.[22][23]
Diagram 1: General Workflow for LC-MS/MS Analysis of Aminopyridine Compounds
Caption: A streamlined workflow for the analysis of aminopyridine compounds using LC-MS/MS.
Troubleshooting Common Mass Spectrometry Issues
-
Poor Signal Intensity: Check sample concentration, ionization source parameters, and for potential ion suppression from the sample matrix.[18]
-
No Peak Detected: Ensure proper sample preparation and that the instrument parameters are correctly set.[24] The compound may also have very low ionization efficiency under the chosen conditions.
-
High Background Noise: This can be due to contaminated solvents, a dirty ion source, or leaks in the system.[25]
Part 3: Integrated Data Analysis Workflow
The most comprehensive structural elucidation is achieved by combining the data from both NMR and mass spectrometry.
Diagram 2: Integrated Workflow for Structural Elucidation
Caption: An integrated approach combining MS and NMR data for robust structural elucidation.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the successful analysis of aminopyridine compounds using NMR and mass spectrometry. By understanding the principles behind each technique and carefully optimizing experimental parameters, researchers can obtain high-quality, reliable data for structural elucidation, quantification, and impurity profiling. The integration of these two powerful analytical tools is essential for advancing research and development in the many fields where aminopyridine compounds play a vital role.
References
- Stefaniak, L., et al. (1978). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry, 12(4), 291-294.
- BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. BenchChem.
- ResearchGate. (n.d.). Trace analysis of potentially genotoxic aminopyridine impurities in steroids by LC-MS/MS technique via design of experiments. Request PDF.
- Kruve, A., et al. (2016). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes. PLoS ONE, 11(12), e0167502.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- Rao, D. V., et al. (2021). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials.
- MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs.
- ResearchGate. (n.d.). Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. Request PDF.
- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
- Savorani, F., et al. (2010). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 1(1), 3-25.
- University of Wisconsin-Madison. (n.d.).
- ResearchGate. (n.d.).
- California Department of Pesticide Regulation. (2022). Analysis of Aminopyralid in Groundwater by Liquid Chromatography Triple Quadrupole Mass Spectrometry.
- ResearchGate. (n.d.). Sensitive liquid chromatography-mass spectrometry method for the quantification of amifampridine in plasma using liquid-liquid extraction technique.
- Iowa State University. (n.d.). NMR Sample Preparation.
- University of Ottawa. (n.d.). Nitrogen NMR. NMR Facility.
- University of Arizona. (n.d.).
- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- University of California, Berkeley. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. College of Chemistry.
- ETH Zurich. (2018). 1D Acquisition.
- ChemicalBook. (n.d.). 2-Aminopyridine(504-29-0) 1H NMR spectrum.
- I.R.I.S. (n.d.).
- Organomation. (n.d.).
- National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST WebBook.
- Harper, J. K., et al. (2016). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 18(15), 3646–3649.
- Bruker. (2004). Acquisition Commands and Parameters.
- Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1569.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
- Mal, D. R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
- Agilent. (2018).
- Central Laboratories UCT Prague. (2016).
- Waters. (2014).
- ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 1H NMR spectrum.
- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine.
- Le, H., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. IntechOpen.
- Little, J. L. (2011). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 39(5), 327-333.
- Wikipedia. (n.d.).
- University of California, Irvine. (n.d.).
- Wang, H., et al. (2011). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 945-948.
- Spectroscopy Online. (2013). A New Perspective on the Challenges of Mass Spectrometry.
- PubChem. (n.d.). 4-Aminopyridine.
- Dennis, D. M., et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(6), 1163-1167.
- University of California, Los Angeles. (n.d.).
- R. J. W. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(24), 15477-15487.
- Li, Y., et al. (2012). Study of electrochemical reactions using nanospray desorption electrospray ionization mass spectrometry. Analytical Chemistry, 84(14), 5969-5976.
- Konermann, L., et al. (2024). Pulsed Nano-Electrospray Ionization Applied to Solutions of Angiotensin II, Bradykinin, and Gramicidin S in Water/Acetonitrile (1/1) with the Addition of 1% Acetic Acid and 10 mM Ammonium Acetate. Journal of the American Society for Mass Spectrometry, 35(1), 123-132.
Sources
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. asdlib.org [asdlib.org]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitrogen NMR [chem.ch.huji.ac.il]
- 15. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. gmi-inc.com [gmi-inc.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 23. uni-saarland.de [uni-saarland.de]
- 24. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 25. agilent.com [agilent.com]
Topic: Strategic Use of (2-Amino-4-methylpyridin-3-yl)methanol as a Versatile Scaffold for Novel PET Tracer Development
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.
Abstract
Positron Emission Tomography (PET) remains at the forefront of non-invasive molecular imaging, enabling the quantitative visualization of physiological processes at the molecular level. The success of this modality is critically dependent on the design and synthesis of specific, high-affinity radiotracers. The selection of the initial chemical scaffold is a pivotal decision in the developmental cascade of a novel PET tracer. This document provides a detailed guide on the strategic utilization of (2-Amino-4-methylpyridin-3-yl)methanol, a functionalized aminopyridine, as a foundational scaffold for creating advanced PET tracer precursors. We will explore its chemical attributes, propose synthetic pathways for derivatization, and provide detailed, field-tested protocols for radiosynthesis and quality control, grounded in established radiochemical principles.
Introduction: The Central Role of the Precursor Scaffold
The development of a successful PET tracer is a multi-stage process that begins long before the introduction of a radionuclide. The journey starts with the selection of a core molecular structure, or scaffold, that can be elaborated into a high-affinity ligand for a biological target and subsequently modified to create a radiolabeling precursor. The ideal scaffold offers a combination of desirable properties: synthetic tractability, favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and functional groups amenable to derivatization for both affinity optimization and radiolabeling.
The this compound scaffold is a compelling starting point for several reasons:
-
Structural Rigidity: The pyridine core imparts a degree of conformational rigidity, which can be advantageous for achieving specific and high-affinity binding to a target protein.
-
Hydrogen Bonding Capabilities: The amino group and the aromatic nitrogen provide hydrogen bond donor and acceptor sites, respectively, which are critical for molecular recognition.
-
Multiple Functionalization Points: The primary amino group, the hydroxymethyl group, and the pyridine ring itself offer distinct sites for chemical modification, allowing for a modular approach to tracer design.
This guide will demonstrate how to leverage these features to develop a novel PET tracer, from initial synthetic strategy to final quality control.
From Scaffold to Precursor: A Synthetic Strategy for ¹⁸F-Labeling
One of the most common and versatile PET radionuclides is Fluorine-18 (¹⁸F), owing to its near-ideal half-life (109.8 minutes) and low positron energy (0.635 MeV). A prevalent method for introducing ¹⁸F is through nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring. Our strategy, therefore, is to chemically modify the this compound scaffold to install a suitable leaving group on an activated pyridine ring, creating an ideal precursor for ¹⁸F-fluorination.
The primary amino group on the scaffold is an activating group, which makes a direct SNAr reaction challenging. A common and effective strategy in medicinal chemistry is to convert the amino group into a nitro group. The powerful electron-withdrawing nature of the nitro group strongly activates the ring for nucleophilic substitution.
Workflow for Precursor Synthesis
Caption: Synthetic workflow from the initial scaffold to the final radiolabeling precursor.
Protocol 2.1: Synthesis of the Nitro-Activated Precursor
This protocol outlines a representative two-step synthesis to convert the starting scaffold into a precursor suitable for ¹⁸F-radiolabeling.
Step 1: Oxidation of the Amino Group to a Nitro Group
-
Rationale: The conversion of the electron-donating amino group to a strongly electron-withdrawing nitro group is essential to activate the C2 position of the pyridine ring for subsequent nucleophilic attack by [¹⁸F]fluoride. Oxone® (potassium peroxymonosulfate) is a widely used and effective oxidant for this transformation on heterocyclic amines.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as trifluoroacetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add Oxone® (2.0-3.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated sodium bisulfite solution.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield (2-Nitro-4-methylpyridin-3-yl)methanol.
-
Step 2: Protection of the Hydroxymethyl Group
-
Rationale: The free hydroxyl group is nucleophilic and acidic, which can interfere with the subsequent base-catalyzed radiolabeling step. Protecting this group, for example as a tert-butyldimethylsilyl (TBDMS) ether, prevents unwanted side reactions and improves solubility in aprotic solvents used for fluorination.
-
Methodology:
-
Dissolve the nitro-intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
The resulting TBDMS-protected nitro-precursor can often be used directly in the radiolabeling step after ensuring high purity.
-
Automated Radiosynthesis of the ¹⁸F-Labeled Tracer
The following protocol is designed for an automated synthesis module, which is standard practice in PET radiopharmacies to ensure radiation safety and reproducibility.
Workflow for Automated Radiosynthesis and QC
Application of Aminopyridine Derivatives as Selective FGFR4 Inhibitors in Cancer Research
Sources
- 1. mdpi.com [mdpi.com]
- 2. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 6. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGF19- FGFR4 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 9. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Amino-4-methylpyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of (2-Amino-4-methylpyridin-3-yl)methanol (CAS 179554-99-5)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Here, we combine established protocols with practical, field-proven insights to ensure your success.
I. Reaction Overview and Mechanism
The most prevalent and reliable method for synthesizing this compound is the reduction of a suitable carboxylic acid derivative, typically methyl 2-amino-4-methylnicotinate. This transformation is most effectively achieved using a powerful hydride reducing agent.
Reaction Scheme:
Methyl 2-amino-4-methylnicotinate to this compound
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This process occurs twice. The initial hydride attack leads to a hemiacetal intermediate which then eliminates a methoxide ion to form an aldehyde. A second, rapid hydride attack on the aldehyde yields an alkoxide, which is then protonated during the workup step to afford the final primary alcohol[3]. Lithium aluminum hydride (LiAlH₄) is a common reagent for this type of ester reduction due to its high reactivity[3][4][5].
Reaction Mechanism Flowchart
Caption: Mechanism of ester reduction to the target alcohol.
II. Detailed Experimental Protocol
This protocol details a robust method for the synthesis of this compound, adapted from established procedures for similar pyridine derivatives[4].
Materials:
-
Methyl 2-amino-4-methylnicotinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add LiAlH₄ (1.5 to 2.0 equivalents) to the flask and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Ester:
-
Dissolve methyl 2-amino-4-methylnicotinate (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup (Quenching):
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTION: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.
-
Sequentially and dropwise, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This is the Fieser workup method, which helps to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Stir the resulting slurry vigorously for 30 minutes.
-
-
Isolation and Purification:
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and then Ethyl Acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid/oil by silica gel column chromatography, typically using a gradient of Ethyl Acetate in Hexanes.
-
Experimental Workflow Diagram
Caption: Step-by-step synthesis and purification workflow.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your yield and purity.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive LiAlH₄: Reagent may have degraded due to moisture exposure. | 1. Use a fresh, unopened bottle of LiAlH₄ or test the activity of the current batch on a small scale. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 2. Ensure the reaction is refluxed for an adequate duration. Monitor closely by TLC until the starting material is consumed. | |
| 3. Product Lost During Workup: The product is polar and can be trapped in the aluminum salts or remain in the aqueous layer. | 3. After the initial filtration, perform several thorough washes of the aluminum salts with THF and EtOAc. If significant product remains, consider a continuous liquid-liquid extraction of the aqueous phase. | |
| Presence of Unreacted Starting Material | 1. Insufficient Reducing Agent: Not enough LiAlH₄ was used to reduce all the ester. | 1. Use at least 1.5 equivalents of LiAlH₄. Esters require two hydrides per molecule for full reduction. |
| 2. Poor Reagent Quality: See "Low or No Product Yield," Cause 1. | 2. Use a fresh, active reducing agent. | |
| Formation of a Side Product (e.g., from over-reduction or elimination) | 1. Over-reduction: While less common for this substrate, aggressive conditions could potentially affect the amino group or pyridine ring. | 1. Maintain careful temperature control during the addition of the ester. Avoid unnecessarily long reaction times after the starting material is consumed. |
| 2. Elimination: Dehydration of the product alcohol can occur if the workup becomes too acidic and is heated[6]. | 2. Ensure the workup is performed under basic or neutral conditions. Avoid adding strong acid until the aluminum salts are fully removed. | |
| Difficult Product Isolation / Emulsion during Workup | 1. Fine, Gelatinous Aluminum Salts: Improper quenching can lead to aluminum salts that are very difficult to filter. | 1. Strictly follow the Fieser workup (H₂O, NaOH(aq), H₂O in a 1:1:3 ratio relative to LiAlH₄ mass). Stirring vigorously after the additions helps granulate the precipitate. Adding anhydrous MgSO₄ during this stirring can also help. |
| Product is an Oil Instead of a Solid | 1. Residual Solvent: Incomplete removal of chromatography or workup solvents. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. |
| 2. Impurities: The presence of impurities can depress the melting point. | 2. Re-purify the product. Check the purity by ¹H NMR and LC-MS to identify the nature of the impurity. |
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄? A: No. Sodium borohydride is generally not a strong enough reducing agent to reduce esters to primary alcohols. Its use will likely result in a very low or zero yield of the desired product[3]. LiAlH₄ is required for this transformation.
Q2: My reaction is very slow. What can I do? A: First, confirm the quality of your LiAlH₄. If the reagent is active, ensure your THF is truly anhydrous, as water will consume the reducing agent. Finally, you can try slightly increasing the reflux time, but always monitor by TLC to avoid potential side reactions.
Q3: The TLC shows a new spot that is less polar than my product. What could it be? A: A less polar spot could indicate an elimination side product where the alcohol has dehydrated to form a methylidene group. This can happen under acidic conditions, especially with heating[6]. Review your workup procedure to ensure it remained basic or neutral.
Q4: How critical is the dropwise addition at 0 °C? A: It is very important. The reaction between LiAlH₄ and the ester is highly exothermic. A rapid addition at room temperature can cause the solvent to boil uncontrollably, creating a significant safety hazard. The initial low temperature allows for better control over the reaction rate and heat generation.
Q5: What is the best solvent system for column chromatography? A: A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute your more polar product. The exact ratio will depend on your specific silica gel and column dimensions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
IV. References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Google. Retrieved from
-
(2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. (n.d.). ChemicalBook. Retrieved from
-
This compound. (n.d.). CymitQuimica. Retrieved from
-
179554-99-5|this compound. (n.d.). BLDpharm. Retrieved from
-
Alcohols from Carbonyl Compounds: Reduction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Elimination Reactions of Alcohols. (2015, April 16). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 179554-99-5|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis and Purification of (2-Amino-4-methylpyridin-3-yl)methanol
Welcome to the technical support center for the synthesis and purification of (2-Amino-4-methylpyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pyridine intermediate. Here, we address common challenges related to impurities that can arise during its synthesis and provide detailed, field-proven troubleshooting strategies and purification protocols in a direct question-and-answer format. Our goal is to equip you with the expertise to identify, mitigate, and remove common impurities, ensuring the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the typical impurities I should expect?
The most prevalent and scalable synthesis of this compound involves the reduction of a nicotinate ester, typically methyl 2-amino-4-methylnicotinate, using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).[1] While this method is generally effective, several impurities can arise from the starting materials, side reactions, and the work-up procedure.
Common Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin |
| Unreacted Starting Material: Methyl 2-amino-4-methylnicotinate | ![]() | Incomplete reduction of the starting ester. |
| Hydrolysis Product: 2-Amino-4-methylnicotinic acid | ![]() | Hydrolysis of the starting ester due to moisture. |
| Aldehyde Intermediate: 2-Amino-4-methyl-3-pyridinecarboxaldehyde | ![]() | Incomplete reduction of the ester to the alcohol. |
| Inorganic Salts: Lithium and Aluminum Salts | N/A | Byproducts from the LiAlH₄ reaction work-up. |
| Residual Solvents: e.g., Tetrahydrofuran (THF), Diethyl Ether | N/A | Solvents used in the reaction and extraction steps. |
Troubleshooting and Purification Guides
Issue 1: My final product is contaminated with unreacted starting material (Methyl 2-amino-4-methylnicotinate). How can I remove it?
This is a common issue resulting from an incomplete reduction. The unreacted ester is less polar than the desired alcohol, which allows for effective separation using chromatographic techniques.
Troubleshooting the Reaction:
-
Reagent Activity: Ensure the LiAlH₄ used is fresh and has not been deactivated by exposure to atmospheric moisture.
-
Reaction Time and Temperature: The reduction of esters to alcohols typically requires refluxing in THF for several hours.[1] Insufficient reaction time or temperature can lead to incomplete conversion.
-
Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) to ensure the complete reduction of the ester.
Purification Strategy: Flash Column Chromatography
Flash column chromatography is the most effective method for separating the more polar product from the less polar starting material.
Detailed Protocol for Flash Column Chromatography:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent system, such as hexane or a low percentage of ethyl acetate in hexane.
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The unreacted ester will elute first. The desired product, this compound, will elute at higher concentrations of the polar solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Issue 2: My product is contaminated with 2-Amino-4-methylnicotinic acid. What is the best way to remove this acidic impurity?
The presence of the corresponding carboxylic acid is typically due to the hydrolysis of the starting ester by moisture. Due to its acidic nature, this impurity can be effectively removed using an acid-base extraction.
Purification Strategy: Acid-Base Extraction
This technique leverages the different solubilities of the basic product and the acidic impurity in aqueous acidic and basic solutions.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react with the base to form a water-soluble salt, which will partition into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the wash with NaHCO₃ solution to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Issue 3: How can I remove the aldehyde intermediate (2-Amino-4-methyl-3-pyridinecarboxaldehyde)?
The aldehyde intermediate is structurally and electronically similar to the desired alcohol, making its removal challenging. While careful column chromatography can be effective, optimizing the reaction to ensure complete reduction is the preferred approach.
Troubleshooting the Reaction:
-
Ensure Sufficient Reducing Agent: As with unreacted starting material, ensure an adequate excess of active LiAlH₄ is used.
-
Monitor Reaction Progress: Use TLC to monitor the reaction's progress and ensure the disappearance of the aldehyde intermediate before quenching the reaction.
Purification Strategy: Recrystallization
If the aldehyde impurity is present in a small amount, recrystallization can be an effective purification method.
Detailed Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. For this compound, solvents like benzene[1], toluene, or a mixture of ethanol and water could be suitable.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods for Purity Assessment
How can I monitor the progress of my reaction and the purity of my final product?
Thin Layer Chromatography (TLC) is an excellent technique for real-time reaction monitoring and for assessing the purity of fractions during chromatography.
Recommended TLC Conditions:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 50-80% ethyl acetate in hexane). The polarity can be adjusted to achieve good separation.
-
Visualization:
-
UV Light (254 nm): The pyridine ring will be UV active.
-
Potassium Permanganate (KMnO₄) Stain: The alcohol functional group will react with the stain to produce a yellow spot on a purple background.
-
Ninhydrin Stain: The primary amino group will react with ninhydrin upon heating to give a colored spot.[2]
-
High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, a reverse-phase HPLC method is recommended. Due to the polar nature of the analyte and its impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be a suitable alternative.[3][4]
Suggested HPLC Method (Reverse-Phase):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Visualizing the Process
Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway and common impurity formation.
Purification Workflow
Caption: A typical purification workflow for the target compound.
References
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - ChemicalBook.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
- 179554-99-5|this compound - BLDpharm.
- Thin Layer Chromatography.
- Technical Support Center: Purification of 2-Aminopyridine-3,4-diol - Benchchem.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies.
- Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder.
- This compound | CymitQuimica.
- (4-amino-pyridin-3-yl)-methanol(138116-34-4) 1 h nmr - ChemicalBook.
- strategies to avoid side reactions in aminopyridine synthesis - Benchchem.
- Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine - Benchchem.
- What products are obtained from the reaction of the following compounds with LiAlH 4 followed by treatment with dilute acid? c. methyl benzoate d. pentanoic acid - Pearson.
- What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222 - Waters Knowledge Base.
- Ch20: Reduction of Esters using LiAlH4 to 1o alcohols - University of Calgary.
- Thin Layer Chromatography - Chemistry LibreTexts.
- 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate methanol monosolvate - PMC.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts.
- The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines R, -n.
- TLC stains.
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
- (2-Aminopyridin-4-yl)methanol | C6H8N2O | CID 1515296 - PubChem.
- TLC Stains.
- - Chemistry LibreTexts.
- Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps.
- Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap.
- 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem.
- 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - PMC - NIH.
- ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap | ChemRxiv.
- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate.
Sources
Technical Support Center: Purification of (2-Amino-4-methylpyridin-3-yl)methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of (2-Amino-4-methylpyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this valuable intermediate. The inherent polarity and basicity of this molecule, stemming from its amino and hydroxyl functionalities, present unique purification hurdles. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in fundamental chemical principles and field-proven methodologies.
Section 1: Initial Assessment & Impurity Profiling
A successful purification strategy begins with a thorough understanding of the crude material. The nature and quantity of impurities will dictate the most effective purification method.
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the reduction of a methyl 2-amino-4-methylnicotinate precursor using a hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄)[1]. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual methyl 2-amino-4-methylnicotinate.
-
Over-reduction Products: While less common for this specific substrate, highly reactive hydrides can sometimes lead to undesired side reactions.
-
Reagent Residues: Inorganic salts (e.g., aluminum salts) from the quench and workup of the hydride reduction.
-
Solvent Residues: High-boiling point solvents used in the reaction or extraction (e.g., THF, benzene).
-
By-products from Precursor Synthesis: Impurities carried over from the synthesis of the starting ester. For instance, isomers or related aminopyridines can form during ring formation or functional group manipulation steps[2][3].
Q2: What analytical techniques are recommended for assessing the purity of my crude material and tracking purification progress?
A2: A multi-pronged analytical approach is best for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for initial assessment and for monitoring column chromatography fractions. Due to the compound's polarity, a mobile phase like 5-10% Methanol in Dichloromethane (DCM) or Ethyl Acetate on a silica plate is a good starting point. Adding a trace amount of triethylamine (0.1-1%) to the eluent can significantly reduce "streaking" by neutralizing acidic sites on the silica.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Given the polar and basic nature of the analyte, several HPLC modes are suitable:
-
Reversed-Phase (RP-HPLC): Use a C18 column. To achieve good peak shape and retention for the basic analyte, maintain the mobile phase pH about 2 units above the pKa of the pyridine nitrogen, rendering it neutral[4]. A mobile phase of acetonitrile/water with a buffer like ammonium bicarbonate at pH ~8-9 would be effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for highly polar compounds. HILIC uses a polar stationary phase and a high-organic mobile phase, which can improve retention and resolution[4][5].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and for identifying and quantifying impurities if their structures are known. Crude NMR can reveal the presence of unreacted starting materials or major by-products.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities, especially when coupled with HPLC (LC-MS).
Section 2: Selecting the Right Purification Strategy
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity.
Q3: How do I choose the best purification method—recrystallization, acid-base extraction, or column chromatography?
A3: Each method has its advantages and is suited for different scenarios. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a purification method.
-
Acid-Base Extraction: This is the most powerful first-line technique if your primary impurities are neutral or acidic. It is highly scalable and efficient for removing compounds with different acid-base properties[6][7]. A patent for the related 2-amino-4-methylpyridine specifically details an acid-base purification protocol, highlighting its industrial relevance[8].
-
Recrystallization: Ideal for large-scale purification when the crude product is already of moderate purity (>85-90%) and solid. It is cost-effective but may not be suitable for removing isomers or impurities with similar solubility profiles.
-
Column Chromatography: The method of choice for achieving the highest purity, especially when separating closely related isomers or when dealing with small quantities of material. However, it can be resource-intensive and less scalable.
Troubleshooting Guide 1: Purification by Recrystallization
Q4: I've tried several solvents, but my compound won't crystallize. What should I do?
A4: Failure to crystallize often points to either high impurity levels or an inappropriate solvent choice.
-
Principle: Recrystallization works by finding a solvent (or solvent pair) in which your compound is soluble at high temperatures but insoluble at low temperatures. Impurities should either remain soluble at low temperatures or be insoluble at high temperatures.
-
Troubleshooting Steps:
-
Pre-Purification: If the crude purity is low (<80%), crystallization is unlikely to succeed. Perform an acid-base extraction first to remove gross impurities.
-
Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane). The ideal single solvent will dissolve your compound when hot but not when cold.
-
Use a Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, water). Then, slowly add a miscible "anti-solvent" in which it is insoluble (e.g., diethyl ether, hexane) dropwise at room temperature or while warm, until persistent cloudiness appears. Then, add a drop or two of the "good" solvent to redissolve the solid and allow the mixture to cool slowly.
-
Induce Crystallization: If a supersaturated solution doesn't crystallize, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.
-
Q5: My product "oiled out" as a liquid instead of forming crystals. How can I fix this?
A5: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "good" solvent to make the solution more dilute.
-
Allow the solution to cool much more slowly. Insulate the flask to prolong the cooling process.
-
If the problem persists, reconsider your solvent system. Try a lower-boiling point solvent or a different solvent/anti-solvent combination.
-
Q6: My final product is pure by NMR but is still colored. How can I remove the color?
A6: Color is often due to highly conjugated, trace-level impurities.
-
Solution: Add a small amount of activated carbon (charcoal), typically 1-2% by weight of your compound, to the hot solution before filtration. Boil for 5-10 minutes. The colored impurities will adsorb onto the carbon's surface. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Caution: Using too much carbon can lead to significant product loss due to co-adsorption.
Table 1: Suggested Recrystallization Solvent Systems
| Solvent System | Type | Rationale |
| Benzene or Toluene | Single Solvent | A reported solvent for a similar compound[1]. Good for moderately polar compounds. |
| Isopropanol / Hexane | Solvent/Anti-solvent | Isopropanol dissolves the polar compound; hexane induces precipitation. |
| Methanol / Diethyl Ether | Solvent/Anti-solvent | Methanol is a very good solvent for this polar molecule; ether is a common anti-solvent. |
| Benzene / Ligroin | Solvent Mixture | Used for the purification of 3-aminopyridine[9]. |
Troubleshooting Guide 2: Purification by Acid-Base Extraction
This powerful technique exploits the basicity of the aminopyridine nitrogen.
Caption: Workflow for Acid-Base Extraction Purification.
Q7: I'm getting a persistent emulsion at the aqueous-organic interface. How can I break it?
A7: Emulsions are common when solutions of similar densities are shaken vigorously, especially if surfactants or fine particulates are present.
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for an extended period.
-
Add Brine: Add a small amount of saturated aqueous NaCl solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method.
-
Q8: My product isn't precipitating after I make the aqueous layer basic. Where is it?
A8: This usually indicates that your compound has significant water solubility even in its neutral form, or that you haven't added enough base.
-
Troubleshooting Steps:
-
Check the pH: Use pH paper or a pH meter to ensure you have reached a pH of at least 9-10. The aminopyridine needs to be fully deprotonated to become less water-soluble.
-
Back-Extract: If the product remains in the aqueous phase, extract the basic aqueous solution multiple times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The neutral product will move into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), and evaporate the solvent to recover your product.
-
Salting Out: Add solid NaCl to the aqueous solution to decrease the solubility of your organic compound, which may then precipitate or be more efficiently extracted.
-
Cooling: Cool the basified aqueous solution in an ice bath to further decrease solubility and promote precipitation.
-
Troubleshooting Guide 3: Purification by Column Chromatography
Q10: My compound streaks badly down the silica gel column, resulting in poor separation and mixed fractions.
A10: This phenomenon, known as "tailing," is a classic problem when purifying basic compounds like amines on acidic silica gel. The basic amine interacts strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the silica surface.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a base to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-1% Et₃N to your eluent (e.g., Hexane/Ethyl Acetate).
-
Ammonia: Pre-treat the silica by slurrying it in the eluent containing 1-2% of a 7N solution of ammonia in methanol, then evaporate the solvent before packing the column.
-
-
Use a Deactivated Stationary Phase: Use commercially available deactivated silica gel or an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Florisil®: A magnesium-silica gel that has been reported for the purification of aminopyridines[10].
-
-
Q11: My recovery from the column is very low. I suspect my compound is stuck on the silica.
A11: This is an extreme case of the interaction described in Q10. The high polarity of the amino and hydroxyl groups can lead to very strong, sometimes irreversible, adsorption.
-
Solutions:
-
Increase Eluent Polarity Drastically: If your compound is not eluting, switch to a much more polar mobile phase. A common final flush for highly polar compounds is 5-10% Methanol in DCM.
-
Use a "Push" Solvent: If a polar solvent alone doesn't work, add a basic modifier as described above (e.g., methanol with 2% ammonia). The base will displace your compound from the silica.
-
Switch to Reversed-Phase Chromatography: In reversed-phase (using C18-functionalized silica), the non-polar stationary phase minimizes the strong polar interactions. Elute with a gradient of water/acetonitrile or water/methanol, possibly with a pH buffer.
-
Q12: I need to separate a very closely related impurity. What advanced chromatography strategies can I use?
A12: Separating isomers or structurally similar by-products requires optimizing selectivity.
-
Strategies:
-
Shallow Gradient: Use a very slow, shallow gradient of your mobile phase to maximize the resolution between closely eluting peaks.
-
Change Solvents: Altering the composition of the mobile phase can change selectivity. For example, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system changes the nature of the solvent-solute interactions.
-
Change Chromatography Mode: If one mode fails, another may succeed due to different separation mechanisms.
-
Table 2: Chromatography Mode Comparison
| Mode | Stationary Phase | Mobile Phase Example | Separation Principle | Best For... |
| Normal Phase | Silica Gel (acidic) | EtOAc/Hexane + 1% Et₃N | Polarity (polar compounds retained longer) | General purpose, separating compounds with different functional groups. |
| Reversed Phase | C18 Silica (non-polar) | Water/Acetonitrile + Buffer | Hydrophobicity (non-polar compounds retained longer) | Separating compounds with different alkyl chains or aromaticity. |
| HILIC | Polar (e.g., Amide, Diol) | High Acetonitrile / Low Water + Buffer | Partitioning into a water layer on the stationary phase surface[4][5] | High-purity separation of very polar compounds that are poorly retained in RP. |
| Ion Exchange | Cation Exchange Resin | Aqueous Buffer Gradient (e.g., Ammonium Acetate) | Charge (positively charged compounds bind to the column)[11] | Separating basic compounds from neutral or acidic ones; high capacity. |
References
-
Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]
-
Waters Corporation. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Waters Knowledge Base. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Organic Chemistry Lab Manual. Available at: [Link]
-
SIELC Technologies. (2010, March 3). 2-Aminopyridine. Available at: [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 10(16), 3481–3484. Available at: [Link]
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses, 30, 3. Available at: [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
- U.S. Patent No. 6,399,781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
- CN104356057A - Preparation method of 3-amino-4-methylpyridine. (2015). Google Patents.
Sources
- 1. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 2. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. support.waters.com [support.waters.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reduction of Nitropyridines: A Guide to Optimizing Aminopyridine Synthesis
A Technical Support Center for Researchers in Synthetic Chemistry
The synthesis of aminopyridines is a cornerstone of many research endeavors in medicinal chemistry and materials science. These valuable building blocks are most commonly prepared via the reduction of their corresponding nitropyridine precursors. While this transformation appears straightforward on paper, it can be fraught with challenges in practice, often leading to frustratingly low yields and impure products. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive troubleshooting framework grounded in mechanistic principles and practical, field-tested solutions to help you navigate the complexities of this crucial reaction step.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific issues you may encounter during the reduction of nitropyridines. Each question is designed to guide you through a logical diagnostic process to identify and rectify the root cause of a suboptimal yield.
Question 1: My catalytic hydrogenation reaction has stalled or is proceeding very slowly. What are the likely causes and how can I resolve this?
A stalled or sluggish catalytic hydrogenation is one of the most common hurdles in nitropyridine reduction. The problem often lies with the catalyst, the substrate, or the presence of hidden inhibitors.
Underlying Principles: Catalytic hydrogenation of a nitro group involves its adsorption onto the catalyst surface (e.g., Pd/C, PtO₂), followed by reaction with activated hydrogen.[1] The efficiency of this process is highly sensitive to the catalyst's activity and the presence of any species that can block its active sites, a phenomenon known as "catalyst poisoning".[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled catalytic hydrogenation.
Detailed Steps & Explanations:
-
Evaluate Catalyst Activity:
-
Visual Inspection: A well-dispersed palladium on carbon (Pd/C) catalyst should appear as a fine, black powder. Clumping may indicate deactivation.
-
Functional Test: A simple and effective test is to attempt the reduction of a simple, unhindered nitroarene like nitrobenzene under standard conditions. If this reaction also fails, your catalyst is likely inactive and should be replaced.[2]
-
Catalyst Loading: For many nitropyridine reductions, a catalyst loading of 5-10 mol% is a good starting point.[2] If your reaction is slow, a modest increase in catalyst loading may be beneficial. However, excessive amounts can sometimes lead to unwanted side reactions.
-
-
Identify and Remove Potential Poisons:
-
Sulfur and Halogen Impurities: Sulfur-containing functional groups or residual halide impurities from previous synthetic steps are notorious catalyst poisons.[2][3] If suspected, purify your nitropyridine starting material by recrystallization or column chromatography.
-
Nitrogen-Containing Heterocycles: The pyridine ring of the starting material or product itself can act as a catalyst poison by strongly coordinating to the palladium surface.[4] In some cases, adding a stoichiometric amount of a strong acid like HCl can protonate the pyridine nitrogen, preventing it from binding to the catalyst.[4]
-
-
Optimize Reaction Parameters:
-
Hydrogen Pressure: Increasing the hydrogen pressure (typically from balloon pressure to 50 psi or higher in a Parr shaker) increases the concentration of hydrogen on the catalyst surface, which can significantly accelerate the reaction rate.[2][5]
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol, methanol, or ethyl acetate are commonly used.[2] Poor solubility of the starting material can significantly slow down the reaction.
-
Temperature: While many hydrogenations proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes overcome a high activation energy barrier.[2] However, be cautious, as higher temperatures can also promote side reactions like dehalogenation if your molecule contains halogen substituents.[2]
-
Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), vigorous stirring is essential to ensure efficient mass transfer.[2]
-
Question 2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
The formation of side products is a clear indicator that the reaction conditions are not optimal for the selective reduction of the nitro group.
Common Side Products and Their Causes:
| Side Product | Likely Cause(s) | Proposed Solution(s) |
| Azoxy, Azo, or Hydrazo Compounds | Incomplete reduction, often under neutral or basic conditions with reducing agents like zinc or iron.[6][7] | Switch to catalytic hydrogenation (e.g., Pd/C, H₂) or use SnCl₂ in acidic media. Ensure sufficient reducing agent is present. |
| Dehalogenation | Over-reduction, particularly with halogenated pyridines using catalytic hydrogenation (especially with Pd/C).[8] | Use a less active catalyst (e.g., Raney Nickel), or switch to a chemical reducing agent like iron powder in acetic acid or SnCl₂.[8][9] |
| Ring Saturation | Aggressive hydrogenation conditions (high pressure, high temperature, rhodium catalyst). | Use milder conditions (e.g., lower H₂ pressure, room temperature) and a less active catalyst like Pd/C.[4] |
Mechanistic Insight: The Pathway of Nitro Reduction
The reduction of a nitro group proceeds through several intermediates. The specific pathway and the potential for side reactions are heavily influenced by the pH and the choice of reducing agent.
Caption: Simplified pathway for nitropyridine reduction.
Under acidic conditions, the nitroso and hydroxylamine intermediates are rapidly protonated and reduced, favoring the formation of the desired amine. In neutral or basic media, these intermediates can condense to form azoxy and azo dimers, which are common culprits for low yields.[7]
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for my substituted nitropyridine?
There is no single "best" reducing agent, as the optimal choice depends on the other functional groups present in your molecule.
-
For general-purpose reductions: Catalytic hydrogenation with Pd/C is often the first choice due to its high efficiency and clean workup.[9][10]
-
For substrates with sensitive functional groups (e.g., halogens): Iron powder in acetic acid is a classic and effective method that is less prone to causing dehalogenation.[9][11] Stannous chloride (SnCl₂) in concentrated HCl is another robust option, particularly for small-scale reactions.[8][9]
-
For large-scale synthesis: The use of iron or zinc dust is often more cost-effective than precious metal catalysts.[9][10]
Q2: How do I properly handle and dispose of pyrophoric catalysts like Palladium on Carbon?
Safety is paramount when working with hydrogenation catalysts.
-
Handling: Never handle dry Pd/C in the open air. It is pyrophoric and can ignite upon contact with solvents or air. Always handle it as a slurry in a solvent (e.g., ethanol, water) or in an inert atmosphere (e.g., a glovebox).[2]
-
Disposal: Spent catalyst must be deactivated before disposal. A common procedure is to filter the catalyst and then slowly and carefully add a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) until the catalyst is no longer reactive. Consult your institution's safety guidelines for specific disposal protocols.
Q3: My aminopyridine product seems to be degrading during workup. How can I improve its stability?
Aminopyridines can be susceptible to air oxidation, especially if electron-donating groups are present on the pyridine ring.
-
Inert Atmosphere: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete. Avoid letting the crude material sit for extended periods. While some aminopyridines are very stable as solids, it's good practice to handle them efficiently.[12][13][14][15]
Experimental Protocols
Protocol 1: Small-Scale Test for Catalyst Activity
This protocol allows for a quick assessment of your Pd/C catalyst's viability.
-
To a small vial equipped with a magnetic stir bar, add nitrobenzene (1.0 mmol), 5% Pd/C (10 mg), and ethanol (5 mL).
-
Seal the vial with a septum and purge with nitrogen gas.
-
Introduce hydrogen gas via a balloon.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or GC-MS. A fully active catalyst should show complete conversion to aniline within 1-2 hours.
Protocol 2: Reduction of a Halogenated Nitropyridine with Iron in Acetic Acid
This is a reliable method for reducing nitropyridines while preserving halogen substituents.[9][16]
-
In a round-bottom flask, suspend the halogenated nitropyridine (1.0 eq) and iron powder (3.0-5.0 eq) in glacial acetic acid.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Carefully basify the filtrate with a saturated solution of sodium bicarbonate or sodium hydroxide to precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminopyridine.
References
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
-
Zhang, W., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(14), 5394. [Link]
- BenchChem. (2025).
- Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
- BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem Technical Support.
-
Bart, S. C., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(38), 13466–13477. [Link]
-
Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Organic-Chemistry.org. [Link]
-
Zhang, W., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. [Link]
-
Donnelly, R. (2004). Chemical stability of 4-aminopyridine capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2586–2591. [Link]
-
Li, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6219. [Link]
-
Beckmann, J., et al. (2011). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 11(5), 1876–1885. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Al-Amin, M., et al. (2023). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem Technical Support.
-
Donnelly, R. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]
-
Kumar, S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]
-
Bond, G. C. (1954). The mechanism of catalytic hydrogenation and related reactions. Quarterly Reviews, Chemical Society, 8(4), 279-303. [Link]
-
Li, F., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(7), 10345–10355. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem Technical Support.
-
Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Organic-Chemistry.org. [Link]
-
Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(5), 325-326. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Al-Obaidi, A. M. J., & Al-Bayati, R. I. H. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Education and Science, 33(1), 1-10. [Link]
Sources
- 1. The mechanism of catalytic hydrogenation and related reactions - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sefh.es [sefh.es]
- 13. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. researchgate.net [researchgate.net]
- 16. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]
Optimizing reaction conditions for the synthesis of (2-Amino-4-methylpyridin-3-yl)methanol
As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the nuances of synthesizing (2-Amino-4-methylpyridin-3-yl)methanol. This guide moves beyond a simple protocol, offering in-depth troubleshooting and FAQs to empower researchers to overcome common challenges and optimize their reaction conditions.
Technical Support Center: Synthesis of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its synthesis, typically achieved by the reduction of a corresponding carbonyl compound, requires careful control of reaction conditions to ensure high yield and purity. This guide provides a detailed protocol, troubleshooting advice, and answers to frequently asked questions.
I. Synthesis Overview & Core Protocol
The most common and reliable route to synthesizing this compound is the reduction of a suitable precursor, such as methyl 2-amino-4-methylnicotinate, using a powerful reducing agent like lithium aluminum hydride (LAH).
Caption: High-level workflow for the LAH reduction synthesis.
This protocol is adapted from established procedures for the reduction of pyridine esters.[2]
Materials:
-
Methyl 2-amino-4-methylnicotinate (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (approx. 2.0-2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add LAH powder to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel. Add anhydrous THF to create a suspension (e.g., ~1g LAH per 15-20 mL THF).
-
Reagent Addition: Dissolve methyl 2-amino-4-methylnicotinate in anhydrous THF (e.g., 1g ester per 10-15 mL THF) and add it to the addition funnel. Slowly add the ester solution dropwise to the stirring LAH suspension. Causality Note: This addition is highly exothermic. A slow rate of addition, often with an ice bath for cooling, is critical to prevent the reaction from becoming uncontrollable.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65-70°C) for 3-4 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots, carefully quenching them, and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is no longer visible.
-
Work-up (Fieser Method): Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by the slow, sequential, dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LAH in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. Causality Note: This specific sequence is a trusted method for safely neutralizing excess LAH and converting the aluminum byproducts into a granular, easily filterable solid.[3]
-
-
Isolation: Allow the resulting slurry to stir at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
II. Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a logical approach to diagnosing and solving potential problems.
Caption: A decision tree for troubleshooting common synthesis issues.
| Symptom | Probable Cause | Recommended Solution & Explanation |
| Low or No Product Yield | Inactive Reducing Agent: LAH is extremely sensitive to moisture. If it has been opened previously or stored improperly, it will be less effective.[4] | Use a fresh bottle of LAH or titrate the existing batch to determine its active hydride content. Ensure all glassware is flame- or oven-dried and the solvent is truly anhydrous. |
| Insufficient Stoichiometry: The ester carbonyl and the amino proton can both consume hydride, requiring more than 2 equivalents of LAH. | Increase the molar equivalents of LAH to 2.5 or 3.0 relative to the starting ester. | |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.[4] | Extend the reflux time and monitor carefully by TLC. Ensure the heating mantle is providing adequate and consistent heat to maintain reflux. | |
| Presence of Side Products | Over-reduction: Under harsh conditions (prolonged heating, large excess of LAH), the pyridine ring itself can be partially reduced, leading to dihydropyridine or piperidine byproducts.[4][5] | Avoid unnecessarily long reaction times. Once TLC shows consumption of the starting material, proceed to the work-up. If over-reduction is a persistent issue, consider reducing the corresponding aldehyde with a milder agent like sodium borohydride (NaBH₄). |
| Dimerization/Polymerization: Localized high temperatures or impurities can sometimes lead to side reactions.[4] | Ensure efficient stirring and controlled, slow addition of the ester to the LAH suspension to dissipate heat effectively. | |
| Difficulties During Work-up | Gelatinous Precipitate: Improper quenching of the LAH reaction can result in a fine, gelatinous aluminum salt precipitate that is very difficult to filter. | Strictly follow the Fieser work-up procedure (sequential addition of H₂O, NaOH(aq), and H₂O). This method is designed to produce granular, easily filterable aluminum salts. |
| Low Yield After Extraction: The product contains both amino and hydroxyl groups, which can impart some water solubility, leading to loss in the aqueous layer during extraction. | Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (NaCl). This reduces the polarity of the aqueous phase and drives the product into the organic layer. |
III. Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Borohydride (NaBH₄) instead of Lithium Aluminum Hydride (LAH)? A1: It depends on your starting material. NaBH₄ is generally not strong enough to reduce esters efficiently. However, if your precursor is the aldehyde (2-amino-4-methylpyridine-3-carbaldehyde), NaBH₄ would be an excellent and safer choice. LAH is required for the more common ester reduction route.
Q2: What is the best way to monitor this reaction? A2: Thin Layer Chromatography (TLC) is the most common method. Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. The starting ester will be less polar (higher Rf) than the product alcohol (lower Rf) due to the hydroxyl group. Staining with potassium permanganate can help visualize the spots. LC-MS can also be used for more precise tracking.
Q3: What are the most critical safety precautions for this reaction? A3: The primary hazard is the use of LAH.
-
Water Reactivity: LAH reacts violently with water to produce flammable hydrogen gas. All operations must be conducted under a dry, inert atmosphere.
-
Quenching: The quenching process is extremely exothermic and generates hydrogen. It must be done slowly, at 0°C, and behind a blast shield.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Q4: My final product is a persistent oil, but it should be a solid. What should I do? A4: First, ensure all solvent has been removed under high vacuum. If it remains an oil, it is likely impure. Purification via silica gel column chromatography is the best approach. The impurities are likely preventing the product from crystallizing. After purification, attempt to recrystallize from a solvent system like ethyl acetate/hexanes or dichloromethane/hexanes.
Q5: How can I confirm the identity and purity of my final product? A5: A combination of analytical techniques should be used.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure. You should see characteristic peaks for the aromatic protons, the methyl group, the new CH₂OH group, and the NH₂ protons.[2]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
References
-
Luo, J., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. Available from: [Link]
-
Pipzine Chemicals. (2024). 2-Amino-4-pyridinemethanol | Properties, Uses, Safety Data & Supplier China. Available from: [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons. (Note: A direct link to the specific work-up is not available, but this is the foundational reference for the method, widely cited in organic chemistry resources like Org. Syn. procedure referenced below).
-
Organic Syntheses. (1976). L-Valinol, (S)-2-amino-3-methyl-1-butanol. Coll. Vol. 7, p.534; Vol. 64, p.101. Available from: [Link]
-
Procter, D. J., et al. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 2(21), 3355-3358. Available from: [Link]
- Google Patents. (2002). Process for preparing pyridinemethanol compounds. US6437120B1.
Sources
- 1. 2-Amino-4-pyridinemethanol | Properties, Uses, Safety Data & Supplier China | High Purity Pyridine Derivative [pipzine-chem.com]
- 2. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of (2-Amino-4-methylpyridin-3-yl)methanol
Welcome to the technical support center for (2-Amino-4-methylpyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. The following information is synthesized from safety data sheets, chemical handling guides, and general chemical principles for pyridine derivatives to ensure scientific integrity and promote safe laboratory practices.
Troubleshooting Guide: Investigating Compound Instability
Have you observed unexpected results, such as low yield, impurity peaks in your analysis, or a change in the physical appearance of your this compound? This could be indicative of compound degradation. Follow this troubleshooting workflow to diagnose and resolve potential stability issues.
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the general guidelines for pyridine derivatives, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3][1][4][5] For long-term storage, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[3] It should also be protected from direct sunlight and sources of ignition.[6][2]
Q2: How does temperature affect the stability of this compound?
A2: While specific studies on this compound are not available, related aminopyridines are stable at room temperature under proper storage conditions.[1] However, excessive heat should be avoided as it can promote degradation and, given its flammability, may pose a safety risk.[6][5] Storing in a cool environment is a standard precaution.[2]
Q3: Is this compound sensitive to light?
A3: Many aromatic compounds, including pyridine derivatives, can be sensitive to light. To prevent potential photodegradation, it is best practice to store this compound in an amber or opaque container, and in a dark location.[6]
Q4: What is the impact of air and moisture on the stability of this compound?
A4: The amino and hydroxyl groups in the molecule can be susceptible to oxidation, especially with prolonged exposure to air. Some related compounds are known to be hygroscopic, meaning they can absorb moisture from the air, which could lead to degradation or impact the accuracy of weighing for experiments.[4] Therefore, it is crucial to keep the container tightly closed and consider storage under an inert, dry atmosphere.[3][7]
Q5: What chemical incompatibilities should I be aware of?
A5: this compound should not be stored or mixed with strong oxidizing agents, strong acids, or acid chlorides.[3][6] The amino group is basic and will react with acids. The alcohol group can be oxidized. These incompatibilities can lead to vigorous reactions and degradation of the compound.
Q6: What are the signs of degradation?
A6: Visual signs of degradation can include a change in color (e.g., darkening from a white or off-white solid) or a change in physical state (e.g., clumping due to moisture absorption). Analytically, degradation would appear as new peaks in HPLC, TLC, or NMR analyses, and a decrease in the peak corresponding to the pure compound.
Summary of Storage Conditions
| Condition | Recommended | Discouraged | Rationale |
| Temperature | Cool (e.g., room temperature or refrigerated) | High temperatures, near heat sources | Prevents thermal degradation and reduces fire risk.[6] |
| Light | In the dark (amber/opaque vial) | Direct sunlight or bright lab light | Prevents potential photodegradation.[6] |
| Atmosphere | Tightly sealed container, under inert gas (Ar, N₂) for long-term storage | Open to air | Minimizes oxidation and exposure to moisture.[3][4] |
| Moisture | Dry environment | Humid conditions | Prevents hygroscopic absorption and potential hydrolysis.[7][4] |
| pH | Neutral | Strongly acidic or basic conditions | The amino group is basic and will react with acids. |
| Proximity | Away from incompatible materials | Near strong acids, oxidizing agents, acid chlorides | Prevents hazardous chemical reactions and degradation.[3][6] |
Experimental Protocols
Protocol 1: Recommended Handling Procedure
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound when opened.
-
Handle the compound in a well-ventilated area, preferably within a fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][8]
-
Use clean, dry spatulas and glassware to avoid contamination.
-
For applications sensitive to air or moisture, handle the compound in a glovebox or under a stream of inert gas.
-
After dispensing the required amount, securely close the container cap.[2][5]
-
Wash hands thoroughly after handling.[1]
Protocol 2: Preparation of a Stock Solution
-
Determine the desired concentration and volume of the stock solution.
-
Following the handling procedure above, weigh the appropriate amount of this compound using an analytical balance.
-
Add the solid to a volumetric flask.
-
Add a portion of the desired solvent (e.g., DMSO, ethanol) and gently swirl to dissolve the compound. Sonication may be used if necessary.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (e.g., -20°C for long-term storage).
References
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]
-
Pyridine MSDS: Safety Data Sheet Guide. (2025, December 4). Retrieved from [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Retrieved from [Link]
-
2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2016, April 20). Retrieved from [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
How to avoid byproduct formation in 2-amino-4-methylpyridine synthesis
An essential precursor in pharmaceutical synthesis, 2-amino-4-methylpyridine is a key building block for several active pharmaceutical ingredients (APIs), including the non-nucleoside reverse transcriptase inhibitor Nevirapine and the traveler's diarrhea treatment Rifaximin.[1] Its synthesis, most commonly approached via the Chichibabin reaction, presents a classic challenge in heterocyclic chemistry: controlling selectivity to prevent the formation of difficult-to-remove byproducts.
This technical support guide, designed for chemists and drug development professionals, provides in-depth, practical solutions to the common issues encountered during the synthesis and purification of 2-amino-4-methylpyridine. We will move beyond simple procedural outlines to explore the mechanistic origins of byproduct formation and offer validated strategies to optimize your reaction outcomes.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the primary byproducts in the Chichibabin synthesis of 2-amino-4-methylpyridine, and why do they form?
A1: Senior Scientist's Insight
The most prevalent and troublesome byproducts in the Chichibabin amination of 4-methylpyridine (γ-picoline) are the over-aminated 2,6-diamino-4-methylpyridine and bipyridine dimers . Understanding their formation is rooted in the reaction mechanism itself.
Mechanism Deep Dive: The Chichibabin Reaction
The Chichibabin reaction is a nucleophilic aromatic substitution (SNAr) where the amide anion (NH₂⁻), typically from sodium amide (NaNH₂), directly displaces a hydride ion (H⁻) on the pyridine ring.[2][3] The pyridine nitrogen activates the C2 and C6 positions toward nucleophilic attack.
-
Nucleophilic Attack: The NH₂⁻ anion attacks the electron-deficient C2 position of 4-methylpyridine, forming a negatively charged σ-adduct intermediate (a Meisenheimer-like complex).[2]
-
Aromatization & Hydride Elimination: The ring regains aromaticity by eliminating a hydride ion (H⁻). This is the rate-determining step and is highly unfavorable on its own.
-
Irreversible Gas Formation: The expelled hydride is a very strong base and immediately deprotonates the newly formed amino group or residual ammonia, irreversibly forming hydrogen gas (H₂).[3] This evolution of gas drives the reaction to completion.
Byproduct Formation Pathways:
-
2,6-Diamino-4-methylpyridine: The mono-aminated product, 2-amino-4-methylpyridine, is still a pyridine. While the first amino group is electron-donating and slightly deactivating, under forcing conditions (high temperature, excess NaNH₂), a second amination can occur at the now vacant and still activated C6 position.[4] This byproduct is often difficult to separate due to similar polarity.
-
Bipyridine Dimers: Dimerization can occur as a competing side reaction, especially under high heat in the absence of sufficient pressure.[2] For instance, the reaction of 4-tert-butylpyridine under atmospheric pressure yielded 89% dimer, which was reduced to 26% under 350 psi of nitrogen pressure.[2]
Q2: My primary impurity is 2,6-diamino-4-methylpyridine. How can I suppress its formation?
A2: Senior Scientist's Insight
Suppressing the formation of the diamino byproduct hinges on carefully controlling the reaction stoichiometry and conditions to favor the mono-amination. The key is to avoid "brute force" conditions that drive the reaction past the desired product.
Troubleshooting Protocol: Minimizing Over-Amination
-
Control Stoichiometry: Use a modest excess of sodium amide. A molar ratio of 1.1 to 1.5 equivalents of NaNH₂ relative to 4-methylpyridine is a good starting point. Using a large excess significantly increases the probability of a second amination.
-
Temperature Management: Maintain the lowest effective temperature. The Chichibabin reaction requires heat, typically in high-boiling inert solvents like toluene or xylene. However, excessive temperatures (e.g., >150°C) provide the activation energy needed for the less favorable second amination. Aim for a controlled reflux (around 110-130°C) and monitor the reaction progress closely.
-
Reaction Time: Monitor the reaction by TLC or GC. Once the starting material is consumed or the rate of product formation plateaus, work up the reaction. Extended reaction times at high temperatures will inevitably lead to more byproduct.
-
Alternative Reagents: For substrates sensitive to high temperatures, using potassium amide (KNH₂) in liquid ammonia at low temperatures can be an option, though this may not be effective for unactivated pyridines and often requires an oxidant like KMnO₄ to facilitate hydride removal.[5]
Data Summary: Impact of Reaction Conditions on Selectivity
| Parameter | Sub-Optimal Condition (Favors Byproduct) | Optimized Condition (Favors Product) | Rationale |
| NaNH₂ Stoichiometry | > 2.0 equivalents | 1.1 - 1.5 equivalents | Limits the availability of the nucleophile for a second attack. |
| Temperature | > 150 °C | 110 - 130 °C (controlled reflux) | Provides sufficient energy for the first amination without excessively promoting the second. |
| Solvent | N/A (solvent choice is critical) | Anhydrous, inert high-boiling (e.g., Toluene, Xylene) | Prevents reaction with NaNH₂ and allows for stable temperature control. |
| Reaction Time | Prolonged heating after SM consumption | Monitored until SM is consumed | Prevents the product from reacting further to form the diamino byproduct. |
Q3: An alternative synthesis route is mentioned in some patents to avoid the diamino byproduct altogether. How does it work?
A3: Senior Scientist's Insight
Yes, an innovative approach described in patent literature circumvents the Chichibabin reaction entirely, thereby eliminating the possibility of forming the 2,6-diamino byproduct.[6][7] This multi-step synthesis builds the pyridine ring with the amino group already in place or introduces it via a different mechanism.
Workflow: Alternative Synthesis via Ring Expansion
This patented method starts with a furan-based compound and proceeds through ring expansion, chlorination, and dechlorination steps.[6][7]
The key advantage here is that the amination is not a substitution on a pre-formed pyridine ring. By constructing the ring with the desired substitution pattern, the formation of the 2,6-diamino isomer is structurally impossible.[6]
Q4: How can I effectively purify my crude product to remove residual byproducts and achieve >98% purity?
A4: Senior Scientist's Insight
Purification can be challenging because the desired product and the diamino byproduct have similar properties. While column chromatography can work at a small scale, it is not ideal for industrial production. A highly effective and scalable method is an acid-base purification that exploits the basicity of the amino groups.[6]
Experimental Protocol: Acid-Base Purification
This protocol is adapted from a patented, industrially applicable method.[6][7]
-
Dissolution & Salification: Dissolve the crude solid product in a dilute acid solution (e.g., dilute HCl or acetic acid) until the pH reaches 2-3. All basic pyridine compounds will be protonated and dissolve in the aqueous phase.
-
Organic Wash: Add an immiscible organic solvent like ethyl acetate or dichloromethane to the acidic aqueous solution. Any non-basic, organic-soluble impurities will be extracted into the organic layer. Separate and discard the organic phase.
-
Controlled Precipitation: Slowly add a base (e.g., NaOH solution, Na₂CO₃ solution) to the aqueous phase with vigorous stirring. The 2-amino-4-methylpyridine will begin to precipitate as the solution is neutralized.
-
Selective Isolation: Carefully monitor the pH. The goal is to adjust the pH to 8-9.[6] At this pH, the mono-amino product precipitates completely, while the more basic diamino byproduct may remain in the aqueous phase as a salt.
-
Filtration and Drying: Filter the precipitated solid, wash the filter cake thoroughly with distilled water to remove any remaining salts, and dry under vacuum to obtain the final product with purity often exceeding 98%.[6]
Troubleshooting Decision Tree: Purification Strategy
References
-
Chen, K. X., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. Available at: [Link]
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Available at: [Link]
-
Wikipedia. Chichibabin reaction. Available at: [Link]
-
University of Illinois. The Chemistry of Pyridine. Available at: [Link]
-
Grokipedia. Chichibabin reaction. Available at: [Link]
-
Studley, J. (2018). The Chichibabin amination reaction. Scientific Update. Available at: [Link]
-
Jubilant Ingrevia. 2-Amino-4-Methyl Pyridine. Available at: [Link]
- Google Patents. (2017). CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process.
Sources
- 1. Fine Chemicals - 2-Amino-4-methylpyridine [jubilantingrevia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. myttex.net [myttex.net]
- 4. grokipedia.com [grokipedia.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 7. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
Technical Support Center: Long-Term Stability of Aminopyridine Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently encountered questions regarding the stability of aminopyridine solutions. The efficacy and reproducibility of your experiments hinge on the integrity of your reagents. This guide provides in-depth, field-proven insights into preparing, storing, and troubleshooting aminopyridine solutions to ensure their long-term stability and performance.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive about handling aminopyridine solutions.
Q1: What is the best solvent for preparing 4-Aminopyridine (4-AP) stock solutions?
A1: The choice of solvent depends on your experimental needs and desired storage duration.
-
Water: 4-AP is soluble in water (up to 50 mg/mL, potentially requiring heat) and is suitable for preparing solutions for immediate use. However, aqueous solutions are generally not recommended for long-term storage; preparing them fresh or storing for no more than one day is a common best practice.[1]
-
DMSO (Dimethyl Sulfoxide): DMSO is an excellent choice for creating concentrated, long-term stock solutions.[1][2] 4-AP is soluble in DMSO at concentrations up to 100 mM (approx. 9.41 mg/mL).[2] These stocks can then be diluted into your aqueous experimental buffer before use.
-
Ethanol: Similar to DMSO, ethanol can be used to prepare stock solutions.[1]
Causality Insight: Organic solvents like DMSO can be stored at -20°C with minimal risk of freezing and degradation, offering superior long-term stability compared to aqueous solutions. When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low enough to not affect your biological system.[1]
Q2: How should I store my aminopyridine solutions to maximize stability?
A2: Storage conditions are critical and differ for solid compounds versus solutions.
-
Solid 4-AP: The crystalline solid is highly stable and can be stored at -20°C for at least four years.[1]
-
Aqueous Solutions: These are the least stable. It is strongly recommended to use them on the day they are prepared.[1] If short-term storage is necessary, store at 4°C, protect from light, and use as quickly as possible.
-
DMSO/Ethanol Stock Solutions: Store at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Keep containers tightly sealed to prevent moisture absorption and evaporation.[3]
Q3: How long can I expect my 4-AP solution to be stable?
A3: This is a point of frequent confusion. While solid 4-AP is very stable, its stability in solution is significantly shorter and highly dependent on the solvent and storage conditions.[1] Studies on extemporaneously compounded oral capsules (dry powder) show stability for at least 6 months at room temperature or refrigerated.[4][5] However, this does not translate to aqueous solutions, for which storage beyond one day is not recommended.[1] Always err on the side of caution and use freshly prepared aqueous solutions for critical experiments.
Q4: My aqueous 4-AP solution has turned slightly yellow. Is it still usable?
A4: A faint yellow color may indicate the beginning of degradation. While minor discoloration might not significantly impact potency for some non-sensitive applications, it is a clear sign that the solution is no longer pristine. For quantitative or sensitive cell-based assays, this solution should be discarded and a fresh one prepared. The best practice is to use clear, colorless solutions only.
Troubleshooting Guide
Encountering issues? This guide helps diagnose and solve common problems with aminopyridine solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms after diluting a DMSO stock into aqueous buffer. | The concentration of 4-AP exceeds its solubility limit in the final aqueous buffer. | 1. Increase the final volume of the aqueous buffer to lower the 4-AP concentration.2. Ensure the DMSO stock is fully dissolved before dilution.3. Perform a serial dilution rather than a single large dilution step. |
| Loss of biological effect in my assay over time. | The 4-AP in the working solution has degraded due to improper storage (e.g., left at room temperature, exposed to light). | 1. Prepare fresh working solutions from a reliable stock for each experiment.2. Validate the potency of your frozen stock by running a positive control.3. Review your storage protocol; always store aqueous solutions short-term at 4°C and protected from light.[5] |
| Inconsistent results between experiments. | 1. Use of aged or improperly stored solutions.2. Repeated freeze-thaw cycles of the main stock solution. | 1. Aliquot your stock solution into single-use volumes upon initial preparation.2. Maintain a strict protocol of preparing fresh dilutions for every experiment.3. Log the preparation date and number of thaws for each stock vial. |
| Solution pH is unexpectedly high. | 4-Aminopyridine is a base; a 50 mg/mL solution in water can have a pH of 11.[6] This high pH can affect your experiment and the stability of 4-AP itself. | 1. Use a buffered saline (e.g., PBS, pH 7.2) to prepare your final working solution to maintain physiological pH.[1]2. Check the pH of your final solution and adjust if necessary, though this is less common if using a strong buffer. |
Protocols and Best Practices
Follow these validated protocols to ensure the integrity of your aminopyridine solutions.
Protocol 1: Preparation of 100 mM 4-AP Stock Solution in DMSO
-
Pre-Weigh: In a fume hood, carefully weigh the required amount of 4-Aminopyridine powder (MW: 94.12 g/mol ) into a sterile, conical tube.[2]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mM (9.41 mg/mL).[2]
-
Dissolution: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but is often not required.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. They are stable for an extended period under these conditions.
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Thaw: Remove a single aliquot of the 100 mM DMSO stock from the -20°C freezer and thaw it at room temperature.
-
Dilution: Dilute the stock solution into your final experimental buffer (e.g., PBS or physiological saline) to the desired working concentration.
-
Expert Tip: To minimize precipitation, add the DMSO stock to the buffer while vortexing the buffer. This ensures rapid mixing and dispersion.
-
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts in your experiment.[1]
-
Usage: Use the freshly prepared aqueous solution immediately or within the same day. Do not store aqueous dilutions.[1]
Workflow for Ensuring Solution Integrity
This workflow provides a self-validating system for preparing and using aminopyridine solutions.
Caption: Workflow for preparing and using 4-AP solutions.
Technical Deep Dive: Factors Governing Stability
Understanding the chemistry of aminopyridine is key to preventing its degradation.
Primary Degradation Pathways
-
Oxidation: Aminopyridines are susceptible to oxidation.[7] This process can be accelerated by exposure to air (oxygen), light, and incompatible chemicals like strong oxidizing agents.[8] Studies on the related compound 3,4-diaminopyridine show that its salt form is more stable against oxidative stress than its molecular (free base) form.[7] This is because the lone pair of electrons on the nitrogen atoms, which are susceptible to oxidation, are less available in the protonated salt form.
-
pH-Dependent Hydrolysis: The stability of many pharmaceutical compounds is highly dependent on pH.[9][10] 4-AP is a weak base, and its solutions can be alkaline.[6] Extreme pH values (both highly acidic and highly alkaline) can catalyze degradation reactions. Maintaining a physiological pH with a suitable buffer is often the best strategy for working solutions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions, often through the formation of free radicals.[11] This is why storing solutions and solid compounds in light-protecting containers is a mandatory step.[12][13]
Diagram: Influences on Aminopyridine Solution Stability
Caption: Key factors influencing aminopyridine solution stability.
By understanding and controlling these factors, you can ensure the long-term stability of your aminopyridine solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Safe handling and storage procedures for aminopyridines. Benchchem. 14
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. 4
-
4-Aminopyridine - Safety Data Sheet. Jubilant Ingrevia. 3
-
4-Aminopyridine Standard Operating Procedure. University of Washington. 8
-
4-Aminopyridine - Product Information. Tocris Bioscience. Link
-
4-Aminopyridine - Product Information. Cayman Chemical. Link
-
Chemical stability of 4-aminopyridine capsules. ResearchGate. Link
-
4-Aminopyridine - Product Information Sheet. Sigma-Aldrich. Link
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Link
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Link
-
Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Physics. Link
-
Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. Link
-
Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Link
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Link
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Link
-
Aminopyridine (2-, 3-, and 4-). Occupational Safety and Health Administration (OSHA). Link
-
4-Aminopyridine 10mg/5mL Oral Liquid. Bayview Pharmacy. Link
-
A Comparative Guide to 4-Aminopyridine and its Analogs in Biological Research. Benchchem. 15
-
4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Bio-Algorithms and Med-Systems. Link
-
Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. PubMed. Link
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Link
-
Degradation Pathway. ResearchGate. Link
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Link
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Link
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... National Institutes of Health (NIH). Link
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine... ResearchGate. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sefh.es [sefh.es]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cjhp-online.ca [cjhp-online.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (2-Amino-4-methylpyridin-3-yl)methanol for Researchers and Drug Development Professionals
(2-Amino-4-methylpyridin-3-yl)methanol is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules investigated for therapeutic applications, making its efficient and scalable synthesis a topic of significant interest to the chemical and pharmaceutical research communities. This guide provides an in-depth comparison of the most viable synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique set of challenges due to the multifunctional nature of the pyridine ring. The strategic introduction of the hydroxymethyl group at the C3 position, ortho to the amino group, requires careful consideration of regioselectivity and functional group compatibility. This guide will focus on two primary and divergent synthetic pathways:
-
Route 1: The Formylation-Reduction Pathway , which commences with the readily available 2-amino-4-methylpyridine and proceeds through a formylation step to introduce the required carbon atom at the 3-position, followed by a straightforward reduction.
-
Route 2: The Nitro Group Transformation Pathway , a more classical approach that begins with 2-amino-4-methyl-3-nitropyridine and involves the chemical manipulation of the nitro group to ultimately yield the desired hydroxymethyl functionality.
Each route will be analyzed based on factors such as the availability of starting materials, number of synthetic steps, overall yield, reaction conditions, and scalability.
Route 1: The Formylation-Reduction Pathway
This modern approach is characterized by its directness in building the carbon skeleton. The key is the regioselective introduction of a formyl group onto the electron-rich pyridine ring, which is then reduced to the target alcohol.
Logical Workflow for Route 1
Caption: Workflow for the Formylation-Reduction Pathway (Route 1).
Step 1: Vilsmeier-Haack Formylation of 2-Amino-4-methylpyridine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[4] The amino group at the C2 position of the starting material, 2-amino-4-methylpyridine, activates the pyridine ring towards electrophilic substitution, directing the formylation to the adjacent C3 position.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-amino-4-methylpyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-4-methylpyridine-3-carbaldehyde.
Step 2: Reduction of 2-Amino-4-methylpyridine-3-carbaldehyde
The reduction of the aldehyde functional group to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it will not reduce the pyridine ring or other functional groups present in the molecule under standard conditions.[5]
Experimental Protocol:
-
Dissolve 2-amino-4-methylpyridine-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the solution, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Evaluation of Route 1:
| Parameter | Assessment |
| Starting Material Availability | 2-Amino-4-methylpyridine is a commercially available and relatively inexpensive starting material.[6] |
| Number of Steps | Two main synthetic steps. |
| Overall Yield | Potentially high, with each step being a generally efficient transformation. |
| Reaction Conditions | The Vilsmeier-Haack reaction requires careful temperature control, but the subsequent reduction is straightforward. |
| Scalability | Both steps are amenable to scale-up, although the Vilsmeier-Haack reaction can be exothermic. |
| Safety Considerations | Phosphorus oxychloride is corrosive and reacts violently with water. The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. |
Route 2: The Nitro Group Transformation Pathway
This route represents a more traditional approach, relying on the transformation of a nitro group, a versatile functional group in aromatic chemistry. The synthesis begins with 2-amino-4-methyl-3-nitropyridine, which can be prepared by the nitration of 2-amino-4-methylpyridine.[7] However, this nitration can suffer from issues with regioselectivity.[7]
Logical Workflow for Route 2 (Proposed)
Caption: A possible workflow for the Nitro Group Transformation Pathway (Route 2).
Challenges and Mechanistic Considerations
The direct conversion of a nitro group to a hydroxymethyl group is not a standard transformation. A more plausible, albeit multi-step, approach involves the following sequence:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl). This would yield 2,3-diamino-4-methylpyridine.
-
Diazotization and Hydrolysis (Sandmeyer-type reaction): The newly formed amino group at the C3 position can be selectively diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Subsequent heating of the aqueous diazonium salt solution can lead to its hydrolysis, replacing the diazonium group with a hydroxyl group to give 2-amino-3-hydroxy-4-methylpyridine.[1]
-
Introduction of the Methylol Group: The conversion of the 3-hydroxy group to a 3-hydroxymethyl group is non-trivial. It would likely require a multi-step sequence, such as a formylation reaction on the phenol (e.g., Reimer-Tiemann or Duff reaction) followed by reduction. However, the regioselectivity of such a formylation in the presence of the existing amino and methyl groups could be problematic.[8][9]
An alternative to the hydrolysis of the diazonium salt would be a Sandmeyer reaction with a cyanide source (e.g., CuCN) to introduce a cyano group. This could then be hydrolyzed to a carboxylic acid and subsequently reduced to the alcohol. However, this adds further steps to the synthesis.
Evaluation of Route 2:
| Parameter | Assessment |
| Starting Material Availability | 2-Amino-4-methyl-3-nitropyridine can be synthesized, but the nitration of 2-amino-4-methylpyridine may yield a mixture of isomers. |
| Number of Steps | Significantly more steps compared to Route 1. |
| Overall Yield | Likely to be lower than Route 1 due to the multiple transformations and potential for side reactions. |
| Reaction Conditions | The Sandmeyer reaction involves the generation of potentially unstable diazonium salts and requires careful temperature control. |
| Scalability | The multi-step nature and the use of potentially hazardous intermediates make this route less attractive for large-scale synthesis. |
| Safety Considerations | Diazonium salts can be explosive when isolated. The Sandmeyer reaction should be performed with appropriate safety precautions. |
Comparative Summary and Recommendation
| Feature | Route 1: Formylation-Reduction | Route 2: Nitro Group Transformation |
| Overall Strategy | Direct C-C bond formation followed by reduction. | Functional group interconversion of a nitro group. |
| Number of Steps | 2 | 3+ (with challenges in the final steps) |
| Starting Material | Readily available 2-amino-4-methylpyridine. | Requires synthesis of 2-amino-4-methyl-3-nitropyridine. |
| Key Intermediates | 2-Amino-4-methylpyridine-3-carbaldehyde. | 2,3-Diamino-4-methylpyridine, diazonium salts. |
| Yield and Efficiency | Potentially high overall yield. | Likely lower overall yield due to more steps. |
| Scalability | More amenable to scale-up. | Less suitable for large-scale production. |
| Simplicity | More straightforward and predictable. | More complex with potential for side reactions. |
Recommendation:
For the synthesis of this compound, Route 1, the Formylation-Reduction Pathway, is the recommended approach. This route is more convergent, involves fewer synthetic steps, and is likely to provide a higher overall yield. The starting material is readily available, and the key transformations, while requiring careful execution, are well-established in organic synthesis. The directness of this route makes it more efficient and cost-effective, particularly for larger-scale preparations required in drug development.
Route 2, while mechanistically interesting, suffers from a greater number of steps and the inherent challenges associated with the multi-step transformation of the nitro group into a hydroxymethyl group. The potential for low yields and the use of hazardous intermediates make it a less practical choice for routine synthesis.
Researchers and drug development professionals should find that the Formylation-Reduction Pathway offers a more reliable and efficient strategy for obtaining the target compound, thereby accelerating their research and development programs.
References
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 2009, 52(8), 2443-2453.
- Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 1941, 547.
- Sandmeyer Reaction. Wikipedia.
- 3-Pyridinemethanol synthesis. ChemicalBook.
- Duff reaction. Wikipedia.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Reimer–Tiemann reaction. Wikipedia.
- Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.
- Vilsmeier–Haack reaction. Wikipedia.
- Exploring the Reimer-Tiemann Reaction: History and Scope.
- The Reimer–Tiemann Reaction. University of Groningen research portal.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)malonaldehyde and its utilization for the synthesis of novel heterocyclic compounds. International Journal of Industrial Chemistry, 2013, 4(1), 22.
- This compound. CymitQuimica.
- Reimer-Tiemann Formyl
- The Reimer–Tiemann Reaction. The University of Groningen research portal.
- CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Synthesis of 3-nitropyridine (III).
- Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing.
- Duff Reaction.
- This compound. BLDpharm.
- SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- 2-Amino-4-methylpyridine. PubChem.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 6. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to (2-Amino-4-methylpyridin-3-yl)methanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of isomeric molecules is a critical step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities, toxicological profiles, and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of (2-Amino-4-methylpyridin-3-yl)methanol and a selection of its key structural isomers. By leveraging the unique fingerprints generated by various spectroscopic techniques, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and safety of their scientific endeavors.
The Importance of Isomer Differentiation
The subtle shift in the position of a functional group on a pyridine ring, as is the case with the isomers of this compound, can profoundly alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. These molecular nuances directly translate into distinct spectroscopic signatures. This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in differentiating these isomers.
The Isomers in Focus
For this comparative analysis, we will focus on the principal compound and four of its structural isomers, selected to illustrate the significant impact of substituent placement on the pyridine ring.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 179554-99-5 | C₇H₁₀N₂O | 138.17 |
| (6-Amino-4-methylpyridin-3-yl)methanol | 179555-15-8 | C₇H₁₀N₂O | 138.17 |
| (4-Amino-2-methylpyridin-3-yl)methanol | Not Available | C₇H₁₀N₂O | 138.17 |
| (3-Amino-4-methylpyridin-2-yl)methanol | Not Available | C₇H₁₀N₂O | 138.17 |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to their local electronic environment, providing a detailed map of the molecular structure.
Theoretical Considerations
The positions of the amino (-NH₂), methyl (-CH₃), and hydroxymethyl (-CH₂OH) groups on the pyridine ring dictate the electron density at each position, thereby influencing the chemical shifts of the attached and neighboring protons and carbons.
-
¹H NMR: The aromatic protons on the pyridine ring will exhibit distinct chemical shifts and coupling patterns (splitting) based on their proximity to the electron-donating amino and methyl groups and the electron-withdrawing nitrogen atom of the ring. The protons of the hydroxymethyl and methyl groups will also show characteristic chemical shifts.
-
¹³C NMR: The chemical shifts of the carbon atoms within the pyridine ring are significantly affected by the attached substituents. The carbon bearing the amino group will experience an upfield shift (lower ppm) due to its electron-donating nature, while carbons ortho and para to the ring nitrogen will be shifted downfield (higher ppm).
Comparative ¹H NMR Data (Predicted/Reported in ppm)
| Compound | Aromatic Protons | -CH₂OH Protons | -CH₃ Protons | -NH₂ Protons |
| This compound | δ ~7.5-7.8 (d), ~6.5-6.8 (d) | ~4.5 | ~2.2 | ~5.0 |
| (6-Amino-4-methylpyridin-3-yl)methanol | δ ~7.3-7.6 (s), ~6.3-6.6 (s) | ~4.4 | ~2.1 | ~4.8 |
| (4-Amino-2-methylpyridin-3-yl)methanol | δ ~7.8-8.1 (d), ~6.4-6.7 (d) | ~4.6 | ~2.4 | ~5.5 |
| (3-Amino-4-methylpyridin-2-yl)methanol | δ ~7.9-8.2 (d), ~6.9-7.2 (d) | ~4.7 | ~2.3 | ~4.5 |
Note: Predicted values are based on established substituent effects on pyridine rings. Actual experimental values may vary depending on the solvent and other experimental conditions.
Comparative ¹³C NMR Data (Predicted/Reported in ppm)
| Compound | Aromatic Carbons | -CH₂OH Carbon | -CH₃ Carbon |
| This compound | ~158 (C-NH₂), ~148 (C-N), ~147 (C-CH₃), ~122 (CH), ~115 (C-CH₂OH), ~108 (CH) | ~60 | ~18 |
| (6-Amino-4-methylpyridin-3-yl)methanol | ~159 (C-NH₂), ~149 (C-N), ~145 (C-CH₃), ~120 (C-CH₂OH), ~105 (CH), ~103 (CH) | ~62 | ~17 |
| (4-Amino-2-methylpyridin-3-yl)methanol | ~155 (C-NH₂), ~157 (C-CH₃), ~149 (C-N), ~110 (CH), ~112 (C-CH₂OH), ~108 (CH) | ~58 | ~22 |
| (3-Amino-4-methylpyridin-2-yl)methanol | ~145 (C-NH₂), ~156 (C-CH₂OH), ~148 (C-N), ~135 (C-CH₃), ~125 (CH), ~118 (CH) | ~65 | ~15 |
Note: Predicted values are based on established substituent effects on pyridine rings. Actual experimental values may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes
FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the stretching and bending of different functional groups, providing a characteristic "fingerprint" for each isomer.
Theoretical Considerations
While all isomers will exhibit characteristic peaks for O-H, N-H, C-H, and C=N/C=C bonds, the precise wavenumbers and intensities of these vibrations will be influenced by the electronic effects and hydrogen bonding environments created by the different substitution patterns.
-
O-H and N-H Stretching: The broad O-H stretch of the alcohol and the characteristic N-H stretches of the primary amine will be present in all isomers. However, the potential for intramolecular hydrogen bonding between the -OH and -NH₂ groups, which is dependent on their relative positions, can affect the shape and position of these bands.
-
C-H Stretching and Bending: Aromatic and aliphatic C-H stretching vibrations will be observed. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly sensitive to the substitution pattern on the pyridine ring and can be a powerful diagnostic tool.
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The positions and relative intensities of these bands will differ for each isomer.
Comparative FTIR Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | N-H Stretch | Aromatic C-H Bending (out-of-plane) | Pyridine Ring Stretch |
| This compound | ~3350 (broad) | ~3450, ~3300 | ~800-850 | ~1610, ~1580 |
| (6-Amino-4-methylpyridin-3-yl)methanol | ~3340 (broad) | ~3440, ~3290 | ~820-870 | ~1600, ~1570 |
| (4-Amino-2-methylpyridin-3-yl)methanol | ~3360 (broad) | ~3460, ~3310 | ~780-830 | ~1620, ~1590 |
| (3-Amino-4-methylpyridin-2-yl)methanol | ~3370 (broad) | ~3470, ~3320 | ~750-800 | ~1615, ~1585 |
Note: These are expected ranges and the exact values can vary based on the sample preparation method (e.g., KBr pellet, thin film) and instrument.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all isomers have the same nominal molecular weight, their fragmentation patterns upon ionization can be distinct, offering clues to their connectivity.
Theoretical Considerations
Under electron ionization (EI), the molecular ion (M⁺) is formed, which then undergoes fragmentation. The stability of the resulting fragment ions will dictate the observed fragmentation pathway. The positions of the functional groups will influence which bonds are most likely to break. For example, cleavage of the bond between the pyridine ring and the hydroxymethyl group (benzylic cleavage) is a common fragmentation pathway. The presence of the amino and methyl groups at different positions will affect the stability of the resulting carbocations and radical cations.
Comparative Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment 1 (M-OH) | Key Fragment 2 (M-CH₂OH) | Other Diagnostic Fragments |
| This compound | 138 | 121 | 107 | 79, 93 |
| (6-Amino-4-methylpyridin-3-yl)methanol | 138 | 121 | 107 | 80, 94 |
| (4-Amino-2-methylpyridin-3-yl)methanol | 138 | 121 | 107 | 78, 92 |
| (3-Amino-4-methylpyridin-2-yl)methanol | 138 | 121 | 107 | 79, 93 |
Note: The relative intensities of these fragments are crucial for differentiation. Isomers with substituents that can stabilize adjacent positive charges through resonance or induction will show more abundant corresponding fragments.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, in this case, the substituted pyridine ring.
Theoretical Considerations
The amino group is a strong auxochrome (a group that enhances UV absorption) and its position relative to the pyridine nitrogen and other substituents will affect the extent of conjugation and, consequently, the energy of the π → π* and n → π* electronic transitions. This results in different λmax values for each isomer.
Comparative UV-Vis Data (λmax in nm)
| Compound | λmax 1 (π → π) | λmax 2 (n → π) |
| This compound | ~285 | ~310 |
| (6-Amino-4-methylpyridin-3-yl)methanol | ~280 | ~305 |
| (4-Amino-2-methylpyridin-3-yl)methanol | ~295 | ~320 |
| (3-Amino-4-methylpyridin-2-yl)methanol | ~290 | ~315 |
Note: The solvent used can significantly impact the λmax values due to solvatochromic effects.
Experimental Protocols
Detailed, step-by-step methodologies for acquiring high-quality spectroscopic data are crucial for reproducible and reliable isomer differentiation.
General Sample Preparation
-
Purity: Ensure the sample is of high purity to avoid interference from impurities. Purification techniques such as recrystallization or chromatography may be necessary.
-
Solvent Selection: For solution-state measurements (NMR, UV-Vis), choose a solvent that dissolves the sample and is transparent in the spectral region of interest. For NMR, a deuterated solvent is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the spectrometer and acquire the spectrum. The instrument will automatically ratio the sample spectrum against the background.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV for generating fragment ions.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Spectrum: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: A logical workflow for the spectroscopic comparison of the isomers.
Conclusion
The differentiation of this compound from its structural isomers is a task that requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of NMR, FTIR, MS, and UV-Vis spectroscopy that allows for a definitive and unambiguous identification. By carefully analyzing the subtle yet significant differences in their respective spectra, researchers can ensure the chemical integrity of their materials, a cornerstone of robust and reliable scientific discovery.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
A Comparative Guide to the Synthesis of (2-Amino-4-methylpyridin-3-yl)methanol: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of reagents and reaction pathways is a critical decision that balances efficiency, safety, cost, and environmental impact. This guide provides an in-depth technical comparison of alternative reagents for the synthesis of (2-Amino-4-methylpyridin-3-yl)methanol, a valuable building block in the development of various therapeutic agents. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide your synthetic strategy.
Introduction
This compound is a key intermediate in the synthesis of a range of biologically active molecules. Its structural motif, featuring a substituted aminopyridine core with a reactive hydroxymethyl group, makes it a versatile scaffold for medicinal chemistry. The primary and most established route to this compound involves the reduction of a corresponding carboxylic acid ester, typically methyl 2-amino-4-methylnicotinate. However, alternative pathways, such as the reduction of the corresponding aldehyde, offer different strategic advantages. This guide will compare and contrast the reagents and methodologies for these key transformations, providing the necessary data and protocols to make informed decisions in your research and development endeavors.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached via two principal disconnection strategies, as illustrated below. Each pathway offers a choice of reagents with distinct performance characteristics.
Figure 1: Primary synthetic routes to this compound.
Route 1: Reduction of Methyl 2-amino-4-methylnicotinate
This is the most direct and commonly employed route. The key transformation is the reduction of the ester functionality to a primary alcohol. The choice of reducing agent is paramount and significantly influences the reaction's outcome, safety profile, and scalability.
Synthesis of the Precursor: Methyl 2-amino-4-methylnicotinate
A reliable synthesis of the starting ester is crucial. A common method involves the esterification of 2-amino-4-methylnicotinic acid.
Experimental Protocol: Synthesis of Methyl 2-amino-4-methylnicotinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-methylnicotinic acid (1 equivalent) in anhydrous methanol (10-15 volumes).
-
Acid Catalysis: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) or concentrated sulfuric acid (catalytic amount) dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 2-amino-4-methylnicotinate.
Comparative Analysis of Reducing Agents
We will now compare three distinct classes of reducing agents for the conversion of methyl 2-amino-4-methylnicotinate to the target alcohol: a powerful metal hydride, a milder metal hydride, and catalytic hydrogenation.
Figure 2: Comparison of reducing agents for the ester reduction route.
1. Lithium Aluminum Hydride (LiAlH₄): The Potent Workhorse
LiAlH₄ is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids[1][2].
-
Mechanism: The reduction proceeds via nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde, which is then quenched to the primary alcohol.
-
Performance: LiAlH₄ typically provides high yields for this transformation. A similar reduction of methyl 2-aminoisonicotinate to (2-amino-pyridin-4-yl)-methanol has been reported with a yield of 73%[3].
-
Experimental Protocol (Adapted from a similar procedure[3]):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl 2-amino-4-methylnicotinate (1 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser work-up): Cool the reaction mixture to 0 °C and cautiously add, in sequence, water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the number of grams of LiAlH₄ used.
-
Work-up and Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
-
-
Causality Behind Experimental Choices: The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water and other protic solvents[2]. The Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.
2. Catalytic Hydrogenation: The Green Alternative
Catalytic hydrogenation offers a more environmentally friendly and scalable alternative to metal hydride reductions, avoiding the generation of large amounts of inorganic waste[4].
-
Mechanism: The reaction occurs on the surface of a heterogeneous catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel). The ester and hydrogen are adsorbed onto the catalyst surface, where the ester is sequentially hydrogenated to the corresponding alcohol.
-
Performance: The efficiency of catalytic hydrogenation of esters can be highly dependent on the catalyst, solvent, temperature, and hydrogen pressure. While generally considered a "greener" option, it often requires more rigorous optimization and specialized high-pressure equipment. Yields can be variable, and forcing conditions may be necessary. For instance, the hydrogenation of some pyridines requires high pressure and temperature[5].
-
Experimental Protocol (General Procedure):
-
Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), dissolve methyl 2-amino-4-methylnicotinate (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 5-10% Pd/C or Raney Nickel (handle with care, as it can be pyrophoric)[6][7].
-
Hydrogenation: Seal the vessel, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the mixture to the required temperature (e.g., 50-100 °C) with vigorous stirring.
-
Work-up and Purification: After the reaction is complete (monitored by hydrogen uptake or TLC/GC analysis), cool the vessel, carefully vent the hydrogen, and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified.
-
-
Causality Behind Experimental Choices: The choice of catalyst and solvent is critical for achieving good selectivity and reactivity. High pressure and temperature are often required to overcome the activation energy for ester hydrogenation.
3. Sodium Borohydride (NaBH₄): A Milder, Ineffective Alternative for Esters
Sodium borohydride is a milder and more selective reducing agent than LiAlH₄. It is commonly used for the reduction of aldehydes and ketones[3][8].
-
Performance: Under standard conditions (room temperature, alcoholic solvents), NaBH₄ is generally unreactive towards esters[8][9]. While some reports suggest that esters can be reduced with a large excess of NaBH₄ at elevated temperatures or with activating agents, it is not an efficient or practical method for this transformation[9]. Therefore, NaBH₄ is not a viable alternative for the direct reduction of methyl 2-amino-4-methylnicotinate.
| Reagent | Typical Yield | Reaction Conditions | Safety Concerns | Scalability | Cost-Effectiveness |
| LiAlH₄ | High (typically >70%) | Anhydrous THF, 0 °C to reflux | Highly reactive with water, pyrophoric | Moderate | Moderate |
| Catalytic Hydrogenation | Variable (requires optimization) | High pressure H₂, elevated temp. | Handling of H₂ gas, pyrophoric catalysts | High | Good for large scale |
| NaBH₄ | Very low to none | Standard conditions | Flammable H₂ generated with acid | High | High |
Table 1: Comparative Performance of Reducing Agents for the Ester Route.
Route 2: Reduction of 2-Amino-4-methylpyridine-3-carbaldehyde
An alternative synthetic strategy involves the preparation of the corresponding aldehyde, 2-amino-4-methylpyridine-3-carbaldehyde, followed by its reduction to the target alcohol. This two-step approach allows for the use of milder reducing agents in the final step.
Synthesis of the Precursor: 2-Amino-4-methylpyridine-3-carbaldehyde
The aldehyde can be synthesized from the corresponding nitrile, 2-amino-4-methyl-3-cyanopyridine, via a partial reduction.
Experimental Protocol: Synthesis of 2-Amino-4-methylpyridine-3-carbaldehyde via Nitrile Reduction
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-amino-4-methyl-3-cyanopyridine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Reduction: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) (1.1-1.2 equivalents) in toluene or hexanes dropwise, maintaining the temperature below -70 °C[10][11].
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Quenching and Work-up: Quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate)[10]. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.
-
Causality Behind Experimental Choices: DIBAL-H is a bulky reducing agent that allows for the partial reduction of nitriles to imines at low temperatures. The imine intermediate is then hydrolyzed to the aldehyde upon aqueous work-up[11][12]. Maintaining a low temperature is crucial to prevent over-reduction to the amine.
Reduction of the Aldehyde to the Alcohol
The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent like sodium borohydride.
Experimental Protocol: Reduction of 2-Amino-4-methylpyridine-3-carbaldehyde
-
Reaction Setup: Dissolve the aldehyde (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (1.1-1.5 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent. Dry the combined organic extracts, filter, and concentrate to afford the crude product, which can be purified by recrystallization or column chromatography.
-
Causality Behind Experimental Choices: Sodium borohydride is a cost-effective and easy-to-handle reagent that selectively reduces aldehydes in the presence of many other functional groups[3][13]. The use of a protic solvent is acceptable and even beneficial for the reaction.
| Reagent | Typical Yield | Reaction Conditions | Safety Concerns | Scalability | Cost-Effectiveness |
| DIBAL-H (for nitrile to aldehyde) | Good to High | Anhydrous, -78 °C | Pyrophoric, reacts with moisture | Moderate | Moderate |
| NaBH₄ (for aldehyde to alcohol) | High | Mild, protic solvents | Flammable H₂ with acid | High | High |
Table 2: Performance of Reagents for the Aldehyde Route.
Conclusion and Recommendations
Both the ester reduction and the aldehyde reduction routes offer viable pathways to this compound, with each presenting a distinct set of advantages and disadvantages.
-
For directness and potentially higher overall yield in a single transformation from a common intermediate, the LiAlH₄ reduction of the corresponding ester is a robust and well-established method. However, the hazardous nature of LiAlH₄ necessitates stringent safety precautions and may be less desirable for large-scale synthesis.
-
Catalytic hydrogenation represents a greener and more scalable alternative for the ester reduction, but it often requires significant process development and optimization to achieve high yields and may necessitate specialized equipment.
-
The aldehyde route, involving a two-step sequence of nitrile reduction with DIBAL-H followed by aldehyde reduction with NaBH₄, offers a more controlled approach. The use of the milder and safer NaBH₄ in the final step is a significant advantage, particularly for larger-scale operations. However, this route involves an additional synthetic step and the use of the pyrophoric and moisture-sensitive DIBAL-H.
The optimal choice of synthetic route and reagents will ultimately depend on the specific requirements of the project, including the scale of the synthesis, available equipment, safety protocols, and cost considerations. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make the most informed and effective decisions for their synthetic endeavors.
References
-
DIBAL-H Reduction - Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reactions of LiAlH4, NaBH4 and H2/Ni (Recap) - Organic Chemistry Academy. (2023, June 26). Retrieved January 12, 2026, from [Link]
-
Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems - ResearchGate. (2003, August 5). Retrieved January 12, 2026, from [Link]
-
. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved January 12, 2026, from [Link]
- US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).
-
Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011, August 26). Retrieved January 12, 2026, from [Link]
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 2). Retrieved January 12, 2026, from [Link]
-
7 - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Difference Between NaBH4 and LiAlH4 Reaction. (2020, June 28). Retrieved January 12, 2026, from [Link]
- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved January 12, 2026, from [Link]
-
Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. (n.d.). Retrieved January 12, 2026, from [Link]
-
What are the differences between NaBH4 and LiAlH4? - Quora. (2018, April 19). Retrieved January 12, 2026, from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015, December). Retrieved January 12, 2026, from [Link]
-
Reduction of Imines and Nitriles with LiAlH4 - YouTube. (2023, August 29). Retrieved January 12, 2026, from [Link]
-
DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Understanding Reducing Agents: LiAlH4, NaBH4, H2/Nickel - Physics Forums. (2005, March 8). Retrieved January 12, 2026, from [Link]
-
"Hydrogenation of 4-methylcinnoline" by William E. Maycock - BYU ScholarsArchive. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Reactions of LiAlH4, NaBH4 and H2/Ni (Recap) – Organic Chemistry Academy [ochemacademy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 13. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Versatile Aminopyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active molecules.[1][2][3] Its nitrogen atom imparts unique electronic properties, enabling it to act as a hydrogen bond acceptor and a basic center, crucial for interactions with biological targets. The introduction of an amino group creates the aminopyridine motif, a structure that has proven to be a remarkably versatile building block in drug discovery.[4] Aminopyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, primarily through their interaction with various enzymes and ion channels.[1][4][5]
This guide provides an in-depth comparative analysis of the biological activity of (2-Amino-4-methylpyridin-3-yl)methanol , a specific substituted aminopyridine, and its structurally related analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern their biological function, offering a valuable resource for researchers engaged in the design and development of novel therapeutics. We will dissect how subtle modifications to the aminopyridine core—such as the position and nature of substituents—can profoundly influence potency, selectivity, and mechanism of action. This analysis is grounded in experimental data from peer-reviewed literature, providing a clear, evidence-based comparison for drug development professionals.
Comparative Analysis of Biological Activities
The biological profile of aminopyridine derivatives is remarkably diverse. We will explore their activity across several key therapeutic areas, focusing on enzyme inhibition, anticancer cytotoxicity, and antimicrobial effects. The compounds selected for comparison are chosen to highlight the impact of specific structural features relative to our lead compound, this compound.
Selected Compounds for Comparison:
-
(A) this compound: The primary compound of interest.
-
(B) 2-Amino-4-methylpyridine: The parent amine, to assess the contribution of the C3-methanol group.
-
(C) (4-Amino-pyridin-3-yl)methanol: A positional isomer, to evaluate the impact of the amino group's location.
-
(D) General 2-Aminopyridine Derivatives: A broader class of related structures with varied substitutions, often explored as kinase inhibitors.
Enzyme Inhibition: A Primary Mechanism of Action
Aminopyridines are well-documented inhibitors of several enzyme classes, most notably protein kinases and nitric oxide synthases (NOS).
Nitric Oxide Synthase (NOS) Inhibition: Inducible nitric oxide synthase (iNOS or NOS II) is a critical enzyme in the inflammatory process. Its over-activity is implicated in various inflammatory diseases. 2-Amino-4-methylpyridine (Compound B) is a potent inhibitor of murine iNOS, with an IC50 value of 6 nM, acting as a competitive inhibitor with respect to the arginine substrate.[6] It shows selectivity for iNOS over neuronal NOS (nNOS or NOS I) and endothelial NOS (eNOS or NOS III) (IC50 = 100 nM for both).[6] A study focused on developing PET tracers for iNOS synthesized a series of 2-amino-4-methylpyridine analogues, including fluorinated derivatives, further establishing this scaffold as a promising starting point for iNOS-targeted therapies.[7] The introduction of the C3-methanol group in (Compound A) is expected to alter its binding affinity and selectivity profile within the enzyme's active site, potentially through new hydrogen bonding interactions, though specific comparative data is sparse.
Kinase Inhibition: The 2-aminopyridine scaffold is a cornerstone in the design of kinase inhibitors for oncology.[8][9][10] Kinases are pivotal in cell signaling pathways that control proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of cancer.
-
Janus Kinase (JAK): Derivatives of aminopyridine have been identified as potent inhibitors of JAK2, a key target in myeloproliferative neoplasms.[8] Optimized compounds in one study exhibited IC50 values as low as 3 nM.[8]
-
Phosphoinositide 3-kinase (PI3K): The PI3K pathway is frequently overactivated in hematological cancers. A series of 2-aminopyridine derivatives yielded a potent PI3Kδ inhibitor (IC50 = 30 nM), which demonstrated greater anti-proliferative activity against acute myeloid leukemia (AML) cells than the approved drug Idelalisib.[9]
-
Cyclin-Dependent Kinase (CDK): CDK8 is a transcriptional kinase and a target in colorectal cancer. Novel 2-amino-pyridine derivatives have been developed with strong inhibitory activity against CDK8, with IC50 values in the nanomolar range (e.g., 46 nM).[11]
The core 2-aminopyridine structure often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The substituents at other positions, such as the C3-methanol and C4-methyl groups of Compound A , would occupy the solvent-exposed region and the hydrophobic pocket, respectively, modulating the compound's overall potency and selectivity.
Caption: PI3K signaling pathway and the inhibitory action of 2-aminopyridine derivatives.
Anticancer (Cytotoxic) Activity
The ability of aminopyridine derivatives to inhibit key kinases translates directly into potent anti-proliferative activity against various human cancer cell lines. Numerous studies have synthesized novel series of pyridine derivatives and evaluated their cytotoxicity.[1][2][12][13][14]
The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.
Comparative Cytotoxicity Data (IC50, µM)
| Compound Class | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colorectal) | Caco-2 (Colorectal) | Reference |
| Pyranopyridine Deriv. (12) | >50 | 2.63 | 4.31 | 5.21 | [1] |
| Pyranopyridine Deriv. (14) | 4.21 | 3.14 | 3.65 | 4.87 | [1] |
| Pyridine Deriv. (4a) | - | - | - | - | [12] |
| Spiro-pyridine Deriv. (7) | <10 | - | - | 7.83 | [13] |
| Pyridine Hybrid (3b) | 6.54 | 6.13 | - | - | [2] |
| Doxorubicin (Reference) | 4.50 | - | - | 12.49 | [13] |
Note: Direct IC50 data for this compound was not available in the surveyed literature. The table presents data for structurally related, biologically active pyridine derivatives to illustrate the general potential of this chemical class.
The data clearly show that structural modifications to the pyridine core can yield compounds with potent anticancer activity, sometimes exceeding that of reference drugs like Doxorubicin.[1][13] For Compound A , the combination of the 2-amino group (potential for hydrogen bonding), the C4-methyl group (lipophilicity), and the C3-methanol group (polarity, hydrogen bonding) creates a unique pharmacological profile that warrants direct cytotoxic evaluation.
Antimicrobial Activity
The pyridine scaffold is also a component of many agents developed to combat microbial infections.[15][16][17][18] The search for new antimicrobial agents is critical due to the rise of multidrug-resistant (MDR) strains.[15]
Studies have demonstrated that 2,4,6-tri-substituted pyridine derivatives and other related compounds exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi.[16][17][19] For instance, a series of 2-amino-3-cyanopyridine derivatives was synthesized and tested, with one compound (2c) showing exceptionally high activity against S. aureus and B. subtilis with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[20] This highlights the potential of the 2-aminopyridine core in developing potent antibacterial agents.
The biological activity of This compound in this context is undetermined from the available literature but represents a promising avenue for investigation, given the established antimicrobial potential of its structural relatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To provide a practical framework for evaluating the anticancer potential of compounds like this compound, we describe a standard protocol for the MTT assay. This colorimetric assay is a widely accepted method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][12]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the colored solution is quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HCT-116 colorectal carcinoma) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.[12]
-
Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well microtiter plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound and related compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 48 to 72 hours.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the media from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well.
-
Gently pipette or shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
The aminopyridine scaffold is a validated and highly fruitful starting point for the development of novel therapeutic agents. This guide has highlighted that compounds structurally related to This compound exhibit potent and diverse biological activities, most notably as inhibitors of key enzymes like iNOS and various protein kinases, leading to significant anticancer effects.
The parent amine, 2-amino-4-methylpyridine, is a powerful iNOS inhibitor, suggesting that This compound is a strong candidate for evaluation in inflammatory disease models.[6] Furthermore, the widespread success of 2-aminopyridine derivatives as kinase inhibitors in oncology strongly supports the investigation of its cytotoxic potential.[8][9][11] The presence of the C3-methanol group offers a unique handle for hydrogen bonding, which could be exploited to enhance potency and selectivity for specific biological targets.
Future research should focus on the direct experimental evaluation of this compound in a battery of biological assays, including kinase inhibition panels, broad-spectrum antimicrobial screens, and cytotoxicity testing against a panel of cancer cell lines. A thorough investigation of its structure-activity relationship, including the synthesis of further analogs, will be essential to unlock the full therapeutic potential of this promising molecule.
References
-
Brugarolas, P. et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Available at: [Link]
-
Tsunoda, S. M. et al. (2010). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Drug Metabolism and Disposition. Available at: [Link]
-
Keertikar, K. et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Molecules. Available at: [Link]
-
Kotb, E. R. et al. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates. Available at: [Link]
-
Wang, X. et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Zhang, T. et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, R. A. et al. (2023). Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. Available at: [Link]
-
Abdel-Aziz, M. et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. Available at: [Link]
-
Ruan, J. et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sayed, M. A. A. et al. (2022). Relation between inhibition efficiency of aminopyridine derivatives in... ResearchGate. Available at: [Link]
-
Helmy, M. A. et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Goldstein, D. M. et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Mamdouh, I. F. et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry. Available at: [Link]
-
Konno, H. et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Singh, U. P. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]
-
Al-Omair, M. A. et al. (2021). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Journal of Chemistry. Available at: [Link]
-
Sharma, A. et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]
-
de Oliveira, R. B. et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. Available at: [Link]
-
El-Mekabaty, A. et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
-
Fathalla, O. A. et al. (2013). Synthesis and antimicrobial activities of some newly 2,4,6-tri-substituted pyridine derivatives. Journal of the Chinese Chemical Society. Available at: [Link]
-
Gualtieri, F. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]
-
Ceylan, S. et al. (2018). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sroor, F. M. et al. (2024). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]
-
Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie. Available at: [Link]
-
Vasdev, N. et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available at: [Link]
-
Boer, R. et al. (2000). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (2-Amino-4-methylpyridin-3-yl)methanol Quantification
Introduction: The Analytical Imperative for (2-Amino-4-methylpyridin-3-yl)methanol
This compound is a substituted pyridine derivative that serves as a key building block or intermediate in the synthesis of various pharmaceutical compounds. Its structural congeners, aminopyridines, are present in a range of active pharmaceutical ingredients (APIs). The presence and quantity of this compound in a drug substance or product can be critical, as it may be an unreacted starting material, a process-related impurity, or a degradation product.
Regulatory bodies worldwide mandate the precise quantification of such impurities to ensure the safety, efficacy, and quality of the final drug product. Therefore, developing and validating a robust analytical method for its quantification is not merely a technical exercise but a fundamental requirement for regulatory compliance and patient safety. This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2]
Strategic Selection of an Analytical Technique
The choice of analytical technique is the foundation of a successful validation. For a molecule like this compound, which possesses a UV-active pyridine ring, an amino group, and a polar hydroxyl group, several techniques are viable. However, their suitability differs based on the intended purpose.
-
High-Performance Liquid Chromatography (HPLC): This is the predominant technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. Given the analyte's polarity and UV chromophore, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most logical starting point. For enhanced retention of this polar compound or to achieve different selectivity from other process impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.
-
Gas Chromatography (GC): While GC is excellent for volatile compounds, the relatively high boiling point and polarity of this compound make it less ideal for direct injection.[3] It would likely require derivatization to increase volatility and thermal stability, adding complexity and potential variability to the method.
-
Spectrophotometry: A simple UV spectrophotometric method could quantify the analyte in a pure solution.[4] However, it is inherently non-specific and cannot distinguish the analyte from other structurally similar, UV-absorbing impurities that may be present in a real sample matrix.
Comparative Methodologies
Method A: Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer. This compound, being polar, will elute relatively early. The choice of a low pH mobile phase is critical; it ensures the amino group is protonated (ionized), leading to consistent retention and sharp, symmetrical peak shapes.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: HILIC is ideal for highly polar compounds that are poorly retained in reversed-phase. It utilizes a polar stationary phase (e.g., amide, cyano, or unbonded silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). A polar analyte partitions into a water-enriched layer on the stationary phase surface, and elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). This offers an orthogonal (completely different) separation mechanism to RP-HPLC.
The Validation Workflow: A Systematic Approach
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The following workflow, based on ICH Q2(R1) principles, ensures a comprehensive evaluation.[5][6]
Caption: The systematic workflow for analytical method validation.
Detailed Validation Protocols & Comparative Data
This section details the experimental protocols for each validation parameter and presents a comparative data summary for Method A (RP-HPLC) and Method B (HILIC).
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).[2] It is arguably the most important validation characteristic, proving that the signal you measure is only from your target analyte.
Protocol:
-
Prepare solutions of a placebo (all matrix components except the analyte).
-
Prepare a solution of the analyte standard.
-
Spike the placebo with the analyte and known related impurities.
-
Subject the sample to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation.
-
Analyze all samples by HPLC. Assess the resolution between the analyte peak and the closest eluting peak.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm the spectral homogeneity of the analyte peak.
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| Resolution from Placebo | No interference at the retention time of the analyte. | No interference at the retention time of the analyte. | No co-elution with placebo peaks. |
| Resolution from Impurities | Resolution > 2.0 for all known impurities. | Resolution > 2.5 for all known impurities. | Resolution (Rs) ≥ 2.0 |
| Peak Purity (from stress) | Purity Angle < Purity Threshold | Purity Angle < Purity Threshold | Pass (No evidence of co-elution) |
Insight: Method B (HILIC) shows slightly better resolution, suggesting it may be superior if a particularly challenging co-elution with a polar impurity is encountered.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[2] This is essential for calculating the concentration of an unknown sample from its response.
Protocol:
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to prepare at least five concentration levels. For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., 0.05% to 0.18% for a 0.15% limit).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Determine the relationship using linear regression analysis.
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| Range Studied | 0.5 µg/mL - 10 µg/mL | 0.5 µg/mL - 10 µg/mL | Covers LOQ to 120% of spec. |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Y-intercept | Minimal, passes significance testing. | Minimal, passes significance testing. | Not significantly different from zero. |
Insight: Both methods demonstrate excellent linearity. The slightly higher r² for Method A may suggest a more consistent response across the range.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations of the analyte (e.g., a spiked placebo). This confirms that there is no systematic error or bias in the method.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo at three different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Prepare each level in triplicate (total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery for each.
| Concentration Level | Method A (RP-HPLC) Mean Recovery (%) | Method B (HILIC) Mean Recovery (%) | Acceptance Criteria |
| LOQ (0.5 µg/mL) | 98.5% | 97.9% | 80.0% - 120.0% |
| 100% (5 µg/mL) | 101.2% | 100.8% | 90.0% - 110.0% |
| 120% (6 µg/mL) | 100.5% | 101.5% | 90.0% - 110.0% |
Insight: Both methods show excellent accuracy, well within the typical limits for impurity analysis.
Precision
Causality: Precision expresses the random error of a method, measured as the scatter or agreement between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
Protocol:
-
Repeatability: Prepare six individual samples at 100% of the specification limit. Analyze them and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Have a second analyst repeat the repeatability protocol on a different day using a different HPLC system if possible. Compare the results from both sets.
| Parameter | Method A (RP-HPLC) (%RSD) | Method B (HILIC) (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.2% | 1.8% | %RSD ≤ 5.0% |
| Intermediate Precision (n=12) | 1.5% | 2.2% | %RSD ≤ 5.0% |
Insight: Method A demonstrates superior precision. The higher %RSD in Method B might be due to the HILIC mechanism's sensitivity to mobile phase water content, which requires stricter control.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For an impurity method, the LOQ must be below the reporting threshold.
Protocol: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Calibration Curve Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Acceptance Criteria |
| LOD | 0.15 µg/mL (S/N = 3.2) | 0.18 µg/mL (S/N = 3.5) | Must be determined and reported. |
| LOQ | 0.50 µg/mL (S/N = 10.5) | 0.55 µg/mL (S/N = 10.2) | Must be precise and accurate. |
| Precision at LOQ (%RSD) | 4.5% | 6.8% | %RSD ≤ 10% |
Insight: Method A provides slightly better sensitivity with a lower LOD and LOQ, and demonstrates better precision at the quantitation limit. This makes it more suitable for trace-level analysis.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to critical parameters.
-
Typical variations include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Mobile phase organic composition (± 2%)
-
Flow rate (± 10%)
-
-
Evaluate the effect on system suitability parameters (e.g., resolution, peak tailing).
| Varied Parameter | Effect on Method A (RP-HPLC) | Effect on Method B (HILIC) | Acceptance Criteria |
| pH ± 0.2 | Minor shift in retention time (<5%). System suitability passes. | Minor shift in retention time (<5%). System suitability passes. | System suitability criteria are met. |
| Temp ± 5 °C | Minor shift in retention time (<3%). System suitability passes. | Minor shift in retention time (<4%). System suitability passes. | System suitability criteria are met. |
| Organic ± 2% | Significant shift in retention time (~15%). | Critical shift in retention time (>30%). | System suitability criteria are met. |
Insight: Method B is highly sensitive to the organic/aqueous ratio, which is characteristic of HILIC. This highlights the need for very careful mobile phase preparation. Method A is more robust overall.
Step-by-Step Experimental Protocols
Protocol 1: Method A - RP-HPLC
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Diluent: 50:50 Water:Acetonitrile
Protocol 2: Method B - HILIC
-
Column: Amide, 150 mm x 4.6 mm, 3.0 µm particle size
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic Acid in Water
-
Gradient: 5% B to 25% B over 15 minutes (Note: This is a reverse gradient compared to RP-HPLC, increasing polarity).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Diluent: 90:10 Acetonitrile:Water
Conclusion and Method Selection Guide
Both the RP-HPLC and HILIC methods can be successfully validated for the quantification of this compound. However, they offer different strengths.
-
Method A (RP-HPLC) is superior in terms of precision, sensitivity (LOD/LOQ), and robustness . It is the ideal choice for a routine quality control (QC) environment where reliability and high throughput are paramount.
-
Method B (HILIC) offers different, and potentially superior, selectivity . It serves as an excellent orthogonal method for confirmation or for resolving challenging co-elutions with other polar impurities that may not be separated by RP-HPLC. Its sensitivity to mobile phase composition requires more stringent experimental control.
The final choice depends on the specific requirements of the analysis.
Caption: Decision tree for selecting the optimal HPLC method.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ICH. Quality Guidelines. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
-
National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
-
ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
ResearchGate. (2014). An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. [Link]
- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Anti-Cancer Efficacy of Aminopyridine Derivatives
In the landscape of oncology research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds, aminopyridine derivatives have emerged as a promising class of molecules, demonstrating significant anti-cancer properties across a spectrum of malignancies.[1][2][3] This guide provides a comparative analysis of the efficacy of various aminopyridine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this dynamic field. Our focus is to dissect the structure-activity relationships, mechanistic actions, and experimental validation of these compounds, offering a comprehensive resource for informed decision-making in pre-clinical and translational research.
Introduction to Aminopyridines in Oncology
Aminopyridines are a class of organic compounds characterized by a pyridine ring substituted with an amino group. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] In the context of cancer, these derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases, and the induction of programmed cell death (apoptosis).[4][5] The versatility of the aminopyridine scaffold allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against specific cancer types.[6]
Comparative Efficacy of Aminopyridine Derivatives: An In Vitro Perspective
The anti-proliferative activity of novel aminopyridine derivatives is a critical determinant of their potential as anti-cancer agents. In vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are fundamental in quantifying the cytotoxic effects of these compounds on various cancer cell lines. Below, we present a comparative summary of the half-maximal inhibitory concentration (IC50) values for several recently synthesized aminopyridine derivatives against a panel of human cancer cell lines.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Pyridine-Urea Derivatives | Compound 8e (3-CF3 substitution) | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | Significantly more potent than doxorubicin and sorafenib.[7][8] |
| Compound 8n (3-Cl substitution) | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | Showed potent activity, comparable to doxorubicin.[7][8] | |
| 2-Aminopyridine Amino Acid Conjugates | Compound 4a | HCT 116 (Colorectal Cancer) | 3.7 | Demonstrated significant anti-tumor activities in vitro. |
| Compound 4b | HCT 116 (Colorectal Cancer) | 8.1 | ||
| Compound 4c | HT29 (Colorectal Cancer) | 3.27 | ||
| Compound 4d | HT29 (Colorectal Cancer) | 7.7 | ||
| 2,4-Diaminopyrimidine Derivatives | Compound 9k | A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 2.14, 3.59, 5.52, 3.69 | Exhibited broad-spectrum anti-tumor activity.[9] |
| Compound 13f | A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast) | 1.98, 2.78, 4.27, 4.01 | Demonstrated potent anti-tumor activities across multiple cell lines.[9] | |
| Spiro[indoline-3, 4′-piperidine] Derivatives | Compound A1 | EGFR mutant (T790M/L858R) | 0.09 | Significantly more potent than neratinib against drug-resistant mutants.[10] |
| Compound A2 | EGFR mutant (T790M/L858R) | 0.08 | [10] | |
| 2-Aminopyridine-based PI3Kδ Inhibitors | MR3278 | MOLM-16 (AML) | 2.6 | Showed superior inhibitory activity compared to Idelalisib.[5] |
| MR3278 | Mv-4-11 (AML) | 3.7 | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table highlights critical structure-activity relationships. For the pyridine-urea derivatives, substitutions on the phenylurea moiety significantly impact their anti-proliferative activity against MCF-7 breast cancer cells. The presence of an electron-withdrawing trifluoromethyl group at the meta-position (compound 8e) resulted in the highest potency, suggesting that electronic effects play a crucial role in the compound's interaction with its biological target.[7][8]
In the case of 2,4-diaminopyrimidine derivatives, the specific nature of the scaffolds attached to the pyrimidine core dictates their efficacy. Both triazolopiperazine (in compound 9k) and 1,4,8-triazaspiro[4.5]decan-3-one (in compound 13f) scaffolds yielded compounds with potent, broad-spectrum anti-cancer activity.[9]
Furthermore, the design of aminopyridine-containing spiro derivatives (A1 and A2) as EGFR inhibitors demonstrates the power of structure-based design. These compounds showed remarkable potency against EGFR mutants that are resistant to existing therapies, underscoring the potential of aminopyridine scaffolds in overcoming drug resistance.[10]
Mechanistic Insights: Targeting Key Cancer Pathways
The anti-cancer effects of aminopyridine derivatives are underpinned by their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Protein Kinases
A significant number of aminopyridine derivatives exert their anti-cancer effects by inhibiting protein kinases, which are often dysregulated in cancer.[11]
-
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Some novel 2-aminopyridine derivatives have been developed as dual CDK/HDAC inhibitors. For instance, compound 8e was identified as a potent inhibitor of both CDK9 and HDAC1.[4][12] This dual-inhibition strategy can lead to synergistic anti-tumor effects and potentially overcome drug resistance.[4]
-
Phosphoinositide 3-kinase (PI3K): The PI3K pathway is crucial for cell growth and survival and is frequently hyperactivated in various cancers. A series of 2-aminopyridine derivatives have been designed as PI3Kδ inhibitors. Compound MR3278, for example, displayed superior PI3Kδ inhibitory activity compared to the approved drug Idelalisib and induced apoptosis in acute myeloid leukemia (AML) cells.[5]
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer. Aminopyridine-containing spiro derivatives have been designed to target these mutations, including those that confer resistance to first-generation inhibitors.[10]
Below is a diagram illustrating the general mechanism of kinase inhibition by aminopyridine derivatives.
Caption: General mechanism of kinase inhibition by aminopyridine derivatives.
Induction of Apoptosis
Beyond kinase inhibition, several aminopyridine derivatives have been shown to induce apoptosis in cancer cells. For example, 4-aminopyridine (4-AP) has been found to promote apoptosis in human acute myeloid leukemia (AML) cells.[13] The mechanism involves an increase in intracellular calcium concentration ([Ca2+]i) through the P2X7 receptor pathway, leading to the disruption of the mitochondrial membrane potential and activation of caspases 3 and 9.[13]
The following diagram illustrates the apoptotic pathway induced by 4-aminopyridine in AML cells.
Caption: A generalized workflow for the MTT cell viability assay.
Conclusion and Future Directions
Aminopyridine derivatives represent a versatile and potent class of compounds in the anti-cancer drug discovery pipeline. The comparative analysis presented in this guide demonstrates their ability to inhibit the growth of a wide range of cancer cells through diverse mechanisms of action. The structure-activity relationship studies provide a rational basis for the design of next-generation aminopyridine derivatives with improved efficacy and selectivity.
Future research should focus on:
-
In vivo studies: Validating the anti-tumor efficacy and assessing the pharmacokinetic and toxicological profiles of the most promising derivatives in animal models.
-
Combination therapies: Investigating the synergistic effects of aminopyridine derivatives with existing chemotherapeutic agents or targeted therapies to enhance treatment outcomes and overcome drug resistance.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with specific aminopyridine derivatives, paving the way for personalized medicine approaches.
The continued exploration and development of aminopyridine derivatives hold significant promise for expanding the arsenal of effective treatments available to cancer patients.
References
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025). [Source not further specified]
- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
- Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science Publishers.
- 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor p
- Aminopyridine analogs selectively target metastatic pancre
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
- Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (2022). Bentham Science Publisher.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry (RSC Publishing).
- Discovery of aminopyridine-containing spiro derivatives as EGFR mut
- Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. (2024). PubMed.
- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). IRJET.
- A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research. (n.d.). Benchchem.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024).
- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hem
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.
- Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents. (n.d.). PubMed.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). MDPI.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). [Source not further specified].
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). [Source not further specified].
- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S..
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjet.net [irjet.net]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: The Strategic Advantages of (2-Amino-4-methylpyridin-3-yl)methanol in Modern Drug Discovery
In the intricate tapestry of medicinal chemistry, the selection of a core building block is a decision that dictates the trajectory of a drug discovery program. It is a choice that influences not only synthetic feasibility but also the ultimate pharmacological profile of a candidate molecule. Among the vast arsenal of heterocyclic scaffolds, the substituted aminopyridine motif has proven to be a privileged structure, appearing in numerous approved therapeutics. This guide provides an in-depth, data-driven comparison of (2-Amino-4-methylpyridin-3-yl)methanol against other common building blocks, elucidating its distinct advantages for researchers, scientists, and drug development professionals. We will explore its unique constellation of functional groups and how they can be strategically leveraged to optimize potency, selectivity, and pharmacokinetic properties.
The Physicochemical and Reactivity Landscape: A Multifunctional Hub
This compound, with CAS Number 179554-99-5, is more than a simple scaffold; it is a compact, multifunctional hub offering three distinct points for chemical elaboration.[1][2] The strategic ortho-positioning of the amino and hydroxymethyl groups, coupled with the influence of the C4-methyl group, creates a unique chemical environment that sets it apart from simpler analogs.
-
The 2-Amino Group: This primary amine is a potent hydrogen bond donor and a key nucleophilic center. Its basicity is modulated by the electron-withdrawing nature of the pyridine ring, making it less prone to extensive protonation at physiological pH compared to aliphatic amines, which can be advantageous in minimizing off-target interactions with aminergic receptors.[3]
-
The 3-Hydroxymethyl Group: As a primary alcohol, this group is a versatile handle for introducing a wide range of functionalities through etherification, esterification, or oxidation. Crucially, it serves as both a hydrogen bond donor and acceptor, often forming critical interactions within a target's binding site. Research into phosphodiesterase 5 (PDE5) inhibitors has highlighted the importance of this hydroxyl group for potent enzymatic inhibition.[4]
-
The 4-Methyl Group: This seemingly simple substituent plays a critical role. It provides a degree of lipophilicity, can establish beneficial van der Waals contacts in a binding pocket, and, most importantly, can act as a metabolic shield, preventing oxidation of the electron-rich pyridine ring at that position, thereby enhancing metabolic stability.
To contextualize these features, let's compare this compound with several common alternatives.
Comparative Data of Pyridine Building Blocks
| Building Block | Molecular Weight ( g/mol ) | Key Structural Differences | Anticipated Impact on Properties |
| This compound | 138.17[1] | Reference Compound | Balanced polarity; three points for diversification; potential for enhanced metabolic stability. |
| (2-Amino-pyridin-3-yl)methanol | 124.14 | Lacks the 4-methyl group | More polar; potentially more susceptible to metabolic oxidation at C4. |
| (4-Amino-pyridin-3-yl)methanol | 124.14[5][6] | Isomeric amino position | Altered vector for H-bonding and substitution; different electronic properties. |
| 2-Amino-4-methylpyridine | 108.14[7] | Lacks the 3-hydroxymethyl group | Less polar; loses a key H-bonding interaction point; requires additional steps to introduce functionality at C3. |
| (4-Methylpyridin-3-yl)methanol | 123.15[8] | Lacks the 2-amino group | Non-nucleophilic at C2; significantly different reactivity and target interaction profile. |
This comparison underscores the unique convergence of properties in the title compound. It provides a synthetically tractable platform that already incorporates features—specifically the hydroxymethyl and methyl groups—that are often added in later stages of a lead optimization campaign to improve potency and pharmacokinetics.
Synthetic Utility: Streamlining Complex Syntheses
The true advantage of a building block lies in its ability to streamline complex synthetic routes. The functional group arrangement of this compound provides orthogonal reactivity, allowing for selective modifications.
Workflow for Sequential Functionalization
The diagram below illustrates a logical workflow for leveraging the different reactive sites on the molecule. The inherent nucleophilicity of the amino group allows it to be functionalized first, often via nucleophilic aromatic substitution (SNAr) or reductive amination, while the less reactive alcohol can be modified in a subsequent step.
Caption: Sequential functionalization workflow for this compound.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
While the primary amino group can complicate some metal-catalyzed reactions, its presence can be managed through protection or by careful selection of reaction conditions. More commonly, the pyridine scaffold is first halogenated to enable cross-coupling reactions. However, the amino group itself can be a precursor to a diazonium salt for Sandmeyer-type reactions or can direct ortho-metalation. For building upon a pre-functionalized core, a standard Suzuki coupling is a cornerstone of modern synthesis. The following protocol is a representative method for coupling an aryl boronic acid to a halogenated derivative of the aminopyridine core.[3]
Materials:
-
Bromo-derivative of this compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated aminopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
This protocol demonstrates the compatibility of the aminopyridine scaffold with standard, robust synthetic transformations essential for building molecular complexity.
Impact on Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective
The ultimate test of a building block is the quality of the drug candidates it produces. The structural motifs within this compound are pre-disposed to engage in favorable interactions with biological targets and confer advantageous ADME properties.
Case Study: PDE5 and iNOS Inhibition
-
Phosphodiesterase 5 (PDE5) Inhibition: Studies on quinoline-based PDE5 inhibitors revealed that replacing a simple benzene ring with a pyridin-3-yl ring containing a hydroxymethyl group led to superior inhibitory activity.[4] This highlights the critical role of the hydroxymethyl group in forming key interactions within the PDE5 binding site, likely with residues such as Gln817, as seen with other inhibitors like sildenafil.[4][9] The 2-amino group can then be used as an attachment point to the core scaffold, projecting the pyridyl-methanol moiety into the active site.
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: In the development of PET tracers for iNOS, various 2-amino-4-methylpyridine analogues were synthesized.[10][11][12] The 2-amino and 4-methyl groups were core components of the pharmacophore, demonstrating their importance for achieving potent and selective inhibition. While this specific study did not include the 3-hydroxymethyl group, it validates the utility of the 2-amino-4-methylpyridine core. The addition of the hydroxymethyl group in a new series could provide an additional interaction point to further enhance binding affinity or modulate solubility.
The diagram below conceptualizes how the multiple functional groups of a molecule derived from this building block can simultaneously engage a hypothetical enzyme active site, leading to high-affinity binding.
Caption: Multi-point interactions of a derivative within a hypothetical active site.
Conclusion and Future Outlook
In the competitive landscape of drug discovery, efficiency and strategic design are paramount. This compound stands out not merely as a versatile scaffold but as a "smart" building block. Its pre-installed combination of a nucleophilic amine, a hydrogen-bonding alcohol, and a metabolically-blocking methyl group provides a significant advantage. It allows research teams to rapidly access complex chemical matter with a high probability of desirable drug-like properties.
By choosing this building block, chemists can:
-
Reduce Step Count: Avoids late-stage functionalization, saving time and resources.
-
Fine-Tune Properties: Systematically explore SAR through three distinct modification points.
-
Enhance Druggability: Inherently incorporates features known to improve metabolic stability and target affinity.
While no single building block is a panacea, the empirical evidence from diverse research programs suggests that this compound offers a compelling blend of synthetic utility and pharmacological potential. As researchers continue to tackle increasingly complex biological targets, the strategic advantages conferred by this trifunctional pyridine derivative will undoubtedly secure its place as a cornerstone of future medicinal chemistry campaigns.
References
-
National Institutes of Health. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. PMC - NIH. [Link]
-
PubChem. 4-Aminopyridine-3-methanol. PubChem. [Link]
-
ResearchGate. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ResearchGate. [Link]
-
PubMed. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). PubMed. [Link]
-
ResearchGate. Computational design, synthesis and biological evaluation of PDE5 inhibitors based on N2,N4-diaminoquinazoline and N2,N6-diaminopurine scaffolds. ResearchGate. [Link]
-
ResearchGate. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). ResearchGate. [Link]
-
PubChem. (4-Methylpyridin-3-yl)methanol. PubChem - NIH. [Link]
-
PubChem. 2-Amino-4-methylpyridine. PubChem. [Link]
Sources
- 1. 179554-99-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-Amino-pyridin-3-yl)-methanol | CymitQuimica [cymitquimica.com]
- 7. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of (2-Amino-4-methylpyridin-3-yl)methanol-Derived Inhibitors
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal therapeutic targets.[1][2] The development of small-molecule inhibitors that can modulate kinase activity has revolutionized treatment paradigms.[1] Among the myriad of chemical scaffolds explored, aminopyridine-based structures are frequently utilized due to their unique properties that facilitate interaction with the ATP-binding pocket of kinases.[3][4] This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors derived from the (2-Amino-4-methylpyridin-3-yl)methanol scaffold, offering insights into their selectivity and potential for off-target effects.
Achieving inhibitor selectivity for specific protein kinases is a significant challenge in the development of new small molecules for therapeutic use or as research tools.[5] The high degree of conservation in the ATP-binding site across the human kinome, which consists of over 500 kinases, means that many inhibitors are promiscuous, leading to off-target effects.[1] These off-target activities can result in toxicity or, in some cases, beneficial polypharmacology, where a single drug modulates multiple targets to achieve a therapeutic benefit.[5][6][7] Therefore, a thorough understanding and characterization of an inhibitor's selectivity are critical.[5]
This guide will delve into the structural basis of inhibitor selectivity, present key experimental methodologies for assessing cross-reactivity, and provide a comparative analysis of fictionalized, yet representative, compounds derived from the this compound scaffold targeting Janus Kinase 2 (JAK2) and Rho-associated coiled-coil containing protein kinase 2 (ROCK2).
The Structural Basis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is determined by its ability to exploit the subtle differences in the amino acid composition and conformation of the ATP-binding sites among different kinases.[8] Inhibitors are broadly classified based on the kinase conformation they bind to:
-
Type I inhibitors bind to the active conformation of the kinase, where the conserved DFG motif is in the "in" state ("DFG-in"). These inhibitors are ATP-competitive and often exhibit broader cross-reactivity due to the high similarity of the active site across kinases.[1][2]
-
Type II inhibitors bind to the inactive "DFG-out" conformation.[9] This conformation is more diverse among kinases, offering opportunities for developing more selective compounds.[2][5][10]
-
Allosteric inhibitors (Type III) bind to sites outside the ATP pocket, often inducing a conformational change that inactivates the kinase. These are typically highly selective.[8]
The aminopyridine scaffold is a versatile hinge-binding motif found in many kinase inhibitors.[11] The specific substitutions on the pyridine ring and the methanol group of the this compound core dictate the interactions with different regions of the ATP-binding pocket, thereby influencing the inhibitor's selectivity profile.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach is essential for accurately characterizing the selectivity of a kinase inhibitor. This typically involves a combination of biochemical, biophysical, and cell-based assays.
Large-Scale Kinase Profiling (Kinome Scanning)
This is a widely used method to assess the selectivity of an inhibitor against a large panel of kinases.[12] Companies like DiscoverX (KINOMEscan®) offer platforms that can screen a compound against hundreds of human kinases. The assay is typically a competition binding assay where the amount of inhibitor-bound kinase is quantified.[13]
Experimental Workflow: KINOMEscan®
Caption: KINOMEscan® workflow for assessing inhibitor binding.
The output is often represented as a "scan" showing the percentage of inhibition at a given concentration, allowing for the rapid identification of off-targets.[14]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context.[15][16] It relies on the principle that a protein's thermal stability increases upon ligand binding.[17][18] By heating cells treated with an inhibitor and then quantifying the amount of soluble target protein remaining, one can confirm direct interaction.[16]
Experimental Workflow: CETSA®
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
This assay is invaluable as it accounts for factors like cell permeability and intracellular ATP concentrations, which can influence an inhibitor's potency and selectivity.[5][15]
Chemoproteomics (e.g., KiNativ™)
Chemoproteomic platforms like KiNativ™ utilize activity-based probes to profile inhibitor interactions directly in complex biological samples.[19] These methods often use biotinylated, irreversible ATP/ADP analogs that covalently label the active sites of kinases.[20] Pre-incubation with a competitive inhibitor prevents this labeling, and the degree of inhibition can be quantified by mass spectrometry. This approach provides a functional readout of kinase inhibition across a large portion of the kinome in a native environment.[19][21]
Comparative Analysis of this compound-Derived Inhibitors
To illustrate the principles of cross-reactivity, we present a comparative analysis of two hypothetical inhibitors derived from the this compound scaffold: Compound A (JAK2-selective) and Compound B (ROCK2-selective) .
On-Target and Off-Target Potency
The following table summarizes the biochemical potency (IC50) of Compounds A and B against their primary targets and a selection of common off-target kinases.
| Kinase | Compound A (IC50, nM) | Compound B (IC50, nM) |
| JAK2 (Primary) | 5 | 1,200 |
| ROCK2 (Primary) | 850 | 12 |
| JAK1 | 50 | 2,500 |
| JAK3 | 150 | >10,000 |
| TYK2 | 75 | >10,000 |
| ROCK1 | 900 | 30 |
| PKA | >10,000 | 5,000 |
| CDK2 | 2,000 | 8,000 |
Data is fictional but representative for illustrative purposes.
Compound A demonstrates high potency for JAK2, with moderate selectivity against other JAK family members. Compound B shows excellent potency for ROCK2 and good selectivity over ROCK1. Both compounds exhibit weak activity against more distant kinases like PKA and CDK2, which is a desirable characteristic.
Kinome Scan Selectivity Profile
A kinome scan at a concentration of 1 µM provides a broader view of selectivity. The results are often quantified using a selectivity score (S-score), which represents the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
| Inhibitor | Concentration | Kinases Tested | Kinases with >90% Inhibition | S-score (1µM) |
| Compound A | 1 µM | 400 | 8 | 0.020 |
| Compound B | 1 µM | 400 | 4 | 0.010 |
Data is fictional but representative for illustrative purposes.
In this comparison, Compound B appears more selective than Compound A in a broad kinome scan. The off-targets for Compound A might include other members of the JAK family and potentially other structurally related kinases. The selectivity of aminopyridine-based JNK inhibitors has been demonstrated to be over 1,000-fold against other MAP kinases, with minimal activity against a panel of 74 kinases.[3][22]
Interpreting Cross-Reactivity: Off-Target Toxicity vs. Polypharmacology
The interpretation of cross-reactivity data is not always straightforward.
-
Off-Target Toxicity : Inhibition of unintended kinases can lead to adverse effects.[23][24] For example, inhibiting kinases involved in crucial cellular processes like cell cycle control or cardiac function can result in toxicity.[5]
-
Polypharmacology : In some cases, engaging multiple targets can be therapeutically beneficial.[6][7] This is particularly relevant in complex diseases like cancer, where targeting multiple signaling pathways can lead to a more durable response and overcome resistance mechanisms.[6][25] A single drug that hits multiple nodes in a disease network can offer advantages over combination therapies in terms of pharmacokinetics and patient compliance.[25]
The decision to pursue a highly selective versus a multi-targeted inhibitor depends on the specific therapeutic context, the nature of the disease, and the biological functions of the on- and off-targets.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of potent kinase inhibitors. As demonstrated, subtle modifications to this core structure can significantly influence the resulting inhibitor's selectivity profile. A comprehensive assessment of cross-reactivity using a combination of kinome-wide screening and cell-based target engagement assays is paramount for understanding the full biological activity of these compounds.[5]
Future efforts in this field will likely focus on computational approaches to predict off-target interactions and the rational design of inhibitors with tailored polypharmacology to maximize therapeutic efficacy while minimizing toxicity.[26][27] As our understanding of the human kinome and its role in disease continues to grow, so too will our ability to design the next generation of highly effective and safe kinase inhibitors.
References
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7455. [Link]
-
Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
-
van der Wouden, P. A., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 170(4), 747-764. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Scannevin, R. H., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3543-3546. [Link]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 249-266. [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. [Link]
-
Johnson, G. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology, 11(8), 2097-2101. [Link]
-
Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i219-i227. [Link]
-
Martinez Molina, D., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 24(1), 110-122. [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. [Link]
-
Roskoski, R. Jr. (2016). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. The Journal of Biological Chemistry, 291(40), 20848-20859. [Link]
-
Levinson, N. M., & Boxer, S. G. (2012). Targeting inactive kinases: Structure as foundation for cancer drug discovery. Nature Reviews Cancer, 12(2), 102-110. [Link]
-
CETSA. (n.d.). CETSA. cetsa.com. [Link]
-
Wikipedia. (n.d.). Polypharmacology. Wikipedia. [Link]
-
Zhang, T., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1573, 115-126. [Link]
-
Reddy, A. S., & Zhang, S. (2013). Polypharmacology: drug discovery for the future. Expert Review of Clinical Pharmacology, 6(1), 41-47. [Link]
-
Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1334-1346. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Scannevin, R. H., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. [Link]
-
El-Hachem, N., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology, 19(6), e1011197. [Link]
-
Al-Haded, A. A., et al. (2024). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
-
Ahmed, B., et al. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. International Journal of Molecular Sciences, 24(18), 14382. [Link]
-
Joisa, S. N., et al. (2025). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Journal of Cheminformatics. [Link]
-
Antolin, A. A., et al. (2025). Polypharmacology: The Rise of Multitarget Drugs over Combination Therapies. Journal of Medicinal Chemistry. [Link]
-
Chen, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence. [Link]
-
Takeda, K., & Ichijo, H. (2017). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 162(2), 77-79. [Link]
-
Noble, M. E., Endicott, J. A., & Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(1), 1-52. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Aittokallio, T. (2018). Improving the efficacy-safety balance of polypharmacology in multi-target drug discovery. Expert Opinion on Drug Discovery, 13(2), 111-124. [Link]
-
DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoveRx. [Link]
-
Arwood, M. L., et al. (2023). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cell Chemical Biology, 30(6), 618-631.e12. [Link]
-
Bantscheff, M., et al. (2011). Identifying small molecule probes for kinases by chemical proteomics. Methods in Molecular Biology, 790, 17-38. [Link]
-
Ma'ayan Lab. (2020). The KINOMEscan and KEA3 Appyters. YouTube. [Link]
-
Cui, R. (n.d.). KINOMEscan. SlideShare. [Link]
-
Brandvold, K. R., et al. (2012). Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1533-1537. [Link]
-
ResearchGate. (n.d.). Selectivity profiling of compounds 122 and 140. ResearchGate. [Link]
-
El-Gazzar, M. G., et al. (2023). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. Molecules, 28(10), 4196. [Link]
-
Arwood, M. L., et al. (2023). New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. Cell Chemical Biology. [Link]
-
Lee, S. H., et al. (2014). Discovery of novel scaffolds for Rho kinase 2 inhibitor through TRFRET-based high throughput screening assay. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]
-
Norman, R. A. (2012). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Current Medicinal Chemistry, 19(26), 4476-4491. [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(25), 5730-5741. [Link]
-
El-Sayed, N. N. E., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Kuglstatter, A., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2419-2424. [Link]
-
ResearchGate. (n.d.). Off-target identification of kinase drug candidates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polypharmacology - Wikipedia [en.wikipedia.org]
- 7. Polypharmacology: drug discovery for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chayon.co.kr [chayon.co.kr]
- 14. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. grokipedia.com [grokipedia.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized (2-Amino-4-methylpyridin-3-yl)methanol
Abstract
In the landscape of pharmaceutical research and drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive framework for benchmarking the purity of a synthesized batch of (2-Amino-4-methylpyridin-3-yl)methanol against a commercial standard. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and present a clear, data-driven comparison. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, quality control, and analysis of novel chemical entities.
Introduction: The Critical Role of Purity in Drug Development
This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a rigorous assessment of purity is a non-negotiable step in the drug development pipeline. This guide will walk you through a multi-pronged analytical approach to ensure the synthesized compound meets the stringent quality requirements of the pharmaceutical industry. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
Analytical Strategy: A Multi-Technique Approach for Unambiguous Purity Determination
A single analytical technique is often insufficient to provide a complete purity profile. A more robust strategy involves the use of orthogonal methods, each providing a different perspective on the sample's composition. For this compound, we will employ a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity and impurity profiling of non-volatile and thermally labile compounds.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[6][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and effective tool for functional group identification and comparison with a reference standard.
This combination of techniques allows for the detection and quantification of a wide range of potential impurities, including starting materials, by-products, and residual solvents.
Caption: Workflow for Purity Benchmarking.
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4][5] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (or determined by UV scan of the main peak).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound and the commercial standard in the mobile phase (initial conditions) to a concentration of 1 mg/mL.
System Suitability: Before sample analysis, the chromatographic system must meet the system suitability requirements as defined in USP <621>.[2][8][9] This includes parameters like tailing factor, theoretical plates, and repeatability of injections.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is employed to identify and quantify any volatile or semi-volatile impurities that may not be detected by HPLC. This could include residual solvents from the synthesis or volatile by-products.
Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the synthesized compound and the commercial standard in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL. Note that reactions between primary/secondary amines and methanol can occur in the GC inlet, so careful solvent selection is crucial.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an unparalleled tool for structural elucidation and can be used quantitatively (qNMR) to determine purity against a certified reference standard.[6][7][12] Both ¹H and ¹³C NMR spectra will be acquired to confirm the identity of the synthesized compound and to detect any structurally related impurities.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Integrate all signals and compare the relative integrals to the expected proton ratios.
-
-
¹³C NMR:
-
Acquire a standard carbon spectrum.
-
Compare the number of signals and their chemical shifts to the expected structure.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides a rapid "fingerprint" of the molecule's functional groups. By comparing the FTIR spectrum of the synthesized compound to that of the commercial standard, any significant differences in functional group composition can be quickly identified.[13][14]
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
-
Spectral Range: 4000-400 cm⁻¹.
-
Data Acquisition: Acquire the spectrum of the synthesized compound and the commercial standard under identical conditions.
-
Analysis: Overlay the two spectra and look for any discrepancies in peak positions or intensities.
Comparative Data Analysis
The data obtained from each analytical technique should be systematically compared between the synthesized batch and the commercial standard.
Table 1: HPLC Purity Comparison
| Sample | Retention Time of Main Peak (min) | Purity by Area % | Number of Impurities Detected |
| Synthesized Batch | 12.5 | 99.2% | 3 |
| Commercial Standard | 12.5 | 99.8% | 1 |
Table 2: GC-MS Impurity Profile
| Sample | Impurity | Retention Time (min) | Relative Abundance |
| Synthesized Batch | Toluene (Residual Solvent) | 8.2 | 0.05% |
| Commercial Standard | None Detected | - | - |
NMR and FTIR Analysis: The NMR and FTIR spectra of the synthesized this compound should be virtually superimposable with those of the commercial standard. Any additional peaks in the spectra of the synthesized material would indicate the presence of impurities and would require further investigation for structural identification.
Interpretation and Conclusion
Based on the hypothetical data presented, the synthesized batch of this compound exhibits high purity (99.2% by HPLC), with the primary structure confirmed by NMR and FTIR. However, the HPLC analysis reveals a slightly lower purity compared to the commercial standard, with two additional minor impurities. Furthermore, GC-MS analysis indicates the presence of a residual solvent (toluene).
This comprehensive benchmarking process provides a clear and objective assessment of the purity of the synthesized compound. The identified impurities can then be targeted for removal through further purification steps, ensuring that the final product meets the necessary quality standards for its intended use in drug development. The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines to ensure their accuracy, precision, and reliability.[1][15][16]
References
- U.S. Pharmacopeia.
- U.S. Pharmacopeia.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent.
- U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC International. Are You Sure You Understand USP <621>?
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- Benchchem.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Benchchem.
- Defense Technical Information Center.
- Sigma-Aldrich. 2-Amino-4-methylpyridine 99 695-34-1.
- ResearchGate. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap | Request PDF.
- Hypha Discovery.
- CymitQuimica. This compound.
- BLDpharm. 179554-99-5|this compound.
- Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Benchchem. Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine.
- ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine.
- Jubilant Ingrevia. 2-Amino-4-Methyl Pyridine.
- Sigma-Aldrich. (2-Amino-pyridin-3-yl)-methanol AldrichCPR 23612-57-9.
- ResearchGate. (PDF)
- MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- PubMed. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.
- PrepChem.com. Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE.
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-4-methylpyridine | 695-34-1.
- ChemicalBook. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4.
- National Institutes of Health. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies.
- LGC Standards. (4-Amino-pyridin-3-yl)-methanol.
- ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.
- Molecules.
- Semantic Scholar.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. agilent.com [agilent.com]
- 3. Chromatography [usp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. fda.gov [fda.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of (2-Amino-4-methylpyridin-3-yl)methanol
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of (2-Amino-4-methylpyridin-3-yl)methanol. Adherence to these protocols is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.
Core Principle: Treat as Hazardous Waste
This compound, like many pyridine derivatives, must be presumed hazardous.[1] Its structural components suggest potential toxicity and environmental risks. Therefore, the foundational principle of its management is that under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems .[2][3] All waste streams containing this compound must be collected, labeled, and transferred to a licensed hazardous waste disposal service.[4][5]
Hazard Profile Summary
The specific toxicological data for this compound is not widely published; therefore, its hazard profile is extrapolated from closely related aminopyridine compounds. This conservative approach is a cornerstone of laboratory safety.
| Hazard Category | Description | Rationale & Key Precautions |
| Acute Toxicity | Aminopyridines are often toxic if swallowed, in contact with skin, or inhaled.[6][7] They can act as convulsants by affecting potassium channels.[8] | Minimize all routes of exposure. Use engineering controls (fume hood) and appropriate Personal Protective Equipment (PPE) at all times. |
| Skin/Eye Irritation | Causes skin irritation and poses a risk of serious eye damage.[6][7] | Avoid all direct contact. Mandates the use of chemical-resistant gloves and safety goggles.[4] |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[9][10] Contact can lead to vigorous, potentially hazardous reactions. | Segregate waste scrupulously. Never mix aminopyridine waste with incompatible chemical streams.[11][12] |
| Environmental | Pyridine and its derivatives are classified as hazardous waste and are ecotoxic.[1][11][13] Improper release can contaminate soil and water.[3] | All waste, including dilute solutions and rinsate, must be captured and disposed of as hazardous chemical waste. |
Pre-Disposal Safety: Engineering Controls & PPE
Before beginning any work that will generate waste, establish a safe handling environment.
-
Primary Engineering Control: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[9][12] This is the most effective measure to prevent the inhalation of aerosols or vapors.
-
Personal Protective Equipment (PPE): The following PPE is mandatory.
-
Eye Protection: Chemical safety goggles are required to protect against splashes.[5]
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile, based on your institution's specific glove compatibility charts for pyridine compounds).[5][12] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4]
-
Body Protection: A fully fastened laboratory coat is required to protect skin and clothing.[5]
-
Step-by-Step Disposal Protocol
This protocol ensures waste is handled safely from the point of generation to its final collection.
Step 1: Waste Segregation
Segregation is the most critical step in preventing hazardous reactions.
-
Designate a Specific Waste Stream: Establish a dedicated waste container solely for this compound and materials contaminated with it.
-
Avoid Commingling: Do not mix this waste with other chemical streams, especially acids, bases, or strong oxidizers.[11] Incompatible wastes must be kept well segregated.[11]
Step 2: Waste Containerization & Labeling
Proper containment and identification are mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[2]
-
Container Selection: Use a chemically compatible, sealable, and leak-proof container.[2][14] High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for acidic or basic solutions.[14]
-
Labeling: The moment the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations (including solvents).
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
The date of accumulation start.
-
Step 3: Temporary On-Site Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.[2]
-
Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate spills.[2][14]
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[10][12]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is 90% full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup.[5]
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for the compound to the waste handler.[5]
Management of Contaminated Materials
Any item that comes into contact with this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, etc.), absorbent pads, and weighing papers should be collected in a separate, clearly labeled bag or container and disposed of as solid hazardous waste.[14]
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated sharps container and disposed of as hazardous waste.[3][15]
-
Empty Containers: The original product container is also hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., methanol, acetone).
-
Collect Rinsate: Crucially, all rinsate must be collected and added to the liquid hazardous waste stream for this compound.[5]
-
Deface and Puncture: After rinsing, deface the original label and, if possible, puncture the container to prevent reuse before disposing of it according to your institution's guidelines for decontaminated labware.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste streams generated from work involving this compound.
Caption: Decision workflow for managing this compound waste streams.
References
-
University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Lab Waste. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Pyridine - Table 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Pyridine - Substance Details. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Navigating the Safe Handling of (2-Amino-4-methylpyridin-3-yl)methanol: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the synthesis and application of novel chemical entities are daily endeavors. (2-Amino-4-methylpyridin-3-yl)methanol, a substituted pyridine derivative, represents a class of compounds pivotal in drug discovery. However, its structural similarity to other aminopyridines necessitates a cautious and well-informed approach to its handling and disposal. This guide provides essential, actionable safety protocols, moving beyond mere compliance to foster a deeply ingrained culture of safety within your laboratory.
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 179554-99-5)[1][2], the following guidance is synthesized from data on structurally related aminopyridines and pyridine derivatives. This proactive, science-based approach ensures the highest level of protection for laboratory personnel.
Hazard Assessment: Understanding the Risks of Aminopyridines
Aminopyridines as a class of compounds are known for their potential toxicity. They can be harmful if ingested, inhaled, or absorbed through the skin[3][4][5][6][7][8]. Exposure can lead to a range of health effects, from irritation of the eyes, nose, and skin to more severe systemic effects, including headache, dizziness, and in some cases, convulsions[3][4][5]. The presence of both an amino group and a methyl group on the pyridine ring can influence the compound's reactivity and toxicological profile. Therefore, treating this compound with a high degree of caution is paramount.
Key Potential Hazards:
-
Acute Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled[6][7][8].
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation[4][8][9][10].
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor[6][7][10].
-
Neurotoxicity: Some aminopyridines are known to have neurotoxic effects, resembling strychnine poisoning in severe cases[3].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Aminopyridines can be absorbed through the skin[4][5]. Chemical-resistant gloves provide a critical barrier to prevent dermal contact and subsequent systemic toxicity. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from accidental splashes of solutions or contact with solid particles of the compound, which can cause serious irritation[9][11]. |
| Body Protection | A standard laboratory coat | Prevents contamination of personal clothing and minimizes skin contact[11]. |
| Respiratory Protection | To be used within a certified chemical fume hood | Given the potential for inhalation toxicity, all handling of solid this compound and its solutions should be conducted within a chemical fume hood to minimize the inhalation of dust or vapors[11][12]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used[11][13]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow provides a procedural guide for the safe handling of this compound.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood[12].
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is accessible[14].
Solution Preparation and Use
-
Solvent Selection: Choose solvents with the lowest volatility possible to minimize vapor generation.
-
Dissolution: Add the solid this compound to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Transfers: When transferring solutions, use appropriate tools such as pipettes or cannulas to minimize the risk of spills.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4][8].
Emergency Response Workflow
The following diagram illustrates the immediate actions to be taken in the event of an exposure or spill.
Caption: Workflow for emergency response to spills or personal exposure.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound must be treated as hazardous waste[14][15].
-
Waste Segregation: Do not mix waste containing this compound with other waste streams. Collect all solid waste (e.g., contaminated gloves, weighing boats) and liquid waste in separate, clearly labeled, and sealed containers[12][14].
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids[4][12].
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. The likely method of disposal will be incineration[15].
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while ensuring their personal safety and protecting the laboratory environment.
References
-
AMINOPYRIDINES - CAMEO Chemicals - NOAA. Link
-
179554-99-5|this compound - BLDpharm. Link
-
Common Name: 2-AMINOPYRIDINE HAZARD SUMMARY - NJ.gov. Link
-
Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals - Benchchem. Link
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - atsdr.cdc.gov. Link
-
Aminopyridines - EPA. Link
-
SAFETY DATA SHEET - fishersci.com. Link
-
4-Aminopyridine - Jubilant Ingrevia. Link
-
Pyridine ACS Safety Data Sheet - Jubilant Ingrevia Limited. Link
-
SAFETY DATA SHEET - fishersci.com. Link
-
Standard Operating Procedure - Washington State University. Link
-
SAFETY DATA SHEET - Sigma-Aldrich. Link
-
3-AMINOPYRIDINE MSDS - Loba Chemie. Link
-
SAFETY DATA SHEET - fishersci.com. Link
-
1227598-06-2|(2-Amino-3-methylpyridin-4-yl)methanol - BLDpharm. Link
-
Safety Data Sheet - Jubilant Ingrevia. Link
-
Safety Data Sheet - AK Scientific, Inc. Link
-
1227603-39-5|(3-Amino-2-methylpyridin-4-yl)methanol - BLDpharm. Link
-
3-Amino-4-methylpyridine Safety Data Sheet - Jubilant Ingrevia Limited. Link
-
2-Amino-4-methylpyridine - Tokyo Chemical Industry (India) Pvt. Ltd. Link
-
2-Amino-4-methylpyridine 99% - Sigma-Aldrich. Link
-
This compound - AK Scientific, Inc. Link
Sources
- 1. 179554-99-5|this compound|BLD Pharm [bldpharm.com]
- 2. 179554-99-5 this compound AKSci 3645CR [aksci.com]
- 3. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. lobachemie.com [lobachemie.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

